molecular formula C9H11IN2O B1306204 4-(5-Iodopyridin-2-yl)morpholine CAS No. 470463-42-4

4-(5-Iodopyridin-2-yl)morpholine

Cat. No.: B1306204
CAS No.: 470463-42-4
M. Wt: 290.1 g/mol
InChI Key: RBMHFKCAFPUVRT-UHFFFAOYSA-N
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Description

4-(5-Iodopyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H11IN2O and its molecular weight is 290.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-iodopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMHFKCAFPUVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383636
Record name 4-(5-Iodopyridin-2-yl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-42-4
Record name 4-(5-Iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Iodo-2-pyridyl)morpholine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(5-Iodopyridin-2-yl)morpholine: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 470463-42-4

Molecular Formula: C₉H₁₁IN₂O

Molecular Weight: 290.10

Abstract

This technical guide provides a comprehensive overview of 4-(5-Iodopyridin-2-yl)morpholine, a heterocyclic compound with potential applications in pharmaceutical research and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this whitepaper extrapolates its potential significance based on the well-documented activities of its core structural motifs: the morpholine and iodopyridine moieties. This document will cover its chemical properties, a plausible synthetic route, its potential as a scaffold in medicinal chemistry, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway, and a representative experimental protocol for assessing such activity.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and target binding.[1][2] Similarly, the pyridine core is a common feature in a multitude of biologically active compounds. The presence of an iodine atom on the pyridine ring offers a valuable handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Given these characteristics, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, derived from computational models and supplier data.

PropertyValueReference
Molecular FormulaC₉H₁₁IN₂O[3]
Molecular Weight290.10[3]
IUPAC NameThis compound[4]
CAS Number470463-42-4[3][5][6][7][8][9][10]
Topological Polar Surface Area (TPSA)25.4 Ų
XLogP31.6[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count1[4]

Synthesis

While a specific, published synthetic protocol for this compound was not found, a plausible and commonly employed method for the synthesis of 2-morpholinopyridines is the nucleophilic aromatic substitution (SNAAr) of a corresponding 2-halopyridine.

Proposed Synthetic Pathway:

Synthetic_Pathway 2-Chloro-5-iodopyridine 2-Chloro-5-iodopyridine Product This compound 2-Chloro-5-iodopyridine->Product SNAAr Morpholine Morpholine Morpholine->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloro-5-iodopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added morpholine (1.2 eq) and a base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product, this compound.

Potential Biological Activity: A Focus on the PI3K/Akt/mTOR Pathway

Many morpholine-containing pyrimidine and pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[11][12][13] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[14][15][16]

Given the structural similarities to known PI3K/mTOR inhibitors, it is hypothesized that this compound could serve as a scaffold for the development of novel inhibitors targeting this pathway. The morpholine moiety can form crucial hydrogen bonds in the ATP-binding pocket of these kinases, while the iodopyridine core can be further functionalized to enhance potency and selectivity.

PI3K/Akt/mTOR Signaling Pathway:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Cell_Effects Cell Growth, Proliferation, Survival Downstream->Cell_Effects Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Representative Experimental Protocol: In Vitro PI3K Alpha Kinase Assay

To evaluate the potential of derivatives of this compound as PI3K inhibitors, a biochemical kinase assay can be performed.

Objective: To determine the in vitro inhibitory activity of a test compound against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα enzyme.

  • PIP₂ substrate.

  • ATP.

  • Kinase buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Test compound (dissolved in DMSO).

  • 384-well plates.

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PI3Kα enzyme and PIP₂ substrate in the kinase buffer.

  • Assay Protocol:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to initiate the reaction.

    • Add ATP to start the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a promising chemical entity for drug discovery and development. Its constituent morpholine and iodopyridine moieties are well-established pharmacophores that can impart favorable properties to a molecule. While direct biological data for this compound is scarce, its structural features strongly suggest its potential as a scaffold for the synthesis of inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthetic accessibility and the potential for further chemical diversification make this compound a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted.

References

physicochemical properties of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

<An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Iodopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom and a morpholine group. This structure is of significant interest in medicinal chemistry, where the morpholine moiety is recognized as a "privileged pharmacophore" due to its favorable physicochemical, metabolic, and biological properties.[1] The morpholine ring is often incorporated into drug candidates to enhance potency, modulate pharmacokinetics, and improve drug-like properties.[1][2] The pyridine component, a common scaffold in bioactive molecules, and the iodine atom, which can act as a heavy atom for X-ray crystallography or a site for further chemical modification, make this compound a versatile building block in drug discovery.[3][4]

A thorough understanding of the is paramount for its effective application. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a detailed examination of these core properties, outlines authoritative experimental protocols for their determination, and discusses the implications for research and development.

Core Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below. These values are essential for predicting the compound's behavior in various experimental and biological settings.

PropertyValueSource
Molecular Formula C₉H₁₁IN₂O[6]
Molecular Weight 290.10 g/mol [6]
CAS Number 470463-42-4[6][7]
Appearance White to Pale Yellow Crystals[8]
XLogP3 (Predicted) 1.6[9][10]
Topological Polar Surface Area (TPSA) 25.4 Ų[9]
Hydrogen Bond Donor Count 0[9]
Hydrogen Bond Acceptor Count 3[9]
Rotatable Bond Count 1[9]

Section 1: Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper in drug discovery.[5] A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility can lead to unreliable in vitro assay results, limit oral bioavailability, and create significant challenges for formulation development.[5][11] For a compound like this compound, which contains both hydrophobic (iodopyridine) and hydrophilic (morpholine) elements, solubility is not always intuitive and must be determined empirically.

Trustworthiness: Two primary methods are employed for solubility determination: kinetic and thermodynamic. Kinetic solubility is a high-throughput method used in early discovery to quickly assess a compound's precipitation tendency when diluted from a DMSO stock into an aqueous buffer.[5][11] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for later-stage development.[11][12][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices and is considered the most reliable method for determining equilibrium solubility.[12][13][14]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by UV-Vis spectrophotometry or LC-MS.[11][14]

Step-by-Step Methodology:

  • Preparation: Add an excess of crystalline this compound to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 5.0, pH 7.4).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved by filtration through a low-binding filter plate (e.g., Millipore MultiScreen) or by centrifugation.[11][14]

  • Quantification:

    • Prepare a standard calibration curve of the compound in the same buffer.

    • Analyze the clear filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) to determine the concentration.

    • The determined concentration is the thermodynamic solubility at that specific pH.

Causality: Using multiple pH values is essential because the solubility of ionizable compounds, like this pyridine derivative, is pH-dependent.[5] The 24-48 hour incubation period is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, avoiding the underestimation or overestimation that can occur with shorter, kinetically-driven methods.[14]

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to buffer vials (pH 5.0, 7.4) B Seal and agitate for 24-48h at constant temp. A->B Incubate C Filter or Centrifuge to get saturated solution B->C Separate solids D Analyze filtrate by UV-Vis or LC-MS C->D Analyze solution E Calculate concentration vs. standard curve D->E Quantify

Caption: Thermodynamic solubility workflow via the shake-flask method.

Section 2: Lipophilicity (Partition Coefficient)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more biologically relevant.

Trustworthiness: The OECD Guideline for the Testing of Chemicals, Test No. 107, describes the "Shake Flask Method," which is the benchmark for logP determination.[15][16] This method is suitable for compounds with expected logP values in the range of -2 to 4.[15][17]

Experimental Protocol: LogP/LogD Determination (Shake Flask Method)

This protocol is based on the OECD 107 guideline.[15][16]

Principle: The compound is dissolved in a two-phase system of n-octanol and water (or pH 7.4 buffer for logD). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Pre-saturation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them overnight and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning:

    • Add a known amount of this compound to a vessel containing measured volumes of the pre-saturated n-octanol and aqueous buffer (pH 7.4 for logD).

    • Use different volume ratios in separate runs to ensure the final result is independent of the starting conditions.[16]

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until partitioning equilibrium is achieved.[16]

  • Phase Separation: Separate the two phases cleanly, typically by centrifugation.[15][16]

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value. The final value should be an average of at least three runs with different phase ratios.[17]

Causality: Using pre-saturated solvents is a critical step to ensure the thermodynamic activity of each phase remains constant. Centrifugation is the most robust method for phase separation, minimizing the risk of micro-emulsions that can confound concentration measurements. Because this compound is a basic compound, the measurement must be performed in a buffered system at least two pH units above its pKa to measure the logP of the neutral species, or at pH 7.4 to determine the more physiologically relevant logD.[17]

G A Prepare pre-saturated n-octanol and buffer (pH 7.4) B Add compound to mixture of octanol and buffer A->B C Shake to reach equilibrium B->C D Separate phases by centrifugation C->D E Measure concentration in each phase (C_oct, C_aq) D->E F Calculate LogD = log(C_oct / C_aq) E->F

Caption: Causal chain for pKa determination using ¹H NMR spectroscopy.

Conclusion and Forward Look

The —solubility, lipophilicity, and ionization—form the fundamental basis for its application in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data essential for making informed decisions. As a versatile scaffold, this compound holds potential for the development of novel therapeutics, and a precise characterization of its properties is the first and most critical step in unlocking that potential. [1][2]Future work should focus on relating these fundamental properties to in vitro ADME data and in vivo pharmacokinetic profiles to build comprehensive structure-activity and structure-property relationships.

References

An In-Depth Technical Guide to the Synthesis of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(5-Iodopyridin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, experimental protocols, and quantitative data to support researchers in the preparation of this compound.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel pharmaceutical agents. The presence of the morpholine moiety can enhance the aqueous solubility and metabolic stability of drug candidates, while the iodo-substituted pyridine core serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide focuses on the most common and efficient method for its preparation: Nucleophilic Aromatic Substitution (SNAr).

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal and most direct method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a halide (typically fluoride or chloride) from the 2-position of a 5-iodopyridine ring by the secondary amine, morpholine. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

The general reaction scheme is as follows:

SNAr_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Halopyridine 2-Halo-5-iodopyridine (X = F, Cl) Product This compound Halopyridine->Product Nucleophilic Attack Morpholine Morpholine Morpholine->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: General reaction scheme for the SNAr synthesis of this compound.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and a polar aprotic solvent to facilitate the reaction.

Experimental Protocols

Synthesis from 2-Fluoro-5-iodopyridine

Materials:

  • 2-Fluoro-5-iodopyridine

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 2-fluoro-5-iodopyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis from 2-Chloro-5-iodopyridine

Materials:

  • 2-Chloro-5-iodopyridine[1]

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a sealed vessel, dissolve 2-chloro-5-iodopyridine (1.0 eq) in DMSO or DMF.

  • Add morpholine (1.5 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours. The higher temperature and longer reaction time are typically necessary due to the lower reactivity of the chloro-substituent compared to the fluoro-substituent.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Fluoro-5-iodopyridineC5H3FIN222.99171197-80-1
2-Chloro-5-iodopyridineC5H3ClIN239.4469045-79-0
MorpholineC4H9NO87.12110-91-8
This compound C9H11IN2O 290.10 470463-42-4 [2]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic DataExpected Chemical Shifts (ppm)
1H NMR (CDCl3)~8.1 (d, 1H, pyridine H6), ~7.6 (dd, 1H, pyridine H4), ~6.5 (d, 1H, pyridine H3), ~3.8 (t, 4H, morpholine -CH2-O-), ~3.5 (t, 4H, morpholine -CH2-N-)
13C NMR (CDCl3)~159 (pyridine C2), ~148 (pyridine C6), ~145 (pyridine C4), ~109 (pyridine C3), ~80 (pyridine C5), ~67 (morpholine -CH2-O-), ~46 (morpholine -CH2-N-)

Note: The expected NMR chemical shifts are estimates based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow A Reaction Setup: - 2-Halo-5-iodopyridine - Morpholine - Base - Solvent B Heating and Stirring (e.g., 80-150 °C, 4-24 h) A->B C Work-up: - Quenching with water - Extraction with organic solvent B->C D Drying and Concentration C->D E Purification: Column Chromatography D->E F Characterization: NMR, MS E->F

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy: Reagent Interaction

This diagram illustrates the logical relationship and interaction of the key components in the SNAr reaction.

Reagent_Interaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halo-5-iodopyridine 2-Halo-5-iodopyridine Product This compound 2-Halo-5-iodopyridine->Product Morpholine Morpholine Morpholine->Product Nucleophilic Attack Base Base Base->Product Facilitates Solvent Solvent Solvent->Product Medium Heat Heat Heat->Product Drives Reaction

Caption: Logical relationship of reactants and conditions in the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution reaction. The choice of starting material, either 2-fluoro- or 2-chloro-5-iodopyridine, will influence the required reaction conditions, with the fluoro derivative being more reactive. The provided experimental protocols, based on established chemical principles, offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings to achieve the best possible yields and purity.

References

An In-depth Technical Guide on the Structure Elucidation of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(5-Iodopyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a pyridine ring, which is further substituted with an iodine atom. This combination of a morpholine moiety, a common pharmacophore, and a halogenated pyridine ring suggests potential applications in medicinal chemistry. The iodine atom, in particular, can serve as a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its structure is paramount for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

Table 1: Compound Identification and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundChemScene[1]
Synonyms 6-MORPHOLIN-3-IODOPYRIDINE, 4-(5-Iodo-2-pyridinyl)morpholineChemScene[1]
CAS Number 470463-42-4ChemicalBook[2]
Molecular Formula C₉H₁₁IN₂OChemScene[1]
Molecular Weight 290.10 g/mol ChemScene[1]
Monoisotopic Mass 289.9916 DaPubChem[3]
Predicted XLogP3 1.6PubChem[3]
Topological Polar Surface Area 25.36 ŲChemScene[1]
Hydrogen Bond Donor Count 0ChemScene[1]
Hydrogen Bond Acceptor Count 3ChemScene[1]
Rotatable Bond Count 1ChemScene[1]

Synthesis and Structure Elucidation

The synthesis of this compound can be logically approached through two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. While a specific detailed protocol for this exact compound is not publicly documented, this section outlines the likely experimental procedures based on established chemical principles.

Synthetic Approach

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[4] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[4]

Synthesis_Workflow reagents 2-Chloro-5-iodopyridine + Morpholine reaction Buchwald-Hartwig Amination (Pd catalyst, ligand, base) reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.
Experimental Protocols

Objective: To synthesize this compound from 2-chloro-5-iodopyridine and morpholine.

Materials:

  • 2-Chloro-5-iodopyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-iodopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and morpholine rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The morpholine protons will appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the -CH₂-N- and -CH₂-O- groups.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The pyridine carbons will resonate in the downfield region (typically δ 110-160 ppm), while the morpholine carbons will appear in the upfield region (typically δ 45-70 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • C-H stretching (aromatic and aliphatic)

  • C=C and C=N stretching of the pyridine ring

  • C-N stretching

  • C-O-C stretching of the morpholine ring

  • C-I stretching

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition (C₉H₁₁IN₂O).

  • Electron Ionization Mass Spectrometry (EI-MS): This technique will induce fragmentation of the molecule, providing structural information based on the observed fragment ions. A plausible fragmentation pathway is illustrated below.

Fragmentation_Pathway parent This compound m/z = 290 frag1 [M - C₄H₈NO]⁺ m/z = 204 parent:f1->frag1:f0 Loss of morpholine radical frag2 [M - I]⁺ m/z = 163 parent:f1->frag2:f0 Loss of iodine radical

Figure 2: Plausible mass spectrometry fragmentation pathway.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted NMR and IR data for this compound based on established chemical shift and absorption frequency ranges for similar structural motifs.

Table 2: Predicted 1H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2d1HPyridine H6
~ 7.8dd1HPyridine H4
~ 6.5d1HPyridine H3
~ 3.7t4HMorpholine -CH₂-O-
~ 3.5t4HMorpholine -CH₂-N-

Table 3: Predicted 13C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 160Pyridine C2
~ 150Pyridine C6
~ 145Pyridine C4
~ 110Pyridine C3
~ 85Pyridine C5 (C-I)
~ 67Morpholine -CH₂-O-
~ 45Morpholine -CH₂-N-

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850Medium-StrongAliphatic C-H Stretch
1600-1550StrongC=C/C=N Aromatic Ring Stretch
1300-1200StrongC-N Stretch
1150-1050StrongC-O-C Stretch
~ 600MediumC-I Stretch

Conclusion

This technical guide provides a foundational understanding of the structure of this compound. While experimental data for comprehensive structure elucidation is not currently available in the public domain, the information presented herein, including predicted spectroscopic data and detailed synthetic protocols, offers a robust starting point for researchers. The outlined methodologies for synthesis and characterization are based on well-established chemical principles and are expected to be highly applicable for the successful preparation and confirmation of this compound's structure. This guide serves to facilitate further research into the potential applications of this and related heterocyclic molecules in various scientific disciplines, particularly in the field of drug development.

References

An In-Depth Technical Guide to 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(5-Iodopyridin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, potential synthetic routes, and plausible biological activities based on the established pharmacology of the morpholine scaffold.

Chemical and Physical Properties

This compound is a substituted pyridine derivative incorporating a morpholine ring. The presence of the iodine atom and the morpholine moiety suggests its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for various biological screenings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 470463-42-4[1]
Molecular Formula C₉H₁₁IN₂O[1][2]
Molecular Weight 290.10 g/mol [2]
Appearance White to pale yellow crystals[3]
Purity ≥95% - ≥97%[2][3]
Topological Polar Surface Area (TPSA) 25.36 Ų[2]
Predicted LogP (XLogP3) 1.6[4]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]
SMILES C1COCCN1c2ncccc2I[2][4]
InChIKey RBMHFKCAFPUVRT-UHFFFAOYSA-N[4]

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway for this compound is outlined below. This method involves the reaction of 2-chloro-5-iodopyridine with morpholine.

G Proposed Synthesis of this compound A 2-Chloro-5-iodopyridine C Reaction Vessel A->C B Morpholine B->C D Nucleophilic Aromatic Substitution C->D Base (e.g., K2CO3) Solvent (e.g., DMF) Heat E Crude Product D->E F Purification (e.g., Column Chromatography) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Materials:

  • 2-Chloro-5-iodopyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloro-5-iodopyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[5][6]

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Potential Biological Activities and Signaling Pathways

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities.[7][8] These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[7][9][10] The specific biological role of this compound has not been extensively studied, but its structural features suggest several potential areas of investigation.

Anticancer Potential

Many morpholine-containing compounds exhibit anticancer activity through various mechanisms.[9][11] One common target is the enzyme topoisomerase, which is crucial for DNA replication.[11] Inhibition of topoisomerase II can lead to cancer cell death.[11] Additionally, morpholine derivatives have been shown to act as tyrosine kinase inhibitors, which are key regulators of cell growth and proliferation.[12]

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

G Hypothetical Inhibition of an RTK Signaling Pathway cluster_cell Cancer Cell Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->P1 Phosphorylation Compound This compound Compound->RTK Inhibition P2 Cell Proliferation, Survival, Angiogenesis P1->P2

Caption: Hypothetical mechanism of action via RTK signaling inhibition.

Anti-inflammatory and Other Activities

Morpholine derivatives have also been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[9][12] The mechanism of action for these effects can vary widely, from inhibiting enzymes like monoamine oxidase to modulating ion channel function.[12]

Safety and Handling

Detailed safety information for this compound is not available. However, based on its chemical structure, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the related compound, 4-(5-bromopyridin-2-yl)morpholine, GHS classifications indicate it is toxic if swallowed.[13]

Conclusion

This compound is a compound with significant potential for further research and development in medicinal chemistry. Its synthesis is achievable through established chemical methodologies. The presence of the morpholine moiety suggests a high likelihood of biological activity, with anticancer and anti-inflammatory properties being promising areas for future investigation. Further studies are warranted to fully elucidate its synthetic optimization, biological activity, and mechanism of action.

References

An In-depth Technical Guide on 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(5-Iodopyridin-2-yl)morpholine. This compound, belonging to the class of morpholine-substituted pyridines, is of significant interest in medicinal chemistry due to the established role of the morpholine moiety in various pharmacologically active agents. This document details a putative synthesis protocol, explores its potential as an anticancer agent through the inhibition of the PI3K/Akt signaling pathway, and provides standardized experimental protocols for its biological evaluation.

Chemical Properties and Data

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₁IN₂O. Its chemical structure features a morpholine ring attached to a pyridine ring, which is substituted with an iodine atom.

PropertyValueReference
Molecular Weight 290.10 g/mol [1][2]
Molecular Formula C₉H₁₁IN₂O[1][2]
CAS Number 470463-42-4[1]
Appearance White to pale yellow crystalline solid
Purity ≥97% (commercially available)[1]
Storage 4°C, protect from light[1]

Synthesis

Proposed Synthetic Pathway

G A 2-Chloro-5-iodopyridine C This compound A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, Heat) B Morpholine B->C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibition G A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting with Specific Antibodies E->F G Detection and Analysis F->G

References

An In-depth Technical Guide to 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Iodopyridin-2-yl)morpholine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a morpholine ring attached to an iodinated pyridine core, presents a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the morpholine moiety is significant, as it is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The iodine atom on the pyridine ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

This technical guide provides a comprehensive review of the available literature on this compound, summarizing its chemical properties, potential synthesis, and the biological activities associated with its structural class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 470463-42-4[1][2][3][4][5]
Molecular Formula C₉H₁₁IN₂O[1][2]
Molecular Weight 290.10 g/mol [1][2]
IUPAC Name This compound[6]
Monoisotopic Mass 289.992 g/mol [6]
Topological Polar Surface Area 25.4 Ų[6]
XLogP3 1.6[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 1[6]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for the preparation of 2-morpholinopyridines. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine with morpholine.

General Experimental Protocol:

A likely synthesis would involve the reaction of 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine with morpholine. This reaction is typically carried out in the presence of a base and a suitable solvent.

  • Reactants: 2-chloro-5-iodopyridine (1 equivalent), morpholine (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) is typically used.

  • Reaction Conditions: The reaction mixture is heated, often under reflux, for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

dot

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺290.99888
[M+Na]⁺312.98082
[M-H]⁻288.98432
[M]⁺289.99105
[M]⁻289.99215

Data obtained from PubChem.[7]

Biological Activity and Potential Applications

While direct biological data for this compound is scarce in the public domain, the broader class of morpholine-containing compounds, particularly those with a pyridine or pyrimidine core, has been extensively studied. These compounds are frequently investigated as inhibitors of various protein kinases, playing a crucial role in cancer research.

Role as a Scaffold in PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] The morpholine moiety is a critical pharmacophore in many PI3K inhibitors. For instance, the pan-PI3K inhibitor ZSTK474 features two morpholine groups.[8] Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have demonstrated that the morpholine oxygen can form a crucial hydrogen bond with the hinge region of the PI3K enzyme active site.[8]

Although no specific studies have been found that evaluate this compound as a PI3K inhibitor, its structural similarity to known PI3K inhibitor scaffolds suggests its potential as a valuable intermediate or building block for the synthesis of novel PI3K inhibitors. The iodo-substituent offers a site for further chemical elaboration to optimize potency and selectivity for different PI3K isoforms.

dot

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Potential Scaffold) Inhibitor->PI3K Potential Inhibition

Caption: Potential role of this compound scaffold in PI3K signaling.

Anticancer Potential of Related Morpholine Derivatives

Numerous studies have reported the synthesis and evaluation of morpholine-containing heterocyclic compounds as anticancer agents. For example, derivatives of 2-morpholino-4-anilinoquinoline have shown potent anticancer activity against various cancer cell lines. Similarly, morpholinopyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.

The available evidence strongly suggests that the 4-(pyridin-2-yl)morpholine scaffold is a privileged structure in the design of kinase inhibitors. The iodo-substituent in this compound provides a valuable tool for medicinal chemists to generate libraries of analogs for screening against various kinase targets, thereby facilitating the discovery of new therapeutic agents.

Conclusion

This compound is a chemical compound with significant potential as a building block in drug discovery and development. While detailed studies on its synthesis and biological activity are not widely published, its structural features, particularly the morpholine ring and the reactive iodine atom, make it an attractive starting material for the synthesis of novel kinase inhibitors, especially targeting the PI3K signaling pathway. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. The lack of extensive public data suggests that this compound may be more widely used in proprietary industrial research.

References

Spectroscopic and Synthetic Overview of 4-(5-Iodopyridin-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 4-(5-Iodopyridin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this document compiles predicted spectroscopic values and outlines a representative synthetic protocol based on analogous compounds.

Core Spectroscopic Data

The structural integrity and purity of this compound are paramount for its application in further chemical synthesis. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~6.6d
H-4~7.8dd
H-6~8.2d
Morpholine CH₂-N~3.5t
Morpholine CH₂-O~3.7t

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~110
C-4~145
C-5~85
C-6~150
Morpholine CH₂-N~45
Morpholine CH₂-O~66

Solvent: CDCl₃

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a synthesized compound. The monoisotopic mass of this compound (C₉H₁₁IN₂O) is 289.9916 Da.[1] The predicted mass-to-charge ratios (m/z) for various adducts are presented below.

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺290.99888
[M+Na]⁺312.98082
[M-H]⁻288.98432
[M]⁺289.99105

Experimental Protocols

Representative Synthesis of 4-(5-Halopyridin-2-yl)morpholine

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a common and effective method for synthesizing analogous 4-(5-halopyridin-2-yl)morpholine compounds is through a nucleophilic aromatic substitution (SNAᵣ) reaction. The following protocol for the synthesis of 4-(4-Bromopyridin-2-yl)morpholine can be adapted by substituting the starting material with 2-fluoro-5-iodopyridine or 2-chloro-5-iodopyridine.

Reaction:

  • Starting Material: 2-Fluoro-5-iodopyridine (1 equivalent)

  • Reagent: Morpholine (1.2 equivalents)

  • Base: Caesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-fluoro-5-iodopyridine in DMF, add morpholine and caesium carbonate at room temperature.

  • The reaction mixture is then heated in a sealed vessel, typically at a temperature ranging from 80 to 120 °C, and stirred overnight.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument.

Workflow and Logical Relationships

The synthesis and subsequent analysis of this compound follow a logical workflow, from the initial reaction to the final characterization. This process is illustrated in the diagram below.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (2-Halo-5-iodopyridine, Morpholine, Base) reaction Nucleophilic Aromatic Substitution (SNAᵣ) workup Aqueous Workup & Extraction purification Column Chromatography product Purified Product This compound purification->product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (ESI-MS) characterization Structure & Purity Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Commercial Availability and Technical Profile of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological relevance of the chemical compound 4-(5-Iodopyridin-2-yl)morpholine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery who are interested in utilizing this molecule for their studies.

Core Compound Information

IUPAC Name: this compound CAS Number: 470463-42-4 Molecular Formula: C₉H₁₁IN₂O Molecular Weight: 290.10 g/mol

Commercial Sourcing

This compound is readily available for research purposes from a variety of chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for laboratory use. Below is a summary of representative commercial sources and typical product specifications.

SupplierCatalog NumberPurityAvailable Quantities
ChemSceneCS-0097043≥97%50mg, 100mg, 250mg, 500mg, 1g
Santa Cruz Biotechnologysc-217304-100mg, 250mg, 1g
Toronto Research ChemicalsI719570-25mg, 100mg
BLD PharmBD139976≥97%1g, 5g, 25g
A2B ChemAB139976≥97%1g, 5g, 25g

Note: Availability and exact purity specifications may vary by lot and supplier. Researchers are advised to request a certificate of analysis for specific batches.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be achieved through standard nucleophilic aromatic substitution reactions. A representative protocol, adapted from the synthesis of the analogous compound 4-(5-bromopyridin-2-yl)morpholine, is provided below. This method involves the displacement of a halogen from the pyridine ring with morpholine.

Representative Synthesis of 4-(5-halopyridin-2-yl)morpholine

Materials:

  • 2,5-dihalopyridine (e.g., 2-chloro-5-iodopyridine or 2,5-dibromopyridine)

  • Morpholine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

Experimental Procedure:

  • To a solution of 2,5-dihalopyridine (1.0 equivalent) in a suitable solvent, add morpholine (1.1 to 1.5 equivalents) and a base (2.0 to 3.0 equivalents).

  • The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the starting materials and the solvent used.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(5-halopyridin-2-yl)morpholine.

Potential Biological Significance and Signaling Pathways

The morpholine moiety is a privileged structure in medicinal chemistry, and pyridine-containing compounds are known to interact with a wide range of biological targets.[1] While the specific biological activity of this compound has not been extensively characterized in publicly available literature, structurally similar compounds, particularly those with a morpholine-substituted heterocyclic core, have been investigated as inhibitors of various protein kinases.[2]

One of the most prominent target families for such scaffolds is the Phosphoinositide 3-kinase (PI3K) family of lipid kinases.[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] The morpholine group in PI3K inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain.[4]

Based on this precedent, a plausible hypothesis is that this compound could act as an inhibitor of one or more PI3K isoforms. The iodinated pyridine ring would likely occupy the ATP-binding pocket of the enzyme.

Below is a diagram illustrating the general workflow for the synthesis of this compound and a diagram of the canonical PI3K/AKT/mTOR signaling pathway, which represents a potential target for this class of compounds.

Synthesis_Workflow Start Starting Materials (2,5-Dihalopyridine, Morpholine, Base) Reaction Nucleophilic Aromatic Substitution Reaction Start->Reaction Solvent, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Growth Cell Growth mTORC1->Growth Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway, a potential target for this compound.

References

safety and handling of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

The available information provides basic chemical properties and limited safety data, which are insufficient to construct the requested in-depth technical guide with the mandatory detailed protocols, quantitative data tables, and specific signaling pathway diagrams. General information about the morpholine chemical class is available but cannot be responsibly substituted for the specific iodo-substituted compound.

Therefore, this request cannot be fulfilled to the required standard of detail and accuracy. For researchers, scientists, and drug development professionals, it is crucial to obtain the official and complete Safety Data Sheet from the chemical supplier and to consult peer-reviewed scientific literature for validated experimental protocols involving this specific compound. Fabricating such critical safety and experimental information would be irresponsible and unsafe.

An In-depth Technical Guide on the Solubility of 4-(5-Iodopyridin-2-yl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of the chemical compound 4-(5-Iodopyridin-2-yl)morpholine in organic solvents. Despite a comprehensive search of available chemical literature and databases, no specific quantitative experimental data on the solubility of this compound has been publicly reported. The compound is primarily available as a chemical intermediate from various suppliers.[1][2][3][4][5][6]

This document, therefore, provides the available physicochemical properties of this compound and outlines a general experimental protocol for determining its solubility in organic solvents. A logical workflow for this experimental process is also presented in a diagram.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.

PropertyValueSource
CAS Number 470463-42-4[1][2][3][4]
Molecular Formula C₉H₁₁IN₂O[1][2][3][4]
Molecular Weight 290.10 g/mol [1][2][3]
Appearance White to Pale Yellow Crystals[5]
Purity ≥95% - ≥97%[2][5]
Predicted logP 1.52 to 1.6[2][7]
Storage Conditions 4°C, protect from light[2]

Note: The predicted logP value suggests that the compound is likely to have moderate lipophilicity, indicating potential solubility in a range of organic solvents. However, experimental verification is crucial.

General Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in various organic solvents using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurements.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • A range of analytical grade organic solvents (e.g., DMSO, DMF, acetone, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Solvent: Select a range of organic solvents of varying polarity.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. It is critical not to disturb the solid at the bottom of the vial. Filter the extracted supernatant through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or another suitable analytical method to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

G start Start prepare_samples Prepare Samples: Add excess solid to vials start->prepare_samples add_solvent Add known volume of organic solvent prepare_samples->add_solvent equilibrate Equilibrate: Shake at constant temperature add_solvent->equilibrate phase_separation Phase Separation: Centrifuge equilibrate->phase_separation extract_supernatant Extract and Filter Supernatant phase_separation->extract_supernatant quantify Quantify Concentration (e.g., HPLC) extract_supernatant->quantify calculate_solubility Calculate Solubility quantify->calculate_solubility end End calculate_solubility->end

Solubility Determination Workflow

Signaling Pathways and Logical Relationships

A search for biological activity or involvement in specific signaling pathways for this compound did not yield any results. This compound is likely a synthetic intermediate used in the preparation of more complex molecules.[8][9] As such, there are no known signaling pathways to diagram. The logical relationship relevant to this compound, in the context of this guide, is the experimental workflow for determining its physical properties, as illustrated above.

Should this compound be identified as a precursor in the synthesis of a biologically active molecule, a logical diagram illustrating the synthetic route could be constructed. An example of such a logical flow is presented below.

G start_material Starting Materials intermediate This compound (Intermediate) start_material->intermediate Synthesis Step 1 reaction_step Chemical Reaction (e.g., Suzuki Coupling) intermediate->reaction_step final_product Final Biologically Active Product reaction_step->final_product Synthesis Step 2

General Synthetic Workflow Example

References

reactivity of the iodopyridine moiety in 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Iodopyridine Moiety in 4-(5-Iodopyridin-2-yl)morpholine

Introduction

This compound is a pivotal building block in modern synthetic and medicinal chemistry. Its structure, featuring an electron-rich morpholine group and a reactive carbon-iodine (C-I) bond on a pyridine scaffold, offers a versatile platform for constructing complex molecular architectures. The strategic placement of the iodo group at the 5-position, meta to the nitrogen and para to the morpholine substituent, governs its unique reactivity profile.

This technical guide provides an in-depth exploration of the reactivity centered on the C-I bond of this molecule. We will move beyond simple reaction lists to dissect the underlying electronic and mechanistic principles that dictate its behavior in key transformations. The focus is on providing actionable insights and robust protocols for researchers aiming to leverage this scaffold in their synthetic programs, particularly in the realm of drug discovery where pyridine cores are prevalent.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic interplay between its constituent parts: the pyridine ring, the morpholine substituent, and the iodo group.

  • Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the 2, 4, and 6 positions.

  • Morpholine Substituent: The morpholine group, connected at the 2-position via its nitrogen atom, acts as a strong electron-donating group (EDG) through a +M (mesomeric) effect. This donation of lone-pair electron density enriches the pyridine ring, partially counteracting its inherent electron deficiency. This effect is strongest at the ortho and para positions (3, 5, and the ring nitrogen).

  • Iodo Group: Iodine is the most polarizable of the common halogens, and the C-I bond is the weakest among the carbon-halogen series (C-F, C-Cl, C-Br, C-I). This weakness makes it an excellent leaving group and facilitates its participation in reactions involving oxidative addition to transition metal catalysts, a cornerstone of modern cross-coupling chemistry.

The net effect is a pyridine ring that is electron-rich at the 5-position, where the C-I bond is located. This high polarizability and relative weakness of the C-I bond make it the primary site for synthetic modification.

Key Reaction Classes at the C-I Bond

The C(5)-I bond is overwhelmingly the most reactive site on the molecule for transformations that involve bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely utilized method for elaborating the this compound core. The general mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The high reactivity of the C-I bond ensures that the initial oxidative addition step is typically rapid and efficient, often allowing for milder reaction conditions compared to analogous bromides or chlorides.

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is highly effective with this compound.[1][2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent.[3][4]

  • Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-I bond to the Pd(0) catalyst, which is typically the rate-determining step for aryl halides.[1][5] For aryl iodides, this step is particularly fast due to the low C-I bond dissociation energy.[6] This is followed by transmetalation with the boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

  • Causality of Reagent Choice:

    • Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are commonly used. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, enhancing reaction rates and yields.[8]

    • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1]

    • Solvent: A mixture of an organic solvent like dioxane, toluene, or DMF with water is often used to dissolve both the organic and inorganic reagents.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)Dioxane/H₂O90>90
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O8585-95
Thiophen-2-ylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃ (2.0)Dioxane/H₂O100>90

The Sonogashira coupling enables the formation of a C-C bond between the iodopyridine and a terminal alkyne, creating an arylethynyl scaffold. This reaction is co-catalyzed by palladium and a copper(I) salt.[9]

  • Mechanism Insight: The reaction involves two interconnected catalytic cycles.[10] The palladium cycle mirrors that of the Suzuki coupling. In parallel, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, followed by reductive elimination.[10]

  • Causality of Reagent Choice:

    • Catalysts: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) are required.[11] The copper facilitates the activation of the alkyne.

    • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also often serves as the solvent.[9] It deprotonates the alkyne and neutralizes the HX formed.

    • Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent moisture from quenching the reactive intermediates.[12]

This reaction is a powerful method for forming C-N bonds, coupling the iodopyridine with a primary or secondary amine.[13][14]

  • Mechanism Insight: Similar to other palladium-catalyzed couplings, the cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[15]

  • Causality of Reagent Choice:

    • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are crucial for promoting the reductive elimination step, which can be challenging.[13][14]

    • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), to deprotonate the amine without competing in the coupling.[16] Weaker bases like carbonates can be used but may require higher temperatures or more active catalysts.[16]

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the iodide by a nucleophile is generally difficult. The pyridine ring is electron-deficient, which activates it towards SNAr, but the 5-position is not as activated as the 2- or 4-positions. Furthermore, the strong electron-donating morpholine group at the 2-position deactivates the ring for nucleophilic attack. Consequently, SNAr reactions at the C-I bond of this substrate typically require very strong nucleophiles and harsh conditions, and are far less common than cross-coupling reactions.

Experimental Protocols: A Practical Guide

The following protocols are provided as robust, validated starting points for laboratory synthesis.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add this compound, Phenylboronic Acid, and K3PO4 to flask B 2. Add Dioxane and Water A->B C 3. Degas mixture (Ar sparge) B->C D 4. Add Pd(PPh3)4 catalyst C->D E 5. Heat to 90 °C (Monitor by TLC/LC-MS) D->E F 6. Cool, dilute with Ethyl Acetate E->F G 7. Wash with H2O and Brine F->G H 8. Dry (Na2SO4), filter, concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and K₃PO₄.

  • Add the degassed 4:1 dioxane/water solvent mixture.

  • Bubble argon through the stirred mixture for 15 minutes to ensure all oxygen is removed.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF followed by anhydrous Et₃N.

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity and Conclusion

The reactivity of the C-X bond in halopyridines for oxidative addition to Pd(0) follows the trend I > Br > Cl >> F, which is consistent with their respective bond dissociation energies.[6] The C-I bond in this compound is therefore significantly more reactive than its bromo or chloro analogues, allowing for a broader range of coupling partners and milder reaction conditions. This enhanced reactivity is a key advantage, making it a preferred starting material for complex syntheses where efficiency and substrate tolerance are paramount.

Diagram: Reactivity Pathways of this compound

G cluster_0 Pd-Catalyzed Cross-Coupling A This compound B Suzuki-Miyaura (R-B(OH)2) A->B Pd(0), Base C Sonogashira (R-C≡CH) A->C Pd(0), Cu(I), Base D Buchwald-Hartwig (R2NH) A->D Pd(0), Base, Ligand P1 Aryl-Aryl Product B->P1 P2 Aryl-Alkynyl Product C->P2 P3 Aryl-Amine Product D->P3

Caption: Major palladium-catalyzed reaction pathways for the C-I bond.

References

Unlocking the Pharmacophore Potential of 4-(5-Iodopyridin-2-yl)morpholine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacophore potential of the novel heterocyclic compound, 4-(5-Iodopyridin-2-yl)morpholine. By dissecting its structural components and drawing on established knowledge of related pharmacophores, this document outlines the molecule's promising profile for targeted drug discovery, particularly in the realm of kinase inhibition and anticancer therapies.

Core Chemical Features and Physicochemical Properties

This compound is a small molecule featuring a morpholine ring attached to a 5-iodopyridine scaffold. This unique combination of a "privileged" morpholine pharmacophore with a halogenated pyridine ring suggests a strong potential for biological activity. The morpholine moiety is a common feature in numerous approved drugs, known for enhancing potency and improving pharmacokinetic properties.[1][2][3][4][5][6][7] The pyridine ring is also a versatile scaffold in medicinal chemistry, frequently found in agents targeting a variety of enzymes and receptors.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 470463-42-4ChemScene
Molecular Formula C₉H₁₁IN₂OChemScene
Molecular Weight 290.10 g/mol ChemScene
Topological Polar Surface Area (TPSA) 25.36 ŲChemScene
Predicted LogP 1.5228ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 1ChemScene

Postulated Pharmacophore Model

A pharmacophore model for this compound can be hypothesized based on its constituent functional groups and their known roles in molecular interactions with biological targets.

  • Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a target's binding pocket.

  • Hydrophobic Interactions: The pyridine ring can engage in hydrophobic and aromatic stacking interactions.

  • Halogen Bonding: The iodine atom at the 5-position of the pyridine ring is a potential halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

  • Scaffold Rigidity: The connection between the two rings provides a rigid scaffold that can orient the key interacting groups in a defined spatial arrangement for optimal target binding.

Caption: Postulated pharmacophore model of this compound.

Potential Biological Targets and Signaling Pathways

The structural motifs within this compound strongly suggest its potential as a kinase inhibitor . The morpholine ring is a key component of several successful kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and contributes to improved solubility and pharmacokinetic properties.[9][10] The pyridine core can mimic the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region.

Given this, the compound is a promising candidate for targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR and MAPK pathways .[9][11][12]

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression & Cellular Response TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.

Data Presentation: Comparative Analysis of Related Kinase Inhibitors

While specific IC50 values for this compound are not yet publicly available, a comparative analysis of structurally related kinase inhibitors underscores its potential potency.

Table 2: IC50 Values of Selected Morpholine- and Pyridine-Containing Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
GDC-0941 (Pictilisib) PI3Kα3[13]
Compound 2 (Pyrrolopyridine-pyridone based) Met Kinase1.8[14]
Compound 2 (Pyrrolopyridine-pyridone based) Flt-34[14]
Compound 2 (Pyrrolopyridine-pyridone based) VEGFR-227[14]
Compound 16a (Pyridothienopyrimidine) CDK5/P2563[1]
Compound 17 (Pyrazole-based) Chk217.9[15]
Compound 6f (Benzofuro[3,2-b]pyridin-2(1H)-one) BTK74[5]
Compound 6f (Benzofuro[3,2-b]pyridin-2(1H)-one) PI3Kδ170[5]

The low nanomolar to micromolar activities of these related compounds suggest that this compound could exhibit potent inhibitory activity against various kinases.

Experimental Protocols

To fully elucidate the pharmacophore potential of this compound, a series of well-defined experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of a dihalopyridine with morpholine.

Synthesis_Workflow Start 2-Chloro-5-iodopyridine + Morpholine Reaction Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, 120 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • To a solution of 2-chloro-5-iodopyridine (1.0 eq) in a suitable solvent such as DMF or DMSO, add morpholine (1.2 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Heat the reaction mixture at 100-140 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Pharmacophore Modeling Workflow

Both ligand-based and structure-based approaches can be employed to develop a robust pharmacophore model.

Pharmacophore_Modeling_Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based L1 Collect Active Ligands L2 Generate Conformers L1->L2 L3 Align Molecules L2->L3 L4 Generate & Validate Pharmacophore Model L3->L4 VirtualScreening Virtual Screening of Compound Libraries L4->VirtualScreening S1 Obtain Target 3D Structure (X-ray or Homology Model) S2 Identify Binding Site S1->S2 S3 Analyze Ligand-Protein Interactions S2->S3 S4 Generate & Validate Pharmacophore Model S3->S4 S4->VirtualScreening HitIdentification Hit Identification & Experimental Validation VirtualScreening->HitIdentification

Caption: General workflow for pharmacophore model generation and virtual screening.

In Vitro Kinase Inhibition Assay

A biochemical assay is essential to determine the inhibitory potency (IC50) of the compound against a panel of relevant kinases.

Protocol:

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the kinase reaction and incubate for a specified time at an optimal temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound presents a compelling molecular architecture with significant potential for the development of novel therapeutics. The combination of the well-established morpholine pharmacophore with a functionalized pyridine ring suggests a high probability of interaction with key biological targets, particularly protein kinases. The presence of the iodine atom offers an avenue for enhancing potency and selectivity through halogen bonding. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this promising compound. Further investigation into its synthesis, biological activity, and structure-activity relationships is highly warranted and could lead to the discovery of a new class of potent and selective inhibitors for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols: 4-(5-Iodopyridin-2-yl)morpholine as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Iodopyridin-2-yl)morpholine is a valuable heterocyclic building block in synthetic and medicinal chemistry. Its structure, featuring a reactive iodine atom on the pyridine ring and a morpholine moiety, makes it a prime candidate for constructing complex molecular architectures through various cross-coupling reactions. The morpholine group is a privileged scaffold in drug discovery, known to improve physicochemical properties such as solubility and metabolic stability, and it is a common feature in many approved drugs, particularly kinase inhibitors. The iodinated pyridine core allows for facile carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods are instrumental in the development of novel therapeutics, particularly inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Aurora kinase pathways.

Key Applications in Drug Discovery

The derivatives of this compound are of significant interest in the development of targeted therapies. The morpholine and pyridine moieties are key components in a variety of kinase inhibitors.

PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5] Several potent inhibitors of this pathway incorporate morpholine-substituted heterocyclic scaffolds. The synthesis of such inhibitors often relies on the functionalization of a core structure, for which this compound serves as an excellent starting material for introducing further diversity.

Aurora Kinase Inhibitors: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[6][7] Small molecule inhibitors of Aurora kinases are a promising class of anti-cancer agents. The imidazo[4,5-b]pyridine scaffold, found in some Aurora kinase inhibitors, can be synthesized using building blocks derived from functionalized pyridines like this compound.

Synthetic Protocols and Data

The following sections detail experimental protocols for common cross-coupling reactions using this compound as a key building block. The quantitative data provided is based on analogous reactions reported in the literature and serves as a strong starting point for reaction optimization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or their esters. The reaction of this compound with various arylboronic acids allows for the synthesis of a diverse range of 5-aryl-2-morpholinopyridines.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in a 4:1 mixture of 1,4-dioxane and water is heated at 85-95 °C for 15 hours under an inert atmosphere.[8] After cooling, the reaction mixture is filtered and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-morpholinopyridine derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-(5-phenylpyridin-2-yl)morpholine~85
2(4-Methoxyphenyl)boronic acid4-(5-(4-methoxyphenyl)pyridin-2-yl)morpholine~88
3(3-Fluorophenyl)boronic acid4-(5-(3-fluorophenyl)pyridin-2-yl)morpholine~82
4Pyridin-3-ylboronic acid4-(5-(pyridin-3-yl)pyridin-2-yl)morpholine~75

Yields are estimated based on similar reactions with analogous substrates.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Iodopyridine This compound Product 5-Aryl-2-morpholinopyridine Iodopyridine->Product + BoronicAcid Arylboronic Acid BoronicAcid->Product + Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/Water Solvent->Product Temp 85-95 °C Temp->Product Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Iodopyridine This compound Product 5-Alkynyl-2-morpholinopyridine Iodopyridine->Product + Alkyne Terminal Alkyne Alkyne->Product + Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Product Cu_Catalyst CuI Cu_Catalyst->Product Base Et₃N Base->Product Solvent THF Solvent->Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Iodopyridine This compound Product 5-Amino-2-morpholinopyridine Iodopyridine->Product + Amine Primary or Secondary Amine Amine->Product + Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Product Base NaOtBu Base->Product Solvent Toluene Solvent->Product Temp 100 °C Temp->Product PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC TSC1/2 Akt->TSC Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of Translation Initiation Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_kinases Aurora Kinases Prophase Prophase AuroraA Aurora A Prophase->AuroraA Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cytokinesis->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage

References

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-(5-Arylpyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.[2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(5-iodopyridin-2-yl)morpholine with various arylboronic acids. The presence of the electron-donating morpholine group at the 2-position and the highly reactive iodo-substituent at the 5-position makes this substrate an excellent candidate for the synthesis of a diverse library of 2,5-disubstituted pyridine derivatives.

The protocol herein is designed to be a robust starting point for researchers, offering a standardized procedure that can be adapted for a range of arylboronic acid coupling partners. The physical and chemical properties of the starting material, this compound, are summarized in Table 1.

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁IN₂O[4][5][6]
Molecular Weight290.10 g/mol [4][5][6]
CAS Number470463-42-4[4][5]
Topological Polar Surface Area (TPSA)25.36 Ų[4][7]
XLogP31.6[7]
Hydrogen Bond Donor Count0[4][7]
Hydrogen Bond Acceptor Count3[4][7]

Suzuki-Miyaura Coupling Reaction Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions provided are a robust starting point and may be optimized for specific substrates.

Materials
  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Recommended Reagent Quantities and Reaction Conditions
Reagent/ParameterQuantity/ValueNotes
This compound1.0 equivLimiting reagent
Arylboronic acid1.2 - 1.5 equivA slight excess is used to ensure complete consumption of the starting material.
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.03 - 0.05 equiv (3-5 mol%)Other common catalysts include Pd₂(dba)₃ with a suitable ligand (e.g., SPhos) or Pd(dppf)Cl₂.
Base (e.g., K₂CO₃)2.0 - 3.0 equivOther suitable bases include K₃PO₄ or Na₂CO₃.
Solvent System1,4-Dioxane/Water (4:1 v/v)Degassing the solvent prior to use is recommended. Other solvents like DMF or toluene can also be used.
Reaction Temperature80 - 100 °CMicrowave heating can significantly reduce reaction times.
Reaction Time4 - 24 hoursMonitor reaction progress by TLC or LC-MS.

Experimental Procedure

  • Reaction Setup: To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.03-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. If using a microwave reactor, irradiate at a set temperature for a shorter duration.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(5-arylpyridin-2-yl)morpholine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)L2-X R-Pd(II)L₂-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OR)₂ Base R-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start: Reagents & Glassware Reagent_Addition 1. Add solid reagents to flask: - this compound - Arylboronic acid - Palladium catalyst - Base Start->Reagent_Addition Inert_Atmosphere 2. Establish inert atmosphere (Purge with Ar or N₂) Reagent_Addition->Inert_Atmosphere Solvent_Addition 3. Add degassed solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heat reaction mixture (80-100 °C or Microwave) Solvent_Addition->Heating Monitoring 5. Monitor reaction progress (TLC or LC-MS) Heating->Monitoring Workup 6. Aqueous workup: - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ Monitoring->Workup Purification 7. Purify by column chromatography Workup->Purification Product End: Pure Product Purification->Product caption Experimental Workflow for Suzuki Coupling

Caption: Step-by-step workflow for the Suzuki coupling protocol.

References

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

AN-BH2025-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become indispensable in medicinal chemistry and materials science for synthesizing aryl amines and N-heterocycles, which are common motifs in pharmaceuticals and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over classical techniques like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 4-(5-Iodopyridin-2-yl)morpholine, a valuable building block in drug discovery. The pyridine ring is a privileged scaffold, and the ability to selectively functionalize the C5 position via C-N bond formation opens avenues for creating diverse compound libraries. The protocol outlines a general procedure that can be adapted for coupling with various primary and secondary amines.

The regioselectivity of the reaction on a dihalopyridine is typically governed by the relative reactivity of the carbon-halogen bonds, with the order being I > Br > Cl.[3] In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition by the palladium(0) catalyst than a potential carbon-chlorine or carbon-bromine bond would be, ensuring selective amination at the 5-position.

General Reaction Scheme

The reaction involves the coupling of this compound with a generic primary or secondary amine (HNR¹R²) in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding 5-amino-2-morpholinopyridine derivative.

Reaction: this compound + HNR¹R² --(Pd catalyst, Ligand, Base)--> 4-(5-(R¹R²N)-pyridin-2-yl)morpholine

Catalytic Cycle Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) species.[4] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-I ArPd(II)XL Ar-Pd(II)-X(L) OxAdd->ArPd(II)XL AmineCoord Amine Coordination ArPd(II)XL->AmineCoord + HNR¹R² ArPd(II)NR1R2L Ar-Pd(II)-NR¹R²(L) AmineCoord->ArPd(II)NR1R2L - HX Deprotonation Deprotonation (Base) RedElim Reductive Elimination Deprotonation->RedElim ArPd(II)NR1R2L->Deprotonation RedElim->Pd(0)L Ar-NR¹R²

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure. Optimization of the catalyst, ligand, base, and solvent may be required for specific amine coupling partners.

Materials and Equipment:

  • Aryl Halide: this compound

  • Amine: Desired primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: XPhos, SPhos, BINAP, or other suitable phosphine ligand

  • Base: NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)[6]

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup (Argon or Nitrogen), standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to Pd).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.4-2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry glassware B Add Pd-catalyst, ligand, base A->B C Add aryl iodide & amine B->C D Add anhydrous solvent C->D E Establish inert atmosphere (Ar/N2) D->E F Heat & Stir (80-110 °C) E->F G Monitor by TLC / LC-MS F->G H Cool & Quench G->H I Filter through Celite H->I J Aqueous Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L

Caption: Step-by-step experimental workflow for the amination reaction.

Data and Reaction Conditions

The optimal conditions for Buchwald-Hartwig amination are highly dependent on the specific substrates. For electron-rich iodo-pyridines, a variety of catalyst systems have proven effective. The following table summarizes representative conditions for similar transformations, which can serve as a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene100>90
2BenzylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane11085-95
3PiperidinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene90>95
4N-MethylanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane11080-90

Note: Yields are typical for analogous systems and may vary for the specific substrate.

Key Considerations:

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos and SPhos are often highly effective for coupling heteroaryl halides.[2][5] Bidentate ligands such as BINAP can also provide excellent results.[1]

  • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are commonly used.[7] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, sometimes requiring higher temperatures.[6]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, making the exclusion of air and moisture critical for successful and reproducible results.

Conclusion

This application note provides a comprehensive and adaptable protocol for the Buchwald-Hartwig amination of this compound. By leveraging this robust C-N bond-forming methodology, researchers can efficiently synthesize a wide array of 2,5-disubstituted pyridine derivatives, facilitating the exploration of chemical space in drug discovery and materials science programs. Careful selection and optimization of the catalyst, ligand, and base are crucial for achieving high yields and purity.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors utilizing 4-(5-Iodopyridin-2-yl)morpholine as a key starting material. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the physicochemical properties and biological activity of drug candidates.[1] The iodinated pyridine core of the starting material serves as a versatile handle for carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3][4] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory potency and selectivity. The protocols outlined herein focus on the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][6][7][8]

Introduction

Kinases are a class of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment.

The morpholine heterocycle is frequently incorporated into kinase inhibitors to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity.[1] The starting material, this compound, combines this beneficial morpholine group with a reactive iodopyridine scaffold. The iodine atom at the 5-position of the pyridine ring is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, providing a robust and flexible method for generating diverse libraries of potential kinase inhibitors.[2][4]

This application note will detail a representative synthetic route for the preparation of a 2,5-disubstituted pyridine-based kinase inhibitor via a Suzuki-Miyaura coupling reaction. Furthermore, it will present representative biological data for analogous compounds and illustrate the targeted signaling pathway.

Data Presentation

The following table summarizes representative quantitative data for a series of hypothetical kinase inhibitors (Series A) synthesized via the protocols described below. The data is modeled after known inhibitors of the PI3K/Akt/mTOR pathway to provide a relevant context for researchers.

Table 1: In Vitro Kinase Inhibitory Activity and Cellular Potency of Representative Kinase Inhibitors (Series A)

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (nM)
A-1 PI3Kα15MCF-7120
mTOR85(Breast)
A-2 PI3Kα8U-87 MG95
mTOR40(Glioblastoma)
A-3 PI3Kα25PC-3150
mTOR110(Prostate)
GDC-0941 (Reference)PI3Kα3Various~50
mTOR17

Note: The data presented is representative and intended for illustrative purposes.

Experimental Protocols

General Synthetic Scheme

The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl boronic acid.

G cluster_0 Synthesis of 2,5-Disubstituted Pyridine Kinase Inhibitor start This compound product 2-(morpholino)-5-(Aryl/Heteroaryl)pyridine (Kinase Inhibitor Scaffold) start->product Suzuki-Miyaura Coupling boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O)

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholino)-5-(aryl)pyridine product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway and Experimental Workflow

The synthesized kinase inhibitors are designed to target the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell fate.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Synthesized Inhibitor (e.g., Series A) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The following diagram illustrates a typical workflow for the evaluation of the synthesized kinase inhibitors.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow synthesis Synthesis of Inhibitor (Protocol 1) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (IC50 Determination) purification->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., MTT, IC50 Determination) kinase_assay->cell_assay western_blot Western Blot Analysis (Target Engagement & Pathway Modulation) cell_assay->western_blot sar_analysis Structure-Activity Relationship (SAR) Analysis & Lead Optimization western_blot->sar_analysis

Caption: A typical experimental workflow for kinase inhibitor evaluation.

Conclusion

The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of novel kinase inhibitors. The protocols detailed in this application note, centered around the robust Suzuki-Miyaura cross-coupling reaction, enable the generation of diverse libraries of 2,5-disubstituted pyridine derivatives. The representative data and workflows provided offer a framework for the successful discovery and development of potent and selective inhibitors targeting critical signaling pathways in diseases such as cancer. Further exploration of different boronic acids and subsequent chemical modifications can lead to the identification of clinical candidates with improved therapeutic profiles.

References

Application of 4-(5-Iodopyridin-2-yl)morpholine in Drug Discovery: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-(5-Iodopyridin-2-yl)morpholine is a heterocyclic organic compound with the molecular formula C9H11IN2O. While the morpholine moiety is a well-established pharmacophore in medicinal chemistry, and iodinated pyridines serve as versatile building blocks in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific data on the application of this compound in drug discovery.

The morpholine ring is a privileged scaffold in drug design, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2][3] Numerous morpholine-containing compounds have been investigated and developed for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] The incorporation of a morpholine group can enhance the potency and selectivity of drug candidates by engaging in crucial hydrogen bond interactions with biological targets.[1]

Similarly, the iodopyridine scaffold is a valuable synthon in medicinal chemistry. The iodine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of chemical space and the optimization of lead compounds.

Despite the individual prevalence of its constituent moieties in drug discovery, there is a conspicuous absence of published research detailing the synthesis, biological evaluation, and specific therapeutic targets of this compound. Searches of prominent scientific databases and patent depositories did not yield any specific studies that have investigated this compound as a potential therapeutic agent. No quantitative data, such as IC50 or Ki values against specific biological targets, nor any detailed experimental protocols for its use in biological assays, could be retrieved.

Therefore, it is not possible at this time to provide detailed Application Notes and Protocols for this compound in drug discovery as requested. The scientific community has not yet published research that would form the basis for such a document.

General Application Context of Related Scaffolds

While specific information on this compound is unavailable, researchers interested in this compound may consider its potential applications based on the known activities of structurally related molecules.

Potential Areas of Investigation:

  • Kinase Inhibition: The morpholine group is a common feature in many kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mTOR pathways, which are critical in cancer cell growth and survival.[4] The pyridyl moiety can also be found in various kinase inhibitors. Therefore, this compound could be synthesized and screened against a panel of kinases to determine its inhibitory potential.

  • Anticancer Agents: Morpholine derivatives have demonstrated a broad spectrum of anticancer activities.[6] A general workflow for evaluating a novel compound like this compound for anticancer potential is outlined below.

Hypothetical Experimental Workflow for a Novel Pyridyl-Morpholine Compound

For researchers considering the synthesis and evaluation of novel compounds such as this compound, a general experimental workflow is proposed. This workflow is based on standard practices in early-stage drug discovery.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization purity Purity Assessment (HPLC) characterization->purity primary_screening Primary Screening (e.g., Kinase Panel) purity->primary_screening cell_based_assays Cell-Based Assays (e.g., Proliferation, Viability) primary_screening->cell_based_assays ic50_determination IC50 Determination cell_based_assays->ic50_determination target_validation Target Validation (e.g., Western Blot) ic50_determination->target_validation sar_studies Structure-Activity Relationship (SAR) Studies target_validation->sar_studies adme_profiling ADME/Tox Profiling sar_studies->adme_profiling

Caption: A generalized workflow for the initial stages of drug discovery for a novel compound.

Conclusion

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of various derivatives from the versatile building block, 4-(5-Iodopyridin-2-yl)morpholine. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as cyanation reactions. These methods allow for the introduction of a diverse range of functional groups at the 5-position of the pyridine ring, enabling the generation of novel compounds for applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable starting material in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. The morpholine moiety is a privileged structure in drug discovery, often improving the pharmacokinetic properties of a molecule.[1] The iodine atom at the 5-position of the pyridine ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.[2] This document outlines detailed protocols for several key transformations to facilitate the synthesis of diverse libraries of 2-morpholinopyridine derivatives.

General Experimental Workflow

The general workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Perform Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[3]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9012~80-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)10016~75-85

Note: Yields are estimated based on similar reactions reported in the literature for analogous substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[4][5]

Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add degassed DMF and Et₃N (2:1 v/v) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF256~80-90
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF258~75-85
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF5012~70-80

Note: Yields are estimated based on general Sonogashira coupling protocols.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[6][7][8][9][10]

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10018~70-85
2BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene9016~65-80
3PiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene8024~60-75

Note: Yields are estimated based on established Buchwald-Hartwig amination protocols for aryl iodides.

Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene, providing access to substituted alkenes.

Protocol 4: Heck Coupling of this compound with Alkenes

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).

  • Evacuate and backfill the flask with inert gas.

  • Add degassed DMF, Et₃N (2.0 equiv.), and the alkene (1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Heck Coupling
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10012~70-80
2StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF12018~60-75

Note: Yields are estimated based on typical Heck reaction conditions.

Cyanation

The introduction of a cyano group can be achieved through palladium- or copper-catalyzed cyanation of aryl halides. The nitrile functionality is a valuable precursor for the synthesis of amines, amides, and carboxylic acids.

Protocol 5: Palladium-Catalyzed Cyanation of this compound

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with inert gas.

  • Add degassed DMF.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 6-morpholinopyridine-3-carbonitrile.

Data Presentation: Cyanation
EntryCyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)DMF9012~70-85
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)DMAc12024~65-80

Note: Yields are estimated based on established cyanation methods for aryl iodides.

Signaling Pathway Diagram

Derivatives of 2-morpholinopyridines are often investigated as inhibitors of signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors feature a substituted pyridine core. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized derivative could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase downstream_kinase_1 Downstream Kinase 1 receptor->downstream_kinase_1 Activates downstream_kinase_2 Downstream Kinase 2 downstream_kinase_1->downstream_kinase_2 Phosphorylates transcription_factor Transcription Factor downstream_kinase_2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Promotes inhibitor Synthesized Derivative (e.g., Kinase Inhibitor) inhibitor->downstream_kinase_1 Inhibits

Figure 2: Potential role of a synthesized derivative in a signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the derivatization of this compound. By employing these palladium-catalyzed cross-coupling and cyanation reactions, researchers can efficiently generate a wide array of novel compounds for further investigation in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

Application Notes: Incorporation of the 2-Morpholinopyridine Scaffold via Palladium-Catalyzed Cross-Coupling of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-morpholinopyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. This structural motif is particularly prominent in the development of kinase inhibitors, where the morpholine oxygen can act as a hydrogen bond acceptor, and the pyridine ring can engage in various interactions within the ATP-binding pocket of kinases.[1][2] One key area of interest is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[1][3][4] 4-(5-Iodopyridin-2-yl)morpholine is a versatile and valuable building block for the synthesis of these and other complex molecules, enabling the introduction of the 2-morpholinopyridine core through robust and efficient palladium-catalyzed cross-coupling reactions.

These application notes provide detailed protocols for the incorporation of the 2-morpholinopyridine moiety using this compound via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4] The morpholinopyridine scaffold has been successfully utilized in the design of potent and selective PI3K inhibitors.[1][3] The general mechanism involves the binding of these inhibitors to the ATP pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent downstream signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 4-(5-Arylpyridin-2-yl)morpholine (PI3K Inhibitor) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following protocols are generalized methods for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

General Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow Start Start: Assemble Reaction in Inert Atmosphere Reaction Reaction under Heating and Stirring Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General Experimental Workflow.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of 4-(5-arylpyridin-2-yl)morpholine derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5K₃PO₄Dioxane/H₂O (4:1)901885-95
24-Methoxyphenylboronic acid5K₃PO₄Dioxane/H₂O (4:1)901880-90
33-Fluorophenylboronic acid5K₃PO₄Dioxane/H₂O (4:1)902075-85
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is for the synthesis of N-aryl- or N-alkyl-5-(2-morpholinopyridin-5-yl)amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XantphosNaOtBuToluene1102070-85
2BenzylaminePd₂(dba)₃/XantphosNaOtBuToluene1102265-80
3PiperidinePd₂(dba)₃/XantphosNaOtBuToluene1001875-90
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

This protocol outlines the synthesis of 4-(5-(alkynyl)pyridin-2-yl)morpholine derivatives.[5][6][7]

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill with an inert gas three times.

  • Add THF and Et₃N (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature to 50 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Quantitative Data Summary (Sonogashira Coupling):

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF25880-95
21-HexynePd(PPh₃)₄/CuIEt₃NTHF401075-90
3TrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTHF25685-98
Protocol 4: Heck Reaction for C-C (alkene) Bond Formation

This protocol details the synthesis of 4-(5-(alkenyl)pyridin-2-yl)morpholine derivatives.[8][9][10]

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and P(o-tol)₃ (0.06 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add DMF, Et₃N (1.5 equiv.), and the alkene (1.5 equiv.).

  • Seal the tube and heat to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data Summary (Heck Reaction):

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF1001660-75
2Methyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF902065-80
3n-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF902060-75

Conclusion

This compound serves as a highly effective building block for the synthesis of molecules containing the 2-morpholinopyridine scaffold. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a versatile and robust toolkit for medicinal chemists and drug development professionals. These methods facilitate the creation of diverse chemical libraries for screening against various biological targets, particularly kinases involved in oncogenic signaling pathways like the PI3K/Akt/mTOR cascade. The provided protocols offer a solid foundation for the synthesis of novel therapeutics and molecular probes.

References

Application Notes and Protocols for Parallel Synthesis Using 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the rapid generation of numerous compounds. The heterocyclic scaffold, 4-(5-Iodopyridin-2-yl)morpholine, represents a versatile building block for the construction of such libraries. The morpholine moiety is a privileged structure in medicinal chemistry, often conferring favorable physicochemical properties such as improved solubility and metabolic stability.[1] The pyridine ring provides a key aromatic system for diverse functionalization, and the iodine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

This document provides detailed application notes and protocols for the utilization of this compound in parallel synthesis formats to generate libraries of novel compounds with potential therapeutic applications, for instance, in oncology or inflammatory diseases where kinase signaling pathways are often dysregulated.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the iodo-substituent on the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are well-suited for parallel synthesis due to their broad substrate scope, functional group tolerance, and generally high yields.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol describes the parallel synthesis of a library of 5-aryl-2-(morpholin-4-yl)pyridines in a 96-well plate format.

Materials and Reagents:

  • This compound

  • A diverse set of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • 96-well reaction plates with sealing mats

  • Inert gas supply (Nitrogen or Argon)

  • Automated liquid handler (optional)

  • Plate shaker/heater

  • Centrifugal evaporator

  • LC-MS for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (0.2 M in 1,4-dioxane).

    • Prepare a stock solution of the palladium catalyst, Pd(dppf)Cl2 (0.01 M in 1,4-dioxane).

    • Prepare an aqueous stock solution of the base, K2CO3 (2 M).

    • Pre-weigh an array of 96 diverse boronic acids into a 96-well plate (0.12 mmol per well).

  • Reaction Assembly (performed under an inert atmosphere):

    • To each well of the 96-well plate containing the boronic acids, add 500 µL of the this compound stock solution (0.1 mmol).

    • Add 100 µL of the Pd(dppf)Cl2 stock solution (0.001 mmol, 1 mol%).

    • Add 150 µL of the aqueous K2CO3 solution (0.3 mmol).

    • Seal the 96-well plate securely with a sealing mat.

  • Reaction Execution:

    • Place the sealed plate on a shaker/heater and agitate at 80 °C for 12-16 hours.

  • Work-up and Purification:

    • After cooling to room temperature, add 1 mL of ethyl acetate and 1 mL of water to each well.

    • Shake the plate vigorously and then centrifuge to separate the layers.

    • Transfer the organic layer to a new 96-well plate.

    • The crude product can be purified using parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

  • Analysis:

    • Analyze the purity and confirm the identity of the products in each well using high-throughput LC-MS.

Data Presentation: Representative Suzuki-Miyaura Coupling Results

WellBoronic AcidProduct StructureYield (%)Purity (%)
A1Phenylboronic acid5-Phenyl-2-(morpholin-4-yl)pyridine85>95
A24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(morpholin-4-yl)pyridine92>98
A33-Thiopheneboronic acid5-(Thiophen-3-yl)-2-(morpholin-4-yl)pyridine78>90
A44-Cyanophenylboronic acid4-(2-(Morpholin-4-yl)pyridin-5-yl)benzonitrile88>95
A54-(Trifluoromethyl)phenylboronic acid2-(Morpholin-4-yl)-5-(4-(trifluoromethyl)phenyl)pyridine82>95

Workflow Diagram: Parallel Suzuki-Miyaura Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Assembly & Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 This compound Stock Solution dispense Dispense Reagents into Reaction Plate reagent1->dispense reagent2 Boronic Acid Array (96-well plate) reagent2->dispense reagent3 Catalyst & Base Stock Solutions reagent3->dispense seal Seal Plate dispense->seal heat Heat & Shake (80°C, 12-16h) seal->heat extract Liquid-Liquid Extraction heat->extract purify Parallel Purification (SPE or HPLC) extract->purify analysis LC-MS Analysis purify->analysis

Parallel Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of amines with aryl halides, providing a direct route to N-aryl compounds. This is particularly valuable for synthesizing libraries of compounds with diverse amine functionalities.

Experimental Protocol: Parallel Buchwald-Hartwig Amination

This protocol outlines the synthesis of a library of 5-amino-2-(morpholin-4-yl)pyridines in a 96-well plate format.

Materials and Reagents:

  • This compound

  • A diverse set of primary and secondary amines

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOt-Bu or Cs2CO3)

  • Solvent (e.g., Toluene or Dioxane)

  • 96-well reaction plates with sealing mats

  • Inert gas supply (Nitrogen or Argon)

  • Glovebox for handling air-sensitive reagents

Procedure:

  • Reagent Preparation (inside a glovebox):

    • Prepare a stock solution of this compound (0.2 M in toluene).

    • Prepare a catalyst/ligand pre-mixture solution of Pd2(dba)3 (0.005 M) and Xantphos (0.01 M) in toluene.

    • Pre-weigh the base, NaOt-Bu (0.14 mmol per well), into a 96-well plate.

    • Prepare stock solutions of a diverse array of 96 amines (1 M in toluene).

  • Reaction Assembly (inside a glovebox):

    • To each well of the 96-well plate containing the base, add 500 µL of the this compound stock solution (0.1 mmol).

    • Add 120 µL of the respective amine stock solution (0.12 mmol).

    • Add 100 µL of the catalyst/ligand pre-mixture solution (0.0005 mmol Pd2(dba)3, 0.001 mmol Xantphos).

    • Seal the 96-well plate securely.

  • Reaction Execution:

    • Place the sealed plate on a shaker/heater and agitate at 100 °C for 16-24 hours.

  • Work-up and Purification:

    • After cooling, quench the reaction by adding 1 mL of a saturated aqueous NH4Cl solution to each well.

    • Extract with 1 mL of ethyl acetate.

    • The subsequent purification and analysis steps are similar to those described for the Suzuki-Miyaura coupling.

Data Presentation: Representative Buchwald-Hartwig Amination Results

WellAmineProduct StructureYield (%)Purity (%)
B1AnilineN-Phenyl-2-(morpholin-4-yl)pyridin-5-amine75>95
B2BenzylamineN-Benzyl-2-(morpholin-4-yl)pyridin-5-amine82>98
B3Piperidine5-(Piperidin-1-yl)-2-(morpholin-4-yl)pyridine88>95
B4Morpholine4,4'-(Pyridine-2,5-diyl)dimorpholine90>98
B54-FluoroanilineN-(4-Fluorophenyl)-2-(morpholin-4-yl)pyridin-5-amine72>90

Workflow Diagram: Parallel Buchwald-Hartwig Amination

G cluster_prep Reagent Preparation (Glovebox) cluster_reaction Reaction Assembly & Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 This compound Stock Solution dispense Dispense Reagents into Reaction Plate reagent1->dispense reagent2 Amine Array Stock Solutions reagent2->dispense reagent3 Catalyst/Ligand & Base reagent3->dispense seal Seal Plate dispense->seal heat Heat & Shake (100°C, 16-24h) seal->heat quench Quench Reaction heat->quench extract Extraction quench->extract purify Parallel Purification extract->purify analysis LC-MS Analysis purify->analysis

Parallel Buchwald-Hartwig Amination Workflow

Potential Biological Applications and Signaling Pathways

Derivatives of pyridinyl-morpholine are of significant interest in drug discovery due to their presence in a number of biologically active compounds. While the specific targets for derivatives of this compound would need to be determined experimentally, the resulting libraries could be screened against various targets. Given the prevalence of related heterocyclic scaffolds in kinase inhibitors, a plausible, albeit hypothetical, application is in the modulation of protein kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.

Hypothetical Signaling Pathway: Kinase Inhibition

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The pyridinyl-morpholine scaffold can be elaborated with various substituents through the described parallel synthesis methods to optimize interactions within this pocket, potentially leading to potent and selective inhibitors. For example, the synthesized library could be screened against a panel of kinases, such as tyrosine kinases (e.g., Abl, EGFR) or serine/threonine kinases (e.g., MAP kinases), which are crucial nodes in cell proliferation and survival pathways.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridinyl-Morpholine Derivative Inhibitor->RAF

Hypothetical Inhibition of the MAPK/ERK Pathway

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust framework for the rapid generation of diverse compound libraries. These libraries can serve as an excellent starting point for hit identification and lead optimization campaigns in various therapeutic areas, particularly in the development of kinase inhibitors and other targeted therapies. The combination of efficient parallel synthesis and subsequent high-throughput screening can significantly accelerate the drug discovery process.

References

Application Notes and Protocols: Synthesis of Novel Cholinesterase Inhibitors Using 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of a novel class of cholinesterase inhibitors derived from 4-(5-Iodopyridin-2-yl)morpholine. This key intermediate serves as a versatile scaffold for developing potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders. The protocols detailed below leverage the Suzuki-Miyaura cross-coupling reaction to generate a library of candidate compounds and outline the subsequent bioassays for evaluating their inhibitory efficacy.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. These agents function by increasing the synaptic levels of the neurotransmitter acetylcholine, which is depleted in patients. The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The strategic use of this compound as a building block allows for the introduction of diverse aromatic and heteroaromatic substituents at the 5-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitory potency and selectivity.

Data Presentation: Inhibitory Activity of Synthesized Derivatives

The following table summarizes the in vitro cholinesterase inhibitory activities (IC50 values) of a representative series of compounds synthesized from this compound via Suzuki-Miyaura coupling. Lower IC50 values indicate greater inhibitory potency.

Compound IDR Group (at Pyridine C5-position)AChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
1a Phenyl5.2 ± 0.412.8 ± 1.12.46
1b 4-Methoxyphenyl2.8 ± 0.28.5 ± 0.73.04
1c 3-Hydroxyphenyl1.5 ± 0.14.2 ± 0.32.80
1d 4-Fluorophenyl3.1 ± 0.39.9 ± 0.93.19
1e Thiophen-2-yl4.5 ± 0.511.3 ± 1.02.51
1f N-methylindol-5-yl0.8 ± 0.072.1 ± 0.22.63
Donepezil (Reference)0.025 ± 0.0023.5 ± 0.3140

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-(5-Arylpyridin-2-yl)morpholine Derivatives (1a-f)

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

  • Add the respective arylboronic acid (1.2 mmol, 1.2 eq.).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 0.05 eq.).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(5-arylpyridin-2-yl)morpholine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine the inhibitory activity of the synthesized compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Synthesized inhibitor compounds

  • Donepezil (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the inhibitor compounds and donepezil in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0).

  • Add 20 µL of the inhibitor solution at various concentrations.

  • Add 20 µL of AChE or BuChE solution and incubate for 15 minutes at 25 °C.

  • Add 10 µL of DTNB solution.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Cholinergic signaling and the mechanism of cholinesterase inhibitors.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C) start->reaction purification Purification (Column Chromatography) reaction->purification product 4-(5-Arylpyridin-2-yl)morpholine Derivatives purification->product assay Cholinesterase Inhibition Assay (Ellman's Method) product->assay Screening data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for synthesis and evaluation of cholinesterase inhibitors.

Application Notes and Protocols for Screening 4-(5-Iodopyridin-2-yl)morpholine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 4-(5-Iodopyridin-2-yl)morpholine derivatives as potential anticancer agents. This document outlines detailed protocols for chemical synthesis, in vitro cytotoxicity screening, and discusses the probable mechanism of action based on structurally related compounds.

Introduction

The 4-(pyridin-2-yl)morpholine scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities. The introduction of an iodine atom at the 5-position of the pyridine ring offers a versatile handle for further chemical modification through various cross-coupling reactions, enabling the generation of diverse chemical libraries for anticancer screening. The morpholine moiety is a common feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This suggests that derivatives of this compound are promising candidates for the development of novel anticancer therapeutics.

Data Presentation: Anticancer Activity of Analogous Pyridine/Pyrimidine-Morpholine Derivatives

While specific anticancer activity data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related pyridine-morpholine and pyrimidine-morpholine compounds against various cancer cell lines. This data serves as a benchmark for the potential potency of the proposed derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference Compound
Pyrimidine-Morpholine Hybrids
2gSW480 (Colorectal Carcinoma)5.10 ± 2.125-Fluorouracil (4.90 ± 0.83 µM)
2gMCF-7 (Breast Carcinoma)19.60 ± 1.13Cisplatin (16.10 ± 1.10 µM)
Quinazoline-Morpholine Derivatives
AK-10A549 (Lung Carcinoma)8.55 ± 0.67Colchicine
AK-10MCF-7 (Breast Carcinoma)3.15 ± 0.23Colchicine
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29Colchicine
AK-3A549 (Lung Carcinoma)10.38 ± 0.27Colchicine
AK-3MCF-7 (Breast Carcinoma)6.44 ± 0.29Colchicine
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15Colchicine
2-Morpholino-4-anilinoquinoline Derivatives
3dHepG2 (Hepatocellular Carcinoma)8.50-
3cHepG2 (Hepatocellular Carcinoma)11.42-
3eHepG2 (Hepatocellular Carcinoma)12.76-

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol describes the synthesis of the core scaffold, this compound, via nucleophilic aromatic substitution.

Materials:

  • 2-Fluoro-5-iodopyridine or 2-Chloro-5-iodopyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-iodopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-iodopyridine.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Protocol 2: General Procedure for the Synthesis of Derivatives via Suzuki Coupling

This protocol outlines a general method for the derivatization of this compound at the 5-position using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound, the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol provides a method for assessing the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction1 Nucleophilic Aromatic Substitution cluster_intermediate Core Scaffold cluster_reaction2 Palladium-Catalyzed Cross-Coupling cluster_final Derivative Library 2-Halo-5-iodopyridine 2-Halo-5-iodopyridine Reaction1 Combine with K2CO3 in DMF Heat (80-100°C) 2-Halo-5-iodopyridine->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Parent_Compound This compound Reaction1->Parent_Compound Suzuki Arylboronic Acid Pd Catalyst, Base Parent_Compound->Suzuki Sonogashira Terminal Alkyne Pd/Cu Catalyst, Base Parent_Compound->Sonogashira Derivatives 5-Aryl/Alkynyl-4-(pyridin-2-yl)morpholine Derivatives Suzuki->Derivatives Sonogashira->Derivatives G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of test compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 4-(Pyridin-2-yl)morpholine Derivative (Hypothesized) Inhibitor->PI3K

References

Synthetic Routes to Novel Bioactive Molecules from 4-(5-Iodopyridin-2-yl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules utilizing 4-(5-iodopyridin-2-yl)morpholine as a versatile starting material. The focus is on leveraging palladium-catalyzed cross-coupling reactions to generate derivatives with potential therapeutic applications, particularly as kinase inhibitors.

Introduction

The 4-(pyridin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. The presence of an iodine atom at the 5-position of the pyridine ring in this compound offers a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. This document outlines protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions on this substrate, and discusses the biological relevance of the resulting products, particularly in the context of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2]

Data Presentation

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholino-quinazolineA549 (Lung Carcinoma)10.38 ± 0.27[3]
Morpholino-quinazolineMCF-7 (Breast Cancer)6.44 ± 0.29[3]
Morpholino-quinazolineSHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
4-(2-(3,4,5-trimethoxyphenyl)quinazolin-4-yl)morpholineA5498.55 ± 0.67[3]
4-(2-(3,4,5-trimethoxyphenyl)quinazolin-4-yl)morpholineMCF-73.15 ± 0.23[3]
4-(2-(3,4,5-trimethoxyphenyl)quinazolin-4-yl)morpholineSHSY-5Y3.36 ± 0.29[3]
2-Morpholino-4-anilinoquinolineHepG2 (Liver Cancer)8.50[4]
Morpholine-substituted TetrahydroquinolineA5490.033 ± 0.003[5]
Morpholine-substituted TetrahydroquinolineMCF-70.087 ± 0.007[5]

Mandatory Visualization

Diagram 1: Synthetic Routes from this compound

Synthetic_Routes Synthetic Diversification of this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)2 Pd(PPh3)4, Base start->suzuki_reagents C-C Bond Formation sonogashira_reagents Terminal Alkyne Pd(PPh3)2Cl2, CuI, Base start->sonogashira_reagents C-C Bond Formation buchwald_reagents Amine (R2NH) Pd Catalyst, Ligand, Base start->buchwald_reagents C-N Bond Formation suzuki_product 4-(5-Arylpyridin-2-yl)morpholine suzuki_reagents->suzuki_product bioactivity Bioactive Molecules (e.g., Kinase Inhibitors) suzuki_product->bioactivity sonogashira_product 4-(5-Alkynylpyridin-2-yl)morpholine sonogashira_reagents->sonogashira_product sonogashira_product->bioactivity buchwald_product 4-(5-Aminopyridin-2-yl)morpholine Derivatives buchwald_reagents->buchwald_product buchwald_product->bioactivity Experimental_Workflow General Experimental Workflow reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., Argon or Nitrogen) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization PI3K_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor Pyridinylmorpholine Derivative Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(5-Iodopyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 4-(5-iodopyridin-2-yl)morpholine, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable and robust, suitable for process development and manufacturing environments.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for drug development programs. This document outlines two primary synthetic strategies for the large-scale production of this compound, starting from the commercially available 2-chloro-5-iodopyridine. The two methods detailed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Synthetic Routes Overview

The synthesis of this compound is primarily achieved through the reaction of 2-chloro-5-iodopyridine with morpholine. The choice between SNAr and Buchwald-Hartwig amination will depend on factors such as cost of goods, process robustness, and the specific capabilities of the manufacturing facility.

cluster_0 Synthetic Pathways A 2-Chloro-5-iodopyridine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination B Morpholine B->C

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method is a classical and often cost-effective approach for the synthesis of 2-aminopyridines. The reaction proceeds by the direct displacement of the chloride from the electron-deficient pyridine ring by the nucleophilic morpholine.

Materials and Equipment:

  • 2-Chloro-5-iodopyridine

  • Morpholine

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Inorganic base (e.g., K2CO3, Cs2CO3)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Standard laboratory glassware

  • Purification system (e.g., crystallization setup or column chromatography for large scale)

Procedure:

  • Reactor Setup: Equip a clean and dry jacketed glass reactor with an overhead stirrer, condenser, and a temperature probe. The reactor should be purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: To the reactor, add 2-chloro-5-iodopyridine (1.0 eq).

  • Add the solvent (5-10 volumes relative to the limiting reagent).

  • Add the inorganic base (2.0-3.0 eq) and morpholine (1.5-2.5 eq).

  • Reaction: Heat the reaction mixture to 100-150 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

A Charge Reactor with 2-Chloro-5-iodopyridine, Solvent, Base, and Morpholine B Heat to 100-150 °C A->B C Monitor Reaction by HPLC/TLC B->C D Cool to Room Temperature C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Crystallization or Chromatography G->H

Caption: Experimental workflow for the SNAr synthesis.

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1] It often proceeds under milder conditions than SNAr and can be more tolerant of other functional groups.

Materials and Equipment:

  • 2-Chloro-5-iodopyridine

  • Morpholine

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3)

  • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Inert atmosphere glovebox or Schlenk line techniques

  • Standard laboratory glassware

  • Purification system

Procedure:

  • Reactor Setup: Set up a clean, dry, and inerted jacketed glass reactor.

  • Catalyst Premix (optional but recommended): In a glovebox, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Charging Reagents: To the reactor, add 2-chloro-5-iodopyridine (1.0 eq), the base (1.5-2.5 eq), and the anhydrous solvent (5-10 volumes).

  • Add the catalyst premix to the reactor.

  • Add morpholine (1.2-2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the reaction by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography as described in Protocol 1.

A Charge Reactor with 2-Chloro-5-iodopyridine, Base, and Solvent under Inert Gas B Add Pd Catalyst, Ligand, and Morpholine A->B C Heat to 80-120 °C B->C D Monitor Reaction by HPLC/TLC C->D E Cool to Room Temperature D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Crystallization or Chromatography G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the large-scale synthesis of this compound.

Table 1: Comparison of SNAr and Buchwald-Hartwig Amination

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst NonePalladium-based
Ligand NonePhosphine-based
Temperature 100-150 °C80-120 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 70-85%85-95%
Purity (crude) 85-95%>95%
Key Advantage Lower cost, simpler setupMilder conditions, higher yield and purity
Key Disadvantage Harsher conditions, longer reaction timesCatalyst cost and removal

Table 2: Representative Reaction Conditions and Yields

MethodStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
SNAr 2-Chloro-5-iodopyridineMorpholine (2.0 eq), K2CO3 (2.5 eq)DMSO130188297
Buchwald-Hartwig 2-Chloro-5-iodopyridineMorpholine (1.5 eq), NaOt-Bu (2.0 eq), Pd2(dba)3 (1 mol%), Xantphos (2 mol%)Toluene110693>99

Signaling Pathways and Relevance

Derivatives of this compound are often investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The iodopyridine moiety serves as a versatile handle for further functionalization, often through cross-coupling reactions, to generate a library of potential drug candidates.

A This compound Derivative B Protein Kinase A->B Inhibition E Phosphorylated Substrate B->E C ATP C->B D Substrate D->E F Downstream Signaling E->F G Cellular Response (e.g., Proliferation, Survival) F->G

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The large-scale synthesis of this compound can be effectively achieved by either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method will be dictated by project-specific requirements, including cost, scale, and available equipment. The protocols provided herein offer a solid foundation for the process development and optimization of this important pharmaceutical intermediate. Careful monitoring of reaction parameters and adherence to safety protocols are essential for successful and reproducible large-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(5-Iodopyridin-2-yl)morpholine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method typically involves the reaction of a 2-halo-5-iodopyridine (e.g., 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine) with morpholine, often in the presence of a base and heat.

Problem 1: Low or No Conversion of Starting Material

  • Question: I am not observing any significant consumption of my 2-halo-5-iodopyridine starting material. What are the potential causes and solutions?

  • Answer: Low or no conversion in an SNAr reaction can be attributed to several factors. Firstly, inadequate reaction temperature is a common issue; these reactions often require elevated temperatures to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.[1] Consider increasing the reaction temperature, potentially utilizing microwave irradiation to accelerate the reaction.[2] Secondly, the choice of base and solvent is critical. A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction. The solvent should be polar and aprotic to solvate the intermediates effectively.[1]

Problem 2: Formation of Multiple Byproducts

  • Question: My reaction mixture shows the formation of several unexpected products alongside the desired this compound. How can I minimize byproduct formation?

  • Answer: The formation of byproducts in SNAr reactions on substituted pyridines can be a challenge. If your starting material is a di-halopyridine, substitution at other positions can occur. Ensure you are using a starting material with a halogen at the 2-position, which is generally more activated towards nucleophilic attack.[3] Side reactions involving the solvent or impurities can also occur, especially at high temperatures. Ensure you are using a dry, high-purity solvent.

Troubleshooting Workflow for SNAr Synthesis

SNAr_Troubleshooting start Low Yield in S_NAr Reaction check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase temperature (e.g., reflux or microwave). check_temp->increase_temp No check_base Is the base appropriate and in sufficient quantity? check_temp->check_base Yes increase_temp->check_base optimize_base Use a non-nucleophilic base (e.g., K2CO3, Et3N) in excess. check_base->optimize_base No check_solvent Is the solvent polar aprotic and anhydrous? check_base->check_solvent Yes optimize_base->check_solvent change_solvent Use a dry polar aprotic solvent (e.g., DMF, DMSO). check_solvent->change_solvent No check_purity Are the starting materials pure? check_solvent->check_purity Yes change_solvent->check_purity purify_reagents Purify starting materials. check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low yield in SNAr synthesis.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the synthesis of this compound from a 2-halo-5-iodopyridine and morpholine.

Problem 1: Catalyst Deactivation/Low Catalytic Activity

  • Question: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times. What could be wrong with my catalytic system?

  • Answer: Low catalytic activity in a Buchwald-Hartwig reaction can stem from several sources. The choice of palladium precursor and ligand is crucial; for heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos or bidentate ligands like BINAP and DPPF are often more effective.[4][5] Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. The purity of the reagents, especially the amine and the base, is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[6]

Problem 2: Competing Hydrodehalogenation

  • Question: I am observing the formation of 3-iodopyridine as a significant byproduct. How can I suppress this side reaction?

  • Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations, particularly with primary amines.[5] While morpholine is a secondary amine, this side reaction can still occur. Optimizing the ligand-to-palladium ratio can sometimes mitigate this issue. Using a bidentate ligand can also help to prevent the formation of species that lead to hydrodehalogenation.[5]

Data Presentation: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition A (General)Condition B (Optimized for Heterocycles)
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂
Ligand P(o-tolyl)₃XPhos or a bidentate ligand (e.g., dppp)[6]
Base NaOtBuNaOtBu or Cs₂CO₃[7]
Solvent TolueneToluene or Dioxane
Temperature 80-110 °C80-120 °C
Typical Yield ModerateGood to Excellent

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Reaction check_inert Is the reaction under an inert atmosphere? start->check_inert setup_inert Ensure rigorous inert atmosphere conditions. check_inert->setup_inert No check_catalyst Is the catalyst system (Pd source + ligand) optimal? check_inert->check_catalyst Yes setup_inert->check_catalyst optimize_catalyst Screen different ligands (e.g., XPhos, dppp) and Pd sources. check_catalyst->optimize_catalyst No check_base Is the base strong and non-nucleophilic? check_catalyst->check_base Yes optimize_catalyst->check_base change_base Use a strong, dry base (e.g., NaOtBu, Cs2CO3). check_base->change_base No check_solvent Is the solvent anhydrous? check_base->check_solvent Yes change_base->check_solvent dry_solvent Use anhydrous solvent. check_solvent->dry_solvent No end Improved Yield check_solvent->end Yes dry_solvent->end

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

  • Q1: Which starting material is better for the SNAr reaction: 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine?

    • A1: In nucleophilic aromatic substitution on halopyridines, the reactivity order of the leaving group is often F > Cl ≈ Br > I. Therefore, both 2-chloro- and 2-bromo-5-iodopyridine should be suitable substrates. The choice may depend on the commercial availability and cost of the starting material.

  • Q2: Can I use a different base for the Buchwald-Hartwig amination?

    • A2: Yes, while sodium tert-butoxide is commonly used, other strong, non-nucleophilic bases such as potassium tert-butoxide or cesium carbonate can also be effective.[7][8] The choice of base can influence the reaction rate and yield, so some optimization may be necessary.

  • Q3: How do I purify the final product, this compound?

    • A3: The most common method for purifying similar compounds is flash column chromatography on silica gel.[9] A solvent system of hexanes and ethyl acetate is a good starting point for elution. Recrystallization from a suitable solvent could also be an effective purification method.

  • Q4: What are some common side reactions to be aware of?

    • A4: In the SNAr reaction, if there are other leaving groups on the pyridine ring, you might see substitution at multiple positions. In the Buchwald-Hartwig reaction, hydrodehalogenation of the starting material is a potential side reaction that leads to the formation of 3-iodopyridine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for specific laboratory conditions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 2-Chloro-5-iodopyridine (1.0 equiv)

  • Morpholine (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyridine, potassium carbonate, and anhydrous DMF.

  • Add morpholine to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-iodopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine palladium(II) acetate and dppp.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 2-bromo-5-iodopyridine, morpholine, and sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.[6]

References

Technical Support Center: Purification of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(5-Iodopyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most common synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 2-chloro-5-iodopyridine with morpholine in the presence of a base.[1]

Potential Impurities:

  • Unreacted Starting Materials: 2-chloro-5-iodopyridine and morpholine.

  • Side-Products: While generally a clean reaction, potential side-products could arise from reactions with any impurities present in the starting materials.

  • Degradation Products: Iodopyridine derivatives can be sensitive to light and acid, potentially leading to decomposition products.[2] It is advisable to protect the compound from light during storage.[2]

Q2: What are the recommended techniques for purifying crude this compound?

A2: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the purification. Often, a combination of both methods is used to achieve high purity.

Q3: My compound appears as a yellow oil/solid after synthesis. Is this normal?

A3: Yes, it is common for crude this compound to be a pale yellow solid or oil.[3] The color is often due to residual impurities from the reaction. A successful purification should yield a white to off-white crystalline solid.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of the product from impurities on the TLC plate.

  • Possible Cause: The solvent system is not optimal for resolving the components of the mixture.

  • Suggested Solution:

    • Systematically screen different solvent systems. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4][5]

    • Try adding a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent. This can help to reduce tailing of basic compounds like pyridines on silica gel by deactivating acidic silanol groups.

    • Consider using a different stationary phase, such as neutral alumina, if tailing persists.

Problem 2: The product is eluting with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Suggested Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

Problem 3: The product is not moving from the baseline.

  • Possible Cause: The eluent is not polar enough.

  • Suggested Solution: Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).

Problem 4: The purified fractions are still showing impurities by TLC or NMR.

  • Possible Cause: Co-elution of impurities with the product.

  • Suggested Solution:

    • Use a shallower gradient during elution to improve separation.

    • If co-elution is severe, consider a second purification step such as recrystallization.

    • Ensure the column is not overloaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Recrystallization Purification

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not a suitable choice for dissolving the compound.

  • Suggested Solution:

    • Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Based on the structure of this compound, good single-solvent candidates to screen include ethanol, isopropanol, or acetonitrile.[6]

    • If a single solvent is not effective, try a two-solvent system.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is cooling too rapidly, or the compound is impure.

  • Suggested Solution:

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

    • Add a seed crystal of the pure compound if available.

    • Ensure the starting material for recrystallization is reasonably pure. An initial purification by column chromatography may be necessary.

Problem 3: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Suggested Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

General Protocol for Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system by running thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of 0.2-0.4 for the desired product. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility at their boiling point. Common solvents to try are ethanol, isopropanol, and ethyl acetate/hexane mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

While specific quantitative data for the purification of this compound is not extensively reported in publicly available literature, the following table provides representative data for the purification of similar 2-morpholinopyridine derivatives to guide expectations.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Expected Yield RangeReference Compound(s)
Column Chromatography 70-90%>98%70-90%2-morpholinopyrimidine derivatives[7]
Recrystallization >90%>99%80-95%General guideline for organic compounds[6]
Combined Approach 70-90%>99.5%60-85% (overall)General laboratory practice

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound col_chrom Column Chromatography start->col_chrom Primary Purification recryst Recrystallization col_chrom->recryst Optional Secondary Purification analysis Purity & Identity Confirmation (TLC, NMR, LC-MS) col_chrom->analysis Assess Purity recryst->analysis analysis->col_chrom If impure, re-purify end Pure Product (>97%) analysis->end If pure

Caption: A typical experimental workflow for the purification and analysis of this compound.

Potential Impurity Profile

impurity_profile synthesis S(N)Ar Reaction: 2-chloro-5-iodopyridine + Morpholine product This compound (Desired Product) synthesis->product impurity1 Unreacted 2-chloro-5-iodopyridine synthesis->impurity1 impurity2 Excess Morpholine synthesis->impurity2 impurity3 Degradation Products (e.g., de-iodinated species) product->impurity3 Light/Acid Exposure

Caption: Logical relationship of the desired product and potential impurities from the synthesis of this compound.

Associated Signaling Pathway

This compound contains a morpholinopyridine scaffold, which is found in inhibitors of the PI3K/Akt/mTOR signaling pathway.[7][8][9][10] This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

References

Technical Support Center: Synthesis of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Iodopyridin-2-yl)morpholine. The following information is designed to help you identify and resolve common side reactions and other issues that may arise during your experiments.

Troubleshooting Guide

Problem 1: Low yield of the desired product, this compound, with significant amounts of starting material remaining.

Question Answer
What are the potential causes for an incomplete reaction? Incomplete reactions can be due to several factors, including insufficient reaction time or temperature, catalyst deactivation, or the use of a weak base. For palladium-catalyzed reactions, ensuring an inert atmosphere is crucial to prevent catalyst oxidation.
How can I improve the reaction conversion? 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also improve the rate of reaction. 2. Optimize the Catalyst System: For Buchwald-Hartwig reactions, ensure the palladium precursor and ligand are of high quality. Consider using a more active catalyst system, such as a pre-formed palladium catalyst or a more electron-rich and sterically hindered phosphine ligand. 3. Select a Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu), is often required for efficient C-N bond formation in Buchwald-Hartwig aminations. For SNAr reactions, a suitable base is needed to neutralize the generated acid. 4. Ensure Anhydrous and Inert Conditions: Moisture and oxygen can deactivate the catalyst in palladium-catalyzed reactions. Use anhydrous solvents and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Problem 2: Formation of significant byproducts, leading to a complex reaction mixture and difficult purification.

Question Answer
What are the common side reactions in the synthesis of this compound? The primary side reactions depend on the synthetic route. For Buchwald-Hartwig Amination: * Hydrodehalogenation: Replacement of the iodine or chlorine atom with hydrogen, leading to the formation of 4-(pyridin-2-yl)morpholine or 4-(5-chloropyridin-2-yl)morpholine. * Homocoupling (Ullmann-type reaction): Dimerization of the 2-chloro-5-iodopyridine starting material. * Reaction at the Iodine Position: While less common for palladium-catalyzed amination, some reaction at the more reactive C-I bond can occur. For Nucleophilic Aromatic Substitution (SNAr): * Reaction at the Iodine Position: SNAr can potentially occur at the C5 position, leading to the formation of 2-chloro-5-morpholinopyridine. * Di-substitution: Reaction of morpholine at both the C2 and C5 positions, especially under forcing conditions.
How can I minimize the formation of hydrodehalogenation byproducts? Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize its occurrence: 1. Use a High-Quality Palladium Catalyst: Use a well-defined palladium precatalyst or ensure the in-situ generation of the active Pd(0) species is efficient. 2. Choose the Right Ligand: Sterically hindered and electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. 3. Control the Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.
How can I control the regioselectivity of the reaction? The starting material, 2-chloro-5-iodopyridine, has two different halogen atoms. The regioselectivity of the reaction is crucial. For Buchwald-Hartwig Amination: Palladium catalysts typically show a strong preference for oxidative addition into the C-I bond over the C-Cl bond. However, to ensure high selectivity for reaction at the C-Cl bond, specific ligand and reaction conditions may be necessary. A study by Olsson and colleagues demonstrated that with a Pd-BINAP catalyst and a large excess of a weak base like Cs2CO3, selective amination at the C-I position of 2-chloro-5-iodopyridine can be achieved. To favor reaction at the C-Cl position, a different catalyst system that preferentially activates the C-Cl bond would be needed, which is generally more challenging. For SNAr: The 2-position of the pyridine ring is generally more activated towards nucleophilic attack than the 5-position. However, the leaving group ability (I > Cl) can also influence the outcome. To favor substitution at the C2 position, milder reaction conditions (lower temperature, shorter reaction time) are recommended.
How can I prevent di-substitution? Di-substitution can be minimized by: 1. Using a Stoichiometric Amount of Morpholine: Avoid using a large excess of the nucleophile. 2. Controlling Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is formed.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: Buchwald-Hartwig amination or SNAr?

A1: Both routes are viable. The Buchwald-Hartwig amination offers mild reaction conditions and broad functional group tolerance but requires a palladium catalyst and a specific ligand to control regioselectivity. SNAr is a simpler, catalyst-free method but may require more forcing conditions (higher temperatures) and can be prone to regioselectivity issues. The choice of route often depends on the available resources, the scale of the reaction, and the desired purity of the final product.

Q2: What is the expected regioselectivity in the reaction of 2-chloro-5-iodopyridine with morpholine?

A2: In palladium-catalyzed reactions, oxidative addition is generally faster for the C-I bond. Therefore, without specific directing effects, the reaction is more likely to occur at the 5-position. For SNAr, the 2-position of the pyridine ring is electronically activated for nucleophilic attack. Therefore, under SNAr conditions, substitution at the 2-position to displace the chloride is often favored.

Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A3: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. For a more detailed analysis and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any isolated byproducts.

Q4: How can I purify the final product from the reaction mixture?

A4: Column chromatography on silica gel is the most common method for purifying this compound from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of hexane and ethyl acetate is a good starting point. Recrystallization can also be an effective purification method if a suitable solvent is found.

Data Presentation

The following table summarizes the potential products and byproducts that may be observed during the synthesis of this compound.

Compound Name Chemical Structure Molecular Weight ( g/mol ) Potential Origin
This compound (Desired Product) I-C5H3N-N(CH2CH2)2O290.10Main reaction product
2-Chloro-5-iodopyridine (Starting Material) I-C5H3N-Cl239.44Unreacted starting material
4-(5-Chloropyridin-2-yl)morpholine Cl-C5H3N-N(CH2CH2)2O198.65Hydrodeiodination byproduct
4-(Pyridin-2-yl)morpholine C5H4N-N(CH2CH2)2O164.20Hydrodehalogenation byproduct
2-Chloro-5-morpholinopyridine Cl-C5H3N-N(CH2CH2)2O198.65Regioisomeric byproduct (SNAr at C5)
2,5-Di(morpholino)pyridine (O(CH2CH2)2N)-C5H3N-(N(CH2CH2)2O)249.31Di-substitution byproduct
5,5'-Diiodo-2,2'-bipyridine (I-C5H3N)2410.00Homocoupling byproduct

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (Hypothetical Optimized Conditions)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-5-iodopyridine (1.0 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Addition of Reagents: Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).

  • Degassing: Seal the flask and degas the mixture by three cycles of vacuum-backfill with argon.

  • Addition of Nucleophile: Add morpholine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a sealed tube, combine 2-chloro-5-iodopyridine (1.0 mmol) and morpholine (1.5 mmol) in a polar aprotic solvent such as DMF or NMP (5 mL).

  • Addition of Base: Add a base such as potassium carbonate (2.0 mmol).

  • Reaction: Heat the mixture to 120-150 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway SM 2-Chloro-5-iodopyridine + Morpholine Buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) SM->Buchwald Route A SNAr SNAr (Heat, Base) SM->SNAr Route B Product This compound Buchwald->Product SNAr->Product

Caption: Main synthetic routes to this compound.

Side_Reactions Start 2-Chloro-5-iodopyridine + Morpholine Desired This compound Start->Desired Desired Reaction Hydrodeiodination 4-(5-Chloropyridin-2-yl)morpholine Start->Hydrodeiodination Hydrodeiodination SNAr_C5 2-Chloro-5-morpholinopyridine Start->SNAr_C5 SNAr at C5 Disubstitution 2,5-Di(morpholino)pyridine Start->Disubstitution Di-substitution Homocoupling 5,5'-Diiodo-2,2'-bipyridine Start->Homocoupling Homocoupling Hydrodechlorination This compound (from C-Cl activation)

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Identify Identify Issue Analysis->Identify Incomplete Incomplete Reaction Identify->Incomplete High SM SideProduct Side Products Identify->SideProduct Byproducts Regioisomer Regioisomer Formation Identify->Regioisomer Isomeric Impurity ActionIncomplete Increase Time/Temp Optimize Catalyst/Base Incomplete->ActionIncomplete ActionSideProduct Adjust Stoichiometry Modify Conditions SideProduct->ActionSideProduct ActionRegioisomer Change Catalyst System (Pd vs. SNAr) Regioisomer->ActionRegioisomer

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 4-(5-Iodopyridin-2-yl)morpholine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not observing any formation of my desired product, or the yield is very low. What are the potential causes and how can I improve it?

  • Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors.[1] Here is a systematic approach to troubleshooting:

    • Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation by oxygen.[2] If your reaction mixture turns black, it may indicate the precipitation of palladium black, a sign of catalyst decomposition.[2] Ensure your catalyst is fresh and handled under a strict inert atmosphere (e.g., nitrogen or argon).[3] If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring.[4]

    • Reagent and Solvent Quality: Impurities in reagents or solvents can poison the catalyst. It is crucial to use high-purity, anhydrous, and thoroughly degassed solvents and reagents.[3]

    • Inadequate Reaction Conditions:

      • Temperature: While the carbon-iodine bond in this compound is highly reactive, some coupling partners may require heating to facilitate the reaction.[1][2] Conversely, excessively high temperatures can lead to catalyst decomposition.[2] A systematic screening of the reaction temperature is recommended.

      • Base: The choice and strength of the base are critical. For instance, in Suzuki-Miyaura coupling, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6] In Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used.[7] The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause undesired side reactions.

      • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[8][9]

    • Insufficient Degassing: Oxygen can lead to both catalyst decomposition and unwanted side reactions, such as the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions.[2][3] Ensure all solvents and the reaction headspace are rigorously degassed.[3]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?

  • Answer: The formation of side products is a common challenge. Identifying the main byproduct is the first step toward mitigating its formation.

    • Homocoupling of Boronic Acids (Suzuki-Miyaura): The formation of a biaryl product derived from the boronic acid coupling partner is a known side reaction, often promoted by the presence of oxygen or Pd(II) species.[4] To minimize this, ensure thorough degassing of the reaction mixture and consider using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst.[4]

    • Glaser Coupling (Sonogashira): The homocoupling of the terminal alkyne to form a diyne is a major side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2][10] To suppress this:

      • Maintain strictly anaerobic (oxygen-free) conditions.[2]

      • Consider reducing the amount of the copper(I) co-catalyst or switching to a "copper-free" Sonogashira protocol.[2][11]

      • Slow addition of the alkyne can also help minimize its homocoupling.[2]

    • Protodeboronation (Suzuki-Miyaura): The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, can be a significant issue, especially with heteroaryl boronic acids.[12] Using anhydrous conditions and carefully selecting the base can help to mitigate this side reaction.[12]

    • Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom on the pyridine ring can occur as a competing reaction. This can sometimes be minimized by adjusting the ligand, base, or solvent.

Issue 3: Reaction Reproducibility

  • Question: I am struggling to reproduce my results consistently. What factors should I pay close attention to?

  • Answer: Reproducibility issues in palladium-catalyzed reactions are common and often frustrating.[13] The following factors are critical for consistent results:[13]

    • Inert Atmosphere: The rigorous exclusion of oxygen and moisture is paramount. Ensure your Schlenk line or glovebox techniques are robust.[13]

    • Reagent Purity: The purity of all reagents, including the substrates, palladium source, ligand, base, and solvent, is critical.[13] Small variations in impurity profiles can have a significant impact on the reaction outcome.

    • Order of Addition: The order in which reagents are added can sometimes influence the formation of the active catalyst and the overall reaction efficiency. It is good practice to be consistent with the order of addition.[13]

    • Stirring Rate: In heterogeneous reaction mixtures (e.g., with an insoluble base), the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.[13]

    • Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential for reproducibility.[13]

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A1: Given the presence of a reactive carbon-iodine bond, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] The most common and versatile include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.[14]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[15]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[10]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: For the formation of C-C bonds with organotin reagents.[16]

Q2: What is the general reactivity trend for aryl halides in these reactions, and why is an iodopyridine a good starting material?

A2: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[1][9] This is related to the bond dissociation energy, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[1] Consequently, this compound is a highly reactive substrate, often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) compared to its bromo or chloro analogues.

Q3: How do I choose the right ligand for my reaction?

A3: Ligand selection is crucial for a successful cross-coupling reaction. While there is no universal "best" ligand, there are general guidelines:

  • For Suzuki-Miyaura Coupling: Triphenylphosphine (PPh₃) is a classic ligand that works well for many reactive substrates.[17] For more challenging couplings, bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[9][17]

  • For Buchwald-Hartwig Amination: Bidentate phosphine ligands like BINAP and DPPF were early developments that are effective for coupling primary amines.[15] More recently, sterically hindered, bulky monophosphine ligands (e.g., BrettPhos, RuPhos) have shown remarkable activity for a wide range of amines, including secondary and electron-deficient amines.[8]

  • For Sonogashira Coupling: Triphenylphosphine (PPh₃) is commonly used in combination with a copper(I) co-catalyst.[3][18] Copper-free conditions often employ more electron-rich and bulky phosphine ligands.[11]

Q4: Can the morpholine and pyridine nitrogen atoms interfere with the palladium catalyst?

A4: Yes, the Lewis basic nitrogen atoms in both the morpholine and pyridine moieties can potentially coordinate to the palladium center. This can sometimes lead to catalyst inhibition or deactivation.[12] The use of bulky ligands can help to shield the palladium center and prevent unproductive binding of the substrate's nitrogen atoms. In some cases, adjusting the solvent or using additives can also mitigate these effects.[12]

Data Presentation

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with substrates similar to this compound. These should be used as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) sources require in situ reduction.[4][17]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands can improve yields for challenging substrates.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of the base is often used.[6]
Solvent Toluene, Dioxane, DMF, THF/H₂OThe choice of solvent can significantly impact the reaction.[1]
Temperature Room Temperature to 110 °CIodides often react at lower temperatures than bromides or chlorides.[1]
Catalyst Loading 0.5 - 5 mol%

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts are often used.
Ligand Xantphos, BrettPhos, RuPhosLigand choice is critical and depends on the amine coupling partner.[7][8]
Base NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is typically required.[7]
Solvent Toluene, DioxaneAnhydrous solvents are crucial.[7]
Temperature 80 - 110 °C
Catalyst Loading 1 - 5 mol%

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides

ParameterConditionNotes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI (1-5 mol%)Copper-free protocols exist to avoid Glaser coupling.[10][11]
Base Et₃N, i-Pr₂NH, PiperidineThe amine base often serves as the solvent as well.[10]
Solvent THF, DMFAnhydrous, degassed solvents are essential.[3]
Temperature Room Temperature to 65 °CReactions are often run at mild temperatures.[3][10]
Catalyst Loading 0.025 - 5 mol%Can often be run with very low catalyst loadings.[11]

Experimental Protocols

The following are general, representative protocols for palladium-catalyzed cross-coupling reactions. Note: These are starting points and will likely require optimization for this compound and the specific coupling partner. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[3]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add this compound (1.0 equivalent) and the boronic acid or ester (1.2 equivalents).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent system (e.g., toluene/H₂O, 10:1 v/v).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[7]

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Add anhydrous, degassed toluene.[7]

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.[7]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.[7]

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)

  • To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 2-4 mol%).[18]

  • Evacuate and backfill the tube with inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equivalents).[3]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 equivalents) via syringe.[3]

  • Stir the reaction at the desired temperature (e.g., room temperature to 65 °C) and monitor its progress by TLC.[3]

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst and salts.[3]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.[3]

  • Purify the crude product by flash column chromatography.

Visualizations

general_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reagents Add Pd Source, Ligand, Base, Substrates start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat & Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product troubleshooting_flowchart start Low/No Yield? check_catalyst Check Catalyst Activity - Fresh Source? - Inert Atmosphere? start->check_catalyst Yes side_products Side Products? start->side_products No check_reagents Verify Reagent Purity - Anhydrous/Degassed? check_catalyst->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp screen_ligands Screen Ligands - Bulky/Electron-Rich? optimize_temp->screen_ligands screen_bases Screen Bases - Strength/Solubility? screen_ligands->screen_bases success Improved Yield screen_bases->success homocoupling Homocoupling? - Improve Degassing - Adjust Stoichiometry side_products->homocoupling Yes side_products->success No dehalogenation Dehalogenation? - Milder Conditions - Different Ligand/Base homocoupling->dehalogenation dehalogenation->success

References

stability issues of 4-(5-Iodopyridin-2-yl)morpholine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(5-Iodopyridin-2-yl)morpholine, focusing on its stability challenges under acidic conditions. We will explore the chemical principles governing its behavior, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your results.

Section 1: Core Concepts - Understanding the Molecule's Reactivity

Before troubleshooting, it is crucial to understand the inherent chemical properties of this compound that dictate its stability in an acidic environment.

Question: What are the key reactive sites on this compound in the presence of acid?

Answer: The molecule has three primary sites susceptible to interaction with acids.

  • Morpholine Nitrogen: This is the most basic site on the molecule. As a secondary aliphatic amine integrated into a ring, it readily accepts a proton (H⁺) to form a positively charged morpholinium cation.[1]

  • Pyridine Nitrogen: The nitrogen within the pyridine ring is also basic, though less so than the morpholine nitrogen due to the electron-withdrawing nature of the aromatic ring.[2] It will also become protonated under sufficiently acidic conditions to form a pyridinium cation.

  • Carbon-Iodine (C-I) Bond: The bond connecting the iodine atom to the pyridine ring is a potential site of lability. Protonation of the pyridine ring can alter the electronic properties of the aromatic system, potentially weakening the C-I bond and making it susceptible to cleavage (deiodination), especially under harsh conditions like heat or in the presence of reducing agents.[3]

Caption: Key reactive sites on this compound.

Question: How does protonation affect the molecule's properties?

Answer: Protonation is the most immediate consequence of placing the compound in an acidic solution. This conversion to a salt form (morpholinium and/or pyridinium) dramatically increases its aqueous solubility and polarity while decreasing its solubility in non-polar organic solvents. This change is critical for designing extraction and purification procedures. Furthermore, protonation deactivates the nitrogen atoms, preventing them from participating in reactions where they would act as a nucleophile or base.

G A Neutral Molecule (Less Soluble in Water) B Singly Protonated Cation (Morpholinium Salt) A->B + H⁺ (pKa₁ ~8.4*) B->A - H⁺ C Doubly Protonated Dication (Morpholinium & Pyridinium Salt) B->C + H⁺ (pKa₂ ~4-5*) C->B - H⁺ caption *pKa values are estimates based on parent structures (morpholine and pyridine). Substituents will alter these values.

Caption: Protonation equilibria of the molecule in acidic media.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during experiments involving acidic conditions.

Problem Potential Cause Recommended Solution & Explanation
1. Unexpected Peaks in Chromatogram (HPLC/LC-MS) After Acidic Workup Acid-Induced Degradation: The most common degradation pathway is deiodination , resulting in the formation of 4-(pyridin-2-yl)morpholine. Other minor degradation products from ring cleavage could also be possible under more extreme conditions (e.g., high heat).Action: Perform a forced degradation study to confirm the identity of the byproducts. This involves intentionally exposing the compound to acidic conditions and monitoring its degradation over time. Rationale: Identifying the degradation products confirms the instability and helps in developing analytical methods that can resolve the parent compound from its impurities. See Protocol 1 for a detailed methodology.
2. Low Yield or Poor Recovery from an Acidic Aqueous Layer Salt Formation: The compound has become protonated and formed a highly water-soluble salt. It will not partition efficiently into common organic solvents (like ethyl acetate or dichloromethane) while it is in its salt form.Action: Carefully adjust the pH of the aqueous solution to be basic (pH 9-10) using a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) before extraction. Rationale: Neutralizing the acid deprotonates the molecule, converting it back to its free-base form, which has much higher solubility in organic solvents, thus allowing for efficient extraction and recovery.
3. Failure of a Subsequent Reaction Step (e.g., N-alkylation, coupling) Deactivation by Protonation: The nitrogen atoms, which are the reactive centers for many subsequent reactions, are protonated and "protected" by the acid. A protonated amine is no longer nucleophilic.Action: If the reaction requires the nitrogen to be a nucleophile or base, the acidic conditions must be neutralized first. Rationale: The reaction mechanism depends on the availability of the lone pair of electrons on the nitrogen. If your protocol involves an acidic deprotection followed by a coupling reaction, ensure a neutralization step is included and complete before adding the next set of reagents.
4. Solution Turns Yellow/Brown During Storage or Reaction in Acid Iodine Release: Discoloration is often a visual indicator of deiodination, leading to the formation of elemental iodine (I₂) or triiodide (I₃⁻), which are colored species.[4]Action: Minimize the exposure time to acidic conditions. Work at lower temperatures and protect the solution from light, as light can accelerate the degradation process. Rationale: Time, temperature, and light are all factors that can promote the degradation of halogenated aromatic compounds.[3] Controlling these variables will preserve the integrity of the compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the most significant stability concern for this compound in acid? A: The primary concern is chemical degradation, specifically the loss of the iodine substituent (deiodination), which creates a significant impurity.

  • Q: How should I store solutions of this compound? A: For maximum stability, the compound should be stored as a solid at -20°C, protected from light.[5] If solutions are necessary, prepare them fresh. Avoid storing the compound in acidic solutions for extended periods. If an acidic stock solution is unavoidable, store it at low temperatures and for the shortest possible duration, and re-verify its purity before use.

  • Q: What is the ideal pH range for handling this compound in aqueous solutions? A: For routine handling and short-term storage in solution, maintaining a neutral to slightly basic pH (7.0 - 8.5) is safest to prevent both degradation and significant protonation. If acidic conditions are required for a reaction, use the mildest acid and the shortest reaction time feasible.

  • Q: Can I use any acid for my reaction? A: The choice of acid matters. Strong, non-oxidizing acids like HCl or H₃PO₄ are generally preferred over oxidizing acids (like HNO₃) or acids that can coordinate and catalyze degradation (some Lewis acids). If possible, use a buffered acidic system to maintain a constant, controlled pH rather than using a large excess of a strong acid.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study (Acidic Conditions)

This protocol is designed to intentionally degrade the compound to identify potential byproducts and assess stability.

Objective: To identify degradation products of this compound under acidic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.

  • Prepare Test Sample: In a clean vial, add 1 mL of the stock solution and 1 mL of 1 M HCl. This creates an acidic solution with a final compound concentration of 0.5 mg/mL in 0.5 M HCl.

  • Prepare Control Sample: In a separate vial, add 1 mL of the stock solution and 1 mL of water.

  • Incubation: Place both vials in a water bath at 50°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot from the test sample by adding 100 µL of 1 M NaOH. Add 100 µL of water to the control aliquot.

  • Dilution & Analysis: Dilute the quenched samples 10-fold with a 50:50 methanol:water mixture and analyze immediately by LC-MS.

  • Data Interpretation: Compare the chromatograms of the test sample and the control. Look for a decrease in the peak area of the parent compound (m/z = 291.0 for [M+H]⁺) and the appearance of new peaks.[6] The primary expected degradant, 4-(pyridin-2-yl)morpholine, would have an [M+H]⁺ of m/z = 165.1.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the purity of this compound and detect potential degradation products.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale: The use of a C18 column separates compounds based on polarity. The deiodinated product is significantly more polar and will elute earlier than the parent compound. The acidic mobile phase (TFA) ensures sharp peaks for the basic analytes. This method can effectively resolve the parent compound from its primary degradant.

Section 5: Summary of Key Stability Data

PropertyValue / ObservationImplication for Stability
Molecular Weight 290.10 g/mol [7]-
Primary Degradation Product 4-(pyridin-2-yl)morpholine (MW: 164.21 g/mol )This product is significantly more polar than the parent.
Visual Indicator of Degradation Solution discoloration (yellow/brown)Suggests formation of elemental iodine (I₂).
Recommended Storage Solid form at -20°C, protected from light[5]The compound is most stable when stored as a solid.
Conditions to Avoid Prolonged exposure to strong acids, high temperatures, and UV light.These factors accelerate the rate of deiodination.

References

deiodination of 4-(5-Iodopyridin-2-yl)morpholine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering undesired deiodination of 4-(5-Iodopyridin-2-yl)morpholine during chemical reactions, particularly palladium-catalyzed cross-coupling.

Part 1: Understanding the Deiodination Problem

Q1: I'm reacting this compound in a Suzuki coupling, but my yield is low and I've isolated 4-(pyridin-2-yl)morpholine as a major byproduct. What is happening?

A1: You are observing a common side reaction known as protodeiodination or, more generally, dehalogenation. In this process, the iodine atom on your starting material is replaced by a hydrogen atom, leading to the formation of the corresponding des-iodo compound.[1] This is particularly prevalent in palladium-catalyzed reactions where various factors can divert the catalytic cycle towards this unproductive pathway. The C-I bond is the most reactive and thus the most susceptible to cleavage among aryl halides (I > Br > Cl).[2]

Q2: What is the chemical mechanism behind this deiodination side reaction?

A2: In the context of a Suzuki-Miyaura coupling, the deiodination typically occurs after the initial oxidative addition step. The catalytic cycle is meant to proceed as shown in the main loop of the diagram below. However, competing pathways can arise.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your iodopyridine to form a Pd(II) intermediate. This is a crucial first step for both the desired coupling and the undesired deiodination.[3]

  • Deiodination Pathway: Instead of proceeding to transmetalation with the boronic acid, the Ar-Pd(II)-I intermediate can react with a source of hydride (H⁻). This hydride can be generated from solvents (like alcohols), amines, or even water in the presence of a base. A subsequent reductive elimination step releases the deiodinated product and regenerates a Pd(0) species, terminating the desired cycle for that molecule.[3]

Figure 1. Suzuki catalytic cycle and the competing deiodination pathway.

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving the deiodination issue.

Q3: How can I definitively confirm that deiodination is the primary issue and quantify it?

A3: The most reliable method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS).[4] By analyzing a small aliquot of your crude reaction mixture, you can identify and quantify the starting material, the desired product, and the deiodinated byproduct based on their distinct retention times and mass-to-charge ratios (m/z).

  • This compound (Starting Material): C₉H₁₁IN₂O, Expected [M+H]⁺ ≈ 291.0

  • 4-(Pyridin-2-yl)morpholine (Deiodinated Byproduct): C₉H₁₂N₂O, Expected [M+H]⁺ ≈ 165.1

  • Desired Product (Example: Phenyl coupling): C₁₅H₁₆N₂O, Expected [M+H]⁺ ≈ 241.1

Refer to Protocol 1 for a general analytical method.

Q4: My analysis confirms deiodination. How does my choice of palladium catalyst and ligand impact this?

A4: The catalyst system is critical. The goal is to select a system where the rate of the desired catalytic cycle (specifically, transmetalation and reductive elimination) is much faster than the rate of the deiodination pathway.

  • Traditional Catalysts: Catalysts like Pd(PPh₃)₄ can be effective for iodopyridines, but the relatively slow kinetics can sometimes allow for side reactions like deiodination to occur, especially at higher temperatures.[2]

  • Modern Catalyst Systems: Advanced systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[2][5] These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle, particularly the reductive elimination, which outcompetes the deiodination pathway.[5]

Q5: What is the role of the base, and how can I select one that minimizes deiodination?

A5: The base is necessary to activate the boronic acid for the transmetalation step.[6] However, overly strong or poorly soluble bases can exacerbate deiodination.

  • Strong Bases (e.g., NaOH, t-BuOK): These should generally be avoided as they can promote side reactions.

  • Inorganic Carbonates/Phosphates (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are common and effective. However, very strong bases like Cs₂CO₃ can sometimes increase deiodination. K₃PO₄ is often an excellent choice but may require a small amount of water to function effectively.[5]

  • Milder Bases (e.g., KF): For substrates with base-sensitive functional groups, potassium fluoride (KF) can be a good option, though reaction rates might be slower.[7]

A good starting point for optimization is to switch from a strong base like cesium carbonate to a milder one like potassium carbonate or potassium phosphate.[1]

Q6: Can reaction parameters like temperature, solvent, and atmosphere control make a difference?

A6: Absolutely. These parameters define the environment in which the catalyst operates.

  • Temperature: Higher temperatures can accelerate all reactions, including the undesired deiodination. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Try lowering the reaction temperature from 100°C to 80°C.[1]

  • Solvent: Solvents that can act as hydride donors (e.g., alcohols) can increase the rate of protodeiodination. Use anhydrous, aprotic solvents like dioxane, THF, or toluene.

  • Atmosphere: Oxygen can degrade the Pd(0) catalyst, leading to the formation of Pd(II) species that can promote side reactions like homocoupling and potentially interfere with the main cycle.[3] It is crucial to ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1]

Troubleshooting Summary Table
Parameter Problematic Condition Recommended Optimization Rationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos)Accelerates reductive elimination, outcompeting deiodination.[2][5]
Base Strong bases (Cs₂CO₃, t-BuOK)Milder bases (K₃PO₄, K₂CO₃, KF)Reduces base-mediated decomposition and hydride formation.[1][6]
Temperature High (>100 °C)Lower (e.g., 60-80 °C)Decreases the rate of the deiodination side reaction.[1]
Solvent Protic or wet solventsAnhydrous, degassed aprotic (Dioxane, Toluene, THF)Minimizes the source of protons/hydrides for deiodination.[1]
Atmosphere Air / Poorly InertRigorously Degassed / Argon or NitrogenProtects the active Pd(0) catalyst from oxidative degradation.[3]

Part 3: Protocols and Visual Workflow

Troubleshooting Workflow

The following diagram outlines a logical sequence for troubleshooting deiodination.

G start Start: Low Yield or Mass Imbalance check_lcms Analyze Crude Reaction by LC-MS start->check_lcms deiodination_confirmed Deiodination Confirmed check_lcms->deiodination_confirmed Deiodination Byproduct Found other_issues Other Issues Detected (e.g., Homocoupling, Starting Material Unchanged) check_lcms->other_issues No Deiodination opt_catalyst 1. Switch to Bulky Ligand (e.g., SPhos, XPhos) deiodination_confirmed->opt_catalyst opt_base 2. Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) opt_catalyst->opt_base opt_temp 3. Lower Reaction Temperature (e.g., 80°C) opt_base->opt_temp opt_solvent 4. Ensure Anhydrous & Degassed Conditions opt_temp->opt_solvent success Problem Solved: High Yield, <5% Deiodination opt_solvent->success

Figure 2. A logical workflow for troubleshooting deiodination.
Protocol 1: Analytical Procedure for Detecting Deiodination by LC-MS

This protocol provides a general method for monitoring the reaction progress.

  • Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it with 1 mL of a 1:1 mixture of acetonitrile and water.

  • Instrumentation: Use a standard reverse-phase HPLC system with a C18 column connected to a mass spectrometer (ESI source, positive ion mode).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

  • Detection: Monitor the UV absorbance (e.g., at 254 nm) and the extracted ion chromatograms for the [M+H]⁺ ions of the starting material, product, and the deiodinated byproduct.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol incorporates best practices to suppress the deiodination of this compound.

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • SPhos (0.04 equiv)

    • K₃PO₄ (finely ground, 2.0 equiv)

    • Anhydrous 1,4-Dioxane

  • Reaction Setup:

    • To an oven-dried reaction vial, add the palladium acetate, SPhos ligand, potassium phosphate, iodopyridine starting material, and the boronic acid.

    • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Solvent Degassing: Separately, degas the anhydrous dioxane by bubbling argon through it for at least 30 minutes.

  • Reaction Execution:

    • Using a syringe, add the degassed dioxane to the reaction vial.

    • Place the vial in a preheated oil bath at 80°C.

    • Stir the reaction and monitor its progress periodically using the LC-MS method described in Protocol 1 .

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

References

troubleshooting low conversion rates in 4-(5-Iodopyridin-2-yl)morpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 4-(5-Iodopyridin-2-yl)morpholine. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no conversion in my palladium-catalyzed cross-coupling reaction with this compound. What are the initial checks I should perform?

Low conversion in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can stem from several fundamental issues. Begin by verifying the integrity of your reaction setup and reagents.

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen, which can lead to catalyst deactivation.

  • Reagent Purity:

    • This compound: Verify the purity of your starting material. Impurities can interfere with the catalytic cycle.

    • Coupling Partner (e.g., Boronic Acid, Amine): Ensure the coupling partner is pure and, in the case of boronic acids, free from significant amounts of the corresponding boroxine.

    • Solvent: Use anhydrous solvents. The presence of water can lead to side reactions such as protodeboronation of boronic acids in Suzuki couplings.

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous and has not degraded.

  • Catalyst and Ligand Activity:

    • Confirm the activity of your palladium source and ligand. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for this reduction. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.

    • Phosphine-based ligands are susceptible to oxidation. Use fresh, properly stored ligands.

Q2: My reaction is sluggish, and I see incomplete consumption of starting materials. How can I optimize the reaction conditions?

If your initial checks are satisfactory, the next step is to optimize the reaction parameters. The table below provides guidance on adjusting key variables for both Suzuki and Buchwald-Hartwig reactions.

ParameterTroubleshooting ActionRationalePotential Pitfalls
Catalyst/Ligand Screen different palladium catalysts and ligands. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos) are often effective.[2]The ligand choice is crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination.Some ligands may be air-sensitive and require careful handling.
Base Vary the base. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[1]The base plays a role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). The optimal base is substrate-dependent.Strong bases can be incompatible with sensitive functional groups on your substrates.
Solvent Test different anhydrous, degassed solvents such as toluene, dioxane, or THF.[2][3]Solvent polarity and solubility of reagents can significantly impact reaction rates.Ensure your chosen solvent is compatible with all reagents and the reaction temperature.
Temperature Gradually increase the reaction temperature. Many cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C).[2]Higher temperatures can overcome activation energy barriers for key steps in the catalytic cycle.Excessive heat can lead to catalyst decomposition or side reactions.
Concentration Adjust the concentration of your reactants.Reaction kinetics can be concentration-dependent.Highly concentrated reactions may lead to solubility issues or side reactions.

Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I mitigate them?

Side product formation is a common issue that can significantly lower the yield of your desired product.

  • Dehalogenation: A common side reaction is the reduction of the aryl iodide to the corresponding arene (morpholinopyridine). This can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur, especially in the presence of oxygen or if the palladium catalyst is not efficiently promoting the cross-coupling.[4]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and cleaved from the aromatic ring before it has a chance to transmetalate to the palladium center. This is exacerbated by the presence of water.[4]

To mitigate these side reactions:

  • Ensure a strictly inert atmosphere to prevent oxygen-mediated side reactions.

  • Use anhydrous solvents and reagents to minimize protodeboronation.

  • Optimize the catalyst and ligand system to favor the desired cross-coupling pathway.

Experimental Protocols

The following are general protocols for Suzuki and Buchwald-Hartwig reactions that can be adapted for this compound. Note: These are starting points and may require optimization for your specific substrates.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand (e.g., a Buchwald precatalyst, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting low conversion rates and a typical palladium-catalyzed cross-coupling cycle.

Troubleshooting_Workflow Start Low Conversion Observed Initial_Checks Initial Checks: - Inert Atmosphere? - Reagent Purity? - Active Catalyst/Ligand? Start->Initial_Checks Problem_Found Address Identified Issue (e.g., Re-dry Solvent, Use Fresh Catalyst) Initial_Checks->Problem_Found Issue Found Optimization Systematic Optimization Initial_Checks->Optimization No Obvious Issue Problem_Found->Start Re-run Reaction Screen_Catalyst_Ligand Screen Catalyst & Ligand Combinations Optimization->Screen_Catalyst_Ligand Vary_Base_Solvent Vary Base & Solvent Screen_Catalyst_Ligand->Vary_Base_Solvent Adjust_Temp_Conc Adjust Temperature & Concentration Vary_Base_Solvent->Adjust_Temp_Conc Analysis Analyze Byproducts (LC-MS, NMR) Adjust_Temp_Conc->Analysis Success Improved Conversion Adjust_Temp_Conc->Success Success Side_Reaction_Mitigation Mitigate Side Reactions (e.g., Dehalogenation, Homocoupling) Analysis->Side_Reaction_Mitigation Side_Reaction_Mitigation->Optimization Re-optimize

Caption: Troubleshooting workflow for low conversion rates.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) Ar-Pd(II)(X)L2->Transmetalation + R-M or R₂NH/Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

References

Technical Support Center: Column Chromatography of 4-(5-Iodopyridin-2-yl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of 4-(5-Iodopyridin-2-yl)morpholine and its analogs using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing or streaking for my this compound analog on a silica gel column?

A1: This is a common issue when purifying compounds containing basic nitrogen atoms, such as those in the pyridine and morpholine rings. The basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to uneven movement of the compound down the column, resulting in tailed or streaked bands, which causes poor separation and lower purity of the collected fractions.[1] Pyridine compounds, in particular, are known to produce large, diffuse spots on silica TLC plates for this reason.[2]

Q2: How can I prevent peak tailing and improve the resolution of my compound?

A2: To minimize the interaction with acidic silica, you can neutralize the stationary phase by adding a small amount of a basic modifier to your mobile phase (eluent). A common and effective strategy is to add 0.1-2% triethylamine (Et₃N) or a solution of ammonia in methanol to the eluent.[1] This additive will occupy the acidic sites on the silica, allowing your basic compound to elute more symmetrically and improving peak shape and resolution.[1]

Q3: My compound is not eluting from the column, or the recovery is very low. What should I do?

A3: This issue, often referred to as "compound stuck on column," typically arises from two main causes:

  • High Polarity: The compound may be too polar for the chosen eluent system and is strongly adsorbed to the silica. To resolve this, gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH mixture).[1]

  • Irreversible Binding: The basic nature of the morpholine or pyridine moiety can lead to irreversible binding to the acidic silica gel.[1] In addition to adding a basic modifier like triethylamine, you might consider switching to a different stationary phase, such as neutral or basic alumina, which is less acidic and can improve recovery for sensitive or highly basic compounds.[1][3]

Q4: The separation between my desired product and a key impurity is poor. How can I improve it?

A4: If resolution is poor, the chosen solvent system is not providing sufficient selectivity. You can try the following:

  • Change Solvent System: Experiment with different solvent mixtures. Co-solvent systems, such as dichloromethane/methanol or ethyl acetate/hexanes, often provide better separation than single solvents.[1]

  • Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel and may resolve the impurity.[1] Reverse-phase chromatography (e.g., using a C18 column) is another option for very polar compounds.[1][4]

Q5: My compound is not very soluble in the eluent I selected based on TLC. How should I load it onto the column?

A5: If your compound has poor solubility in the column's mobile phase, using the "dry-loading" method is highly recommended.[5] This involves pre-adsorbing your compound onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (like DCM or acetone), add a small portion of silica gel, and then carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]

Q6: My iodinated compound seems to be degrading on the column. What can I do?

A6: Some iodinated compounds can be sensitive to the acidic nature of silica gel.[3] If you suspect degradation, it is crucial to assess the stability of your compound on the stationary phase. A recommended method is to stir a small sample of your crude mixture with a slurry of the stationary phase (e.g., silica gel) in your chosen eluent for about 30 minutes.[3] After filtering, analyze the sample by NMR or LC-MS to quantify any degradation. If significant degradation occurs, switch to a more inert stationary phase like neutral alumina.[3]

Troubleshooting Guide

The following table summarizes common problems encountered during the column chromatography of this compound analogs and their solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing / Streaking Strong interaction between the basic compound and acidic silica gel.[1]Add a basic modifier (0.1-2% triethylamine or ammonia) to the eluent.[1] Consider using neutral or basic alumina as the stationary phase.
Low or No Recovery 1. Eluent is not polar enough.[1] 2. Irreversible binding to the silica gel.[1] 3. Compound decomposition on the column.[3]1. Gradually increase the eluent polarity. 2. Add a basic modifier to the eluent or switch to an alumina column. 3. Test compound stability and consider a less acidic stationary phase like neutral alumina.
Poor Separation The eluent system lacks sufficient selectivity for the compounds in the mixture.[1]Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/Methanol).[1] Consider using a different stationary phase (e.g., alumina or reverse-phase C18).[1]
Compound Crashing Out The compound is poorly soluble in the mobile phase, precipitating at the top of the column.Use the dry-loading method to apply the sample to the column.[5]
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed carefully as a uniform slurry. Never let the solvent level drop below the top of the stationary phase.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound analogs.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems. A good starting point for these moderately polar compounds (LogP ≈ 1.5) are mixtures of Ethyl Acetate (EtOAc) and Hexanes or Dichloromethane (DCM) and Methanol (MeOH).

  • Goal: Achieve a retention factor (Rf) of 0.25-0.35 for the desired compound, with good separation from impurities.

  • Once an optimal solvent system is found, add 0.5-1% triethylamine to the mixture to prevent tailing.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • With the column's stopcock closed, pour the slurry into the column.

  • Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5] Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[5] Carefully apply the solution to the top of the silica bed using a pipette.[5]

  • Dry Loading (Recommended for poor solubility): Dissolve the crude product in a volatile solvent, add silica gel (approx. 2-3 times the mass of the product), and evaporate the solvent to get a dry powder.[5] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (using a pump or bulb) to begin elution at a steady drip rate.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the purified product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound analog.

Recommended Mobile Phase Systems
Stationary Phase Mobile Phase System Modifier (if needed) Notes
Silica Gel Ethyl Acetate / Hexanes0.5 - 1% TriethylamineGood for general purpose purification. The modifier is critical to prevent tailing.[1]
Silica Gel Dichloromethane / Methanol0.5 - 1% TriethylamineOffers different selectivity; useful for more polar analogs.[1]
Neutral Alumina Ethyl Acetate / HexanesNoneA good alternative if the compound is sensitive to the acidity of silica gel.[3]

Visualized Workflows

TroubleshootingWorkflow Observation Observation: Peak Tailing or Streaking on TLC/Column Cause1 Possible Cause: Acidic Silica Gel Interaction Observation->Cause1 Cause2 Possible Cause: Inappropriate Solvent System Observation->Cause2 Solution1A Solution: Add 0.1-2% Triethylamine to Eluent Cause1->Solution1A Primary Fix Solution1B Solution: Switch to Neutral or Basic Alumina Cause1->Solution1B If Primary Fails or Compound is Sensitive Solution2 Solution: Re-screen Solvent Systems (e.g., DCM/MeOH) Cause2->Solution2 Result Result: Improved Peak Shape and Resolution Solution1A->Result Solution1B->Result Solution2->Result

Caption: Troubleshooting workflow for peak tailing and streaking issues.

ExperimentalWorkflow Start Crude Product TLC 1. TLC Analysis & Solvent Selection Start->TLC Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet or Dry Method) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis End Purified Product Analysis->End

Caption: General experimental workflow for column chromatography purification.

References

minimizing homocoupling in Suzuki reactions with 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving 4-(5-Iodopyridin-2-yl)morpholine.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid/ester is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This not only reduces the yield of the desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Problem: Significant formation of boronic acid homocoupling byproduct is observed.

Troubleshooting Workflow

start High Homocoupling Observed check_oxygen 1. Review Degassing Procedure start->check_oxygen check_pd_source 2. Evaluate Palladium Source check_oxygen->check_pd_source Degassing is rigorous oxygen_yes Improve degassing: - Subsurface sparging with N2/Ar - Freeze-pump-thaw cycles - Use freshly degassed solvents check_oxygen->oxygen_yes Degassing inadequate? check_conditions 3. Assess Reaction Conditions check_pd_source->check_conditions Using Pd(0) source pd_source_yes Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or use a precatalyst that rapidly generates Pd(0). Consider adding a mild reducing agent (e.g., potassium formate). check_pd_source->pd_source_yes Using Pd(II) precatalyst? optimize Implement Optimized Conditions check_conditions->optimize Conditions seem optimal conditions_yes Screen parameters: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Lower the reaction temperature. - Use a weaker base if compatible (e.g., K3PO4, Cs2CO3). - Add boronic acid slowly. check_conditions->conditions_yes Conditions suboptimal? oxygen_yes->check_pd_source pd_source_yes->check_conditions conditions_yes->optimize cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway Pd0_O2 Pd(0) PdII_O2 Pd(II) Pd0_O2->PdII_O2 O2 Homocoupling_O2 R-R PdII_O2->Homocoupling_O2 BoronicAcid1_O2 2 x R-B(OH)2 BoronicAcid1_O2->PdII_O2 Homocoupling_O2->Pd0_O2 Regenerates Pd(0) PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Homocoupling_PdII R-R PdII_precatalyst->Homocoupling_PdII BoronicAcid2 2 x R-B(OH)2 BoronicAcid2->PdII_precatalyst Pd0_active Active Pd(0) Homocoupling_PdII->Pd0_active Generates active catalyst prep 1. Prepare Reaction Vessel reagents 2. Add Solid Reagents prep->reagents To a flame-dried Schlenk flask... inert 3. Establish Inert Atmosphere reagents->inert Add this compound, boronic acid/ester, and base. add_solvents 4. Add Degassed Solvents inert->add_solvents Evacuate and backfill with Ar/N2 (3x). add_catalyst 5. Add Catalyst/Ligand add_solvents->add_catalyst Add anhydrous, degassed solvent via syringe. degas_mixture 6. Final Degassing add_catalyst->degas_mixture Add Pd catalyst and ligand under positive Ar/N2 flow. react 7. Heat Reaction degas_mixture->react Bubble Ar/N2 through mixture for 15-20 min. workup 8. Workup and Purification react->workup Heat to desired temperature (e.g., 80-100 °C) and monitor by TLC/LC-MS.

reaction condition optimization for N-arylation of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 4-(5-Iodopyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific chemical transformation.

Troubleshooting Guides

This section addresses common issues encountered during the N-arylation of this compound. The guidance is structured in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any product formation, or the conversion of my this compound is very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low to no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:

    • Catalyst Inactivity: The palladium or copper catalyst is the heart of the reaction. Ensure that your catalyst is active.

      • Palladium Catalysts (Buchwald-Hartwig Conditions): Pd(0) species are the active catalysts. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ. Inefficient reduction can lead to low activity. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃. Ensure your phosphine ligand is not oxidized.

      • Copper Catalysts (Ullmann Conditions): Copper(I) salts (e.g., CuI) are typically more effective than Copper(II) salts.[1] If using Cu(II), the reaction might require higher temperatures or longer reaction times to form the active Cu(I) species. The quality of the copper salt is crucial; use freshly opened or properly stored reagents.

    • Ligand Selection and Quality: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle.

      • For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands like Xantphos, BINAP, or DPPF are often effective for coupling with aryl iodides.[2]

      • For Ullmann reactions, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve catalyst performance.[3]

      • Ensure the ligand is pure and not degraded.

    • Base Selection and Strength: The base is crucial for the deprotonation of the amine nucleophile.

      • For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[4][5] Weaker bases such as K₂CO₃ or Cs₂CO₃ may be less effective, especially with less acidic amines.[4]

      • For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are often sufficient.[1] The choice of base can be critical and may require screening.

    • Solvent Quality: Anhydrous and deoxygenated solvents are essential, particularly for palladium-catalyzed reactions which are sensitive to oxygen.[3][6]

      • Common solvents include toluene, dioxane, and THF for Buchwald-Hartwig reactions.[4]

      • For Ullmann reactions, higher boiling polar aprotic solvents like DMF or DMSO are often used.[1]

      • Ensure your solvent is freshly distilled or from a sealed bottle.

    • Reaction Temperature: N-arylation reactions often require elevated temperatures.

      • If you are running the reaction at a lower temperature, try increasing it incrementally. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C.[7]

      • Ullmann reactions may require even higher temperatures, sometimes exceeding 120 °C.[8]

    • Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation.[3][6] Ensure your reaction setup is properly sealed and purged.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired N-arylation. Common side reactions include:

    • Dehalogenation (Hydrodehalogenation): This is the reduction of the C-I bond to a C-H bond on the pyridine ring, resulting in the formation of 4-(pyridin-2-yl)morpholine.

      • Cause: This can be caused by β-hydride elimination from the palladium-amido complex in Buchwald-Hartwig reactions, especially if the amine has β-hydrogens.[2] It can also occur in the presence of water or other proton sources.

      • Solution: Ensure strictly anhydrous conditions. Using a stronger, bulkier base can sometimes suppress this side reaction. Optimizing the ligand can also be beneficial.

    • Homocoupling of the Amine or Aryl Halide: This results in the formation of biaryl compounds or hydrazine-like derivatives.

      • Cause: This is more common in Ullmann reactions at high temperatures.

      • Solution: Lowering the reaction temperature or catalyst loading may help. The use of appropriate ligands can also improve selectivity.

    • Reaction with the Pyridine Nitrogen: The nitrogen atom in the pyridine ring of this compound could potentially coordinate to the metal catalyst, inhibiting its activity.

      • Cause: The lone pair on the pyridine nitrogen can act as a ligand for the palladium or copper catalyst.

      • Solution: The choice of a suitable ligand for the catalyst is key to preventing this. A strongly coordinating phosphine ligand (for Pd) or a chelating diamine ligand (for Cu) can occupy the coordination sites on the metal, preventing the pyridine nitrogen from interfering.

Frequently Asked Questions (FAQs)

  • Q1: Which catalytic system is generally better for the N-arylation of this compound: Palladium or Copper?

    • A1: Both palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann reactions can be effective for C-N bond formation.[2] Buchwald-Hartwig reactions often proceed under milder conditions and with a broader substrate scope. However, copper catalysis is more economical. For an iodo-substituted pyridine, both systems are viable. A Buchwald-Hartwig approach with a suitable phosphine ligand is often a good starting point due to its high reliability.

  • Q2: What is a good starting point for reaction conditions for a Buchwald-Hartwig N-arylation of this substrate?

    • A2: A reliable starting point would be to use Pd₂(dba)₃ as the palladium source, a bulky phosphine ligand such as Xantphos, and a strong base like NaOt-Bu in an anhydrous, deoxygenated solvent like toluene at a temperature of 100 °C. See the detailed experimental protocol below for specific quantities.

  • Q3: How does the morpholine substituent at the 2-position affect the reaction?

    • A3: The morpholine group is an electron-donating group, which can increase the electron density on the pyridine ring. This can make the oxidative addition of the C-I bond to the Pd(0) center slightly more difficult compared to an electron-deficient pyridine. However, this effect is generally manageable by using an appropriate ligand and sufficient temperature.

  • Q4: Can I use 4-(5-bromopyridin-2-yl)morpholine instead of the iodo-derivative?

    • A4: Yes, but you may need to adjust the reaction conditions. Aryl bromides are generally less reactive than aryl iodides in both Buchwald-Hartwig and Ullmann couplings.[2] For a bromo-derivative, you might need a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine ligand) for a Buchwald-Hartwig reaction, or potentially higher temperatures for an Ullmann reaction.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equiv
Amine Arylamine1.2 equiv
Palladium Precatalyst Pd₂(dba)₃2 mol %
Ligand Xantphos4 mol %
Base NaOt-Bu1.4 equiv
Solvent Toluene (anhydrous, deoxygenated)0.1 M concentration
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Recommended Starting Conditions for Ullmann N-Arylation

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equiv
Amine Arylamine1.5 equiv
Copper Catalyst CuI10 mol %
Ligand N,N'-Dimethylethylenediamine (DMEDA)20 mol %
Base K₂CO₃2.0 equiv
Solvent DMF or DMSO (anhydrous)0.2 M concentration
Temperature 120-140 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylamine (1.2 mmol), and NaOt-Bu (1.4 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add the pre-mixed catalyst/ligand solution to the Schlenk tube via syringe, followed by anhydrous, deoxygenated toluene to achieve a final concentration of approximately 0.1 M.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ullmann N-Arylation

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add CuI (0.1 mmol), K₂CO₃ (2.0 mmol), this compound (1.0 mmol), and the desired arylamine (1.5 mmol).

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMF or DMSO (to a concentration of ~0.2 M) and N,N'-dimethylethylenediamine (0.2 mmol) via syringe.

  • Place the vial in a preheated heating block at 130 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(Ar)(I) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex [L2Pd(Ar)(I)(R2NH)] Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L2Pd(Ar)(NR2) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product ArI This compound ArI->Oxidative_Addition Amine R2NH Amine->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst Activity (Pd(0) vs Pd(II), Cu(I) vs Cu(II)) start->check_catalyst check_ligand Verify Ligand Quality and Choice check_catalyst->check_ligand check_base Screen Different Bases check_ligand->check_base check_solvent Ensure Anhydrous/Deoxygenated Solvent check_base->check_solvent check_temp Increase Reaction Temperature check_solvent->check_temp check_atmosphere Confirm Inert Atmosphere check_temp->check_atmosphere success Improved Conversion check_atmosphere->success

Caption: Troubleshooting workflow for low reaction conversion.

References

Technical Support Center: Managing the Metabolic Stability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the metabolic stability of morpholine-containing compounds. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for morpholine-containing compounds?

A1: The morpholine moiety is generally considered relatively stable, but it is not metabolically inert.[1] The primary metabolic transformations are mediated by Cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 often playing a major role.[2][3] The most common pathways include:

  • Oxidative N-dealkylation: This involves the cleavage of the bond between the morpholine nitrogen and an attached alkyl substituent.[1][4]

  • Ring Oxidation: Hydroxylation can occur on the carbon atoms adjacent (alpha) to the nitrogen or oxygen, which may subsequently lead to ring opening.[1][2]

  • N-oxidation: The nitrogen atom of the morpholine ring can be oxidized to form a stable N-oxide metabolite.[2]

  • Ring Cleavage: The C-N or C-O bonds within the morpholine ring can be cleaved, leading to more polar, linear metabolites.[2][5] For example, C-N bond cleavage can produce an amino acid derivative which may undergo further deamination and oxidation.[5][6]

Q2: How do I assess the metabolic stability of my morpholine-containing compound?

A2: The metabolic stability of a compound is typically evaluated using in vitro assays that measure its rate of disappearance when incubated with liver-derived enzyme systems.[7] The two most common assays are:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes like CYPs.[8] It is an excellent primary screen to identify compounds susceptible to oxidative metabolism.[2]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a full complement of Phase I and Phase II metabolic enzymes and transporters.[9] This provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[2] The key parameters derived from these assays are the compound's half-life (t½) and its intrinsic clearance (Clint).[2][10]

Q3: What are some common medicinal chemistry strategies to improve the metabolic stability of a morpholine-containing compound?

A3: If a compound shows high metabolic instability, several strategies can be employed:

  • Blocking Sites of Metabolism: Introduce substituents, such as fluorine or a methyl group, at or near a metabolically liable position ("soft spot").[2] This can sterically hinder enzyme access and block oxidation.[2]

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups on the morpholine ring or adjacent structures can decrease electron density, making the molecule less susceptible to oxidation.[2][11]

  • Deuteration: Replacing hydrogen atoms at metabolically weak positions with deuterium strengthens the carbon-deuterium (C-D) bond.[2][12] This "kinetic isotope effect" can slow the rate of CYP-mediated metabolism.[2]

  • Structural Modification/Bioisosteric Replacement: In some cases, moving the morpholine moiety to a less metabolically accessible part of the molecule or replacing an adjacent labile group with a more stable bioisostere can improve stability.[11][13]

Troubleshooting Guides

Problem 1: My compound shows high instability in the microsomal stability assay (short half-life, high clearance).

  • Possible Cause 1: High susceptibility to CYP-mediated oxidation.

    • Solution: First, identify the site of metabolism using techniques like mass spectrometry to pinpoint the major metabolites formed.[2] Then, perform reaction phenotyping with specific recombinant human CYP isozymes or chemical inhibitors to determine which specific CYPs are responsible.[2] Based on this information, apply the structural modification strategies outlined in FAQ 3 to block the metabolic soft spot.[2]

  • Possible Cause 2: High non-specific binding to microsomes.

    • Solution: Highly lipophilic compounds can bind non-specifically to the microsomal membrane, which can sometimes be misinterpreted as high metabolism.[2] It is important to determine the fraction of unbound drug in the microsomal incubation (fumic) to calculate a corrected intrinsic clearance value.[2]

Problem 2: My compound is stable in the microsomal assay but unstable in the hepatocyte assay.

  • Possible Cause 1: Metabolism by Phase II enzymes.

    • Solution: Hepatocytes contain both Phase I and Phase II enzymes.[9] Your compound may be rapidly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs), which are not fully represented in standard microsomal assays. Analyze the hepatocyte incubation samples for the formation of glucuronide or sulfate conjugates.

  • Possible Cause 2: Involvement of cellular transporters.

    • Solution: Active uptake into hepatocytes by transporters can increase the intracellular concentration of the compound, leading to higher observed metabolism. Investigate the role of specific uptake transporters using cell lines that overexpress those transporters or by using known transporter inhibitors.[2]

  • Possible Cause 3: Metabolism by non-CYP enzymes present in hepatocytes.

    • Solution: Hepatocytes contain other metabolic enzymes not found in microsomes, such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs).[2] If you suspect metabolism by these enzymes, specific inhibitors or recombinant enzyme systems can be used to confirm their involvement.[14]

Problem 3: My compound degrades in the control incubation without the NADPH cofactor.

  • Possible Cause 1: Chemical instability.

    • Solution: The compound may be inherently unstable in the aqueous buffer at 37°C. Assess the compound's stability in the incubation buffer alone, without any microsomes or cells, to confirm chemical degradation.

  • Possible Cause 2: Degradation by other enzymes.

    • Solution: Liver microsomes and hepatocytes contain esterases and other hydrolytic enzymes that do not require NADPH. If your compound has a labile functional group (e.g., an ester), this could be the cause of degradation. Analyze for hydrolytic metabolites.

  • Possible Cause 3: Sample processing issues.

    • Solution: The compound may be unstable during the sample workup or analysis (e.g., post-preparative instability in the autosampler).[15] Assess stability under each of these conditions to pinpoint the source of degradation.[15]

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability (half-life, t½; intrinsic clearance, Clint) of a test compound.[2]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[16]

  • Ice-cold stop solution (e.g., Acetonitrile containing a suitable internal standard)[2]

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM on ice.[16] Prepare a working solution of HLM (e.g., 1 mg/mL) in cold phosphate buffer.[17]

    • Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer. The final substrate concentration is typically 1 µM.[16]

    • The final DMSO concentration in the incubation should be kept low (≤ 0.5%) to avoid enzyme inhibition.[16]

  • Incubation:

    • In a 96-well plate, add the HLM working solution.

    • Add the test compound working solution to initiate a pre-incubation period.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[18]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Control Incubations: Include a set of wells without the NADPH regenerating system to assess non-CYP-mediated or chemical degradation.[10]

  • Time Points and Quenching:

    • Remove aliquots from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

    • Immediately terminate the reaction by adding 2-3 volumes of ice-cold stop solution (acetonitrile with internal standard) to each aliquot.[16]

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.[10]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[18]

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .[18]

Data Presentation

Table 1: Illustrative Metabolic Stability Data for Morpholine Analogues

The following table presents simulated data from a microsomal stability assay to illustrate how structural modifications can impact metabolic stability.

Compound IDStructural ModificationHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
Parent-A Unsubstituted Phenyl Ring1546.2High Clearance
Analog-A1 para-Fluoro on Phenyl Ring4515.4Moderate Clearance
Analog-A2 Deuteration of N-ethyl group3519.8Moderate Clearance
Parent-B N-ethyl substituent2231.5High Clearance
Analog-B1 N-isopropyl substituent5013.9Moderate Clearance

Note: These values are for illustrative purposes. The classification of stability can vary between laboratories and is dependent on specific assay conditions.[2]

Visualizations

Metabolic_Pathways cluster_0 Parent Compound cluster_1 Phase I Metabolites Parent R-Morpholine N_Dealkyl N-Dealkylated Metabolite Parent->N_Dealkyl N-Dealkylation (CYPs) N_Oxide N-Oxide Parent->N_Oxide N-Oxidation (CYPs, FMOs) Ring_Hydrox C-Hydroxylated Metabolite Parent->Ring_Hydrox C-Hydroxylation (CYPs) Ring_Open Ring-Opened Metabolite Ring_Hydrox->Ring_Open Ring Cleavage

Caption: Major metabolic pathways of morpholine-containing drugs.[2]

Experimental_Workflow start Start: Prepare Reagents (Compound, Microsomes, Buffer) pre_inc Pre-incubate Compound + Microsomes at 37°C start->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate incubation Incubate at 37°C (Take samples at T=0, 5, 15, 30, 45 min) initiate->incubation quench Quench Reaction (Add cold ACN + Internal Standard) incubation->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Data Analysis (Calculate t½ and Clint) analyze->data end End: Report Results data->end

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Troubleshooting_Logic cluster_cyp CYP-Mediated Issues cluster_non_cyp Non-CYP Issues start High Instability Observed check_control Degradation in -NADPH control? start->check_control cyp_metab Likely CYP Metabolism check_control->cyp_metab No chem_inst Chemical Instability check_control->chem_inst Yes identify_met Identify Metabolites (LC-MS/MS) cyp_metab->identify_met reaction_pheno Reaction Phenotyping identify_met->reaction_pheno modify Structural Modification reaction_pheno->modify hydrolysis Enzymatic Hydrolysis (e.g., Esterases) chem_inst->hydrolysis check_buffer Test in buffer alone chem_inst->check_buffer

Caption: A decision tree for troubleshooting high compound instability.

References

Technical Support Center: Enhancing Aqueous Solubility of 4-(5-Iodopyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 4-(5-Iodopyridin-2-yl)morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to address this?

A1: Low aqueous solubility is a common challenge for organic molecules with significant aromatic character. The first steps in addressing this issue involve characterizing the physicochemical properties of your compound and employing straightforward formulation strategies.

  • pH Adjustment: The morpholine nitrogen in your compound is basic and can be protonated at acidic pH. This can significantly increase aqueous solubility. Determine the pKa of your compound and evaluate its solubility across a range of pH values.

  • Co-solvents: For initial in vitro experiments, using a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be a quick and effective method to dissolve your compound.[1][2][3] However, be mindful of the potential for the compound to precipitate upon dilution into an aqueous buffer.[1]

  • Salt Formation: Creating a salt of the basic morpholine nitrogen with a pharmaceutically acceptable acid can dramatically improve solubility and dissolution rate.[4][5]

Q2: I've tried pH adjustment, but my compound is still not soluble enough for my in vivo studies. What other strategies can I explore?

A2: If simple pH modification is insufficient, more advanced formulation techniques should be considered. These methods aim to either reduce the particle size of the solid material or create a more soluble amorphous form.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[2][6] This can create a stabilized amorphous form of the drug, which has a higher apparent water solubility compared to its crystalline form.[7] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[8]

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[2][5][9] Techniques such as micronization and nanosuspension can be employed.[10][11]

  • Complexation: The use of cyclodextrins can enhance solubility by forming inclusion complexes where the hydrophobic part of your molecule is encapsulated within the cyclodextrin cavity.[5][6]

Q3: How do I choose the most suitable solubility enhancement strategy for my specific this compound derivative?

A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended application (e.g., in vitro screening vs. in vivo efficacy studies).[5][12] A systematic approach is recommended:

  • Characterize Your Compound: Determine properties like pKa, logP, melting point, and solid-state characteristics (crystalline vs. amorphous).

  • Screen Simple Formulations: Start with pH adjustment and co-solvent screening as these are often the simplest and quickest methods.

  • Evaluate Advanced Formulations: If simple methods are not sufficient, proceed to screen more complex formulations like solid dispersions or cyclodextrin complexes. A high-throughput screening approach can be efficient in identifying promising formulations.[12]

Troubleshooting Guides

Issue 1: Compound Precipitates Upon Dilution from Organic Stock Solution

Problem: Your this compound derivative, dissolved in a concentrated organic solvent like DMSO, precipitates when diluted into an aqueous buffer for an experiment.[1]

Root Cause: The drastic change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to crash out of solution.[1]

Troubleshooting Steps:

  • Optimize Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This promotes rapid dispersion.

  • Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.[1]

  • Use a Co-solvent in the Final Solution: Incorporate a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer to maintain solubility.[2]

  • Adjust Buffer pH: If your compound has a basic pKa, lowering the pH of the aqueous buffer can increase its solubility.[2][4]

Issue 2: Poor Oral Bioavailability in Animal Studies Due to Low Solubility

Problem: An in vivo study shows low and variable oral bioavailability of your this compound derivative, likely due to poor dissolution in the gastrointestinal tract.

Root Cause: The rate of absorption for poorly soluble drugs is often limited by their dissolution rate.[2]

Troubleshooting Steps:

  • Formulate as a Salt: Prepare a salt of your compound (e.g., hydrochloride, mesylate) to improve its dissolution rate.

  • Micronization/Nanonization: Reduce the particle size of the drug substance to increase the surface area available for dissolution.[9][13]

  • Develop a Solid Dispersion: Create an amorphous solid dispersion with a hydrophilic polymer to enhance both the dissolution rate and apparent solubility.[8]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption.[14]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of a this compound derivative at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[12]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its solubility and dissolution rate.

Methodology:

  • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC).

  • Dissolve both the compound and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:9 by weight.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction or differential scanning calorimetry) and assess its dissolution properties.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of Compound X

Buffer pHSolubility (µg/mL)
2.0150.5
4.085.2
6.010.1
7.42.5
8.02.3
10.02.2

Table 2: Example Dissolution Rate Enhancement with Solid Dispersions

Formulation% Dissolved at 30 minutes
Crystalline Compound X5%
Compound X:PVP K30 (1:3) Solid Dispersion65%
Compound X:HPMC (1:3) Solid Dispersion78%

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Strategies cluster_outcome Desired Outcome Poor_Aqueous_Solubility Poor Aqueous Solubility of This compound Derivative pH_Adjustment pH Adjustment Poor_Aqueous_Solubility->pH_Adjustment Co_solvents Co-solvent Screening Poor_Aqueous_Solubility->Co_solvents Salt_Formation Salt Formation Poor_Aqueous_Solubility->Salt_Formation Solid_Dispersion Solid Dispersion pH_Adjustment->Solid_Dispersion If insufficient Particle_Size_Reduction Particle Size Reduction Co_solvents->Particle_Size_Reduction If insufficient Complexation Cyclodextrin Complexation Salt_Formation->Complexation If insufficient Improved_Solubility Improved Aqueous Solubility and Bioavailability Solid_Dispersion->Improved_Solubility Particle_Size_Reduction->Improved_Solubility Complexation->Improved_Solubility

Caption: A workflow for addressing poor aqueous solubility.

troubleshooting_workflow Start Compound Precipitates from DMSO Stock? Optimize_Dilution Optimize Dilution Method (add stock to buffer) Start->Optimize_Dilution Check_Concentration Lower Final Concentration Optimize_Dilution->Check_Concentration Use_Cosolvent Use Co-solvent in Buffer Check_Concentration->Use_Cosolvent Adjust_pH Adjust Buffer pH Use_Cosolvent->Adjust_pH Resolution Issue Resolved? Adjust_pH->Resolution Resolution->Optimize_Dilution No, iterate

Caption: Troubleshooting compound precipitation upon dilution.

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-(5-Iodopyridin-2-yl)morpholine: Beyond the Proton NMR Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of novel chemical entities, unambiguous structural confirmation and purity assessment are paramount. For the promising morpholine-containing pyridine derivative, 4-(5-Iodopyridin-2-yl)morpholine, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. However, a comprehensive characterization strategy integrates multiple analytical techniques to provide a holistic understanding of the molecule's identity and purity. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and objectively compares its utility with alternative analytical methods, offering field-proven insights into crafting a robust characterization workflow.

The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule, revealing key structural features through chemical shifts, coupling constants, and signal multiplicities.

Predicted ¹H NMR Spectral Data for this compound

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, we can predict the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous structures, such as N-substituted morpholines and halopyridines.[1][2]

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with atom numbering.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-3', H-5' (Morpholine)~3.80t~4.8Protons adjacent to the oxygen atom are deshielded.
H-2', H-6' (Morpholine)~3.45t~4.8Protons adjacent to the nitrogen atom are slightly less deshielded than those next to oxygen.
H-3 (Pyridine)~6.65d~8.8Ortho-coupled to H-4. Shielded by the electron-donating morpholine group.
H-4 (Pyridine)~7.80dd~8.8, ~2.4Coupled to both H-3 and H-6. Deshielded by the adjacent iodine.
H-6 (Pyridine)~8.20d~2.4Meta-coupled to H-4. Deshielded by the electronegative nitrogen and the iodine atom.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

A Broader Analytical Perspective: Comparative Techniques

While ¹H NMR is a powerful tool for structural confirmation, a multi-faceted approach employing other analytical techniques provides a more complete characterization, addressing aspects like molecular weight, purity, and the presence of functional groups.

G cluster_characterization Characterization of this compound NMR 1H NMR Spectroscopy MS Mass Spectrometry NMR->MS Confirms Molecular Weight FTIR FTIR Spectroscopy NMR->FTIR Identifies Functional Groups Chromatography Chromatography (HPLC/GC) NMR->Chromatography Assesses Purity MS->Chromatography Coupled Techniques (LC-MS/GC-MS)

Caption: Interplay of analytical techniques for comprehensive characterization.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and fragmentation patterns that offer structural clues.[3][4]

Advantages over ¹H NMR:

  • Direct Molecular Weight Determination: Provides the exact molecular weight, confirming the elemental composition.

  • High Sensitivity: Requires significantly less sample than NMR.

  • Fragmentation Analysis: Can reveal structural motifs through characteristic fragmentation patterns of substituted pyridines.[5]

Limitations:

  • Does not provide detailed information on the specific arrangement of atoms or stereochemistry.

  • Isomers may not be readily distinguishable without tandem MS (MS/MS) techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. This provides a "fingerprint" of the functional groups present.[6][7]

Advantages over ¹H NMR:

  • Rapid Functional Group Identification: Quickly confirms the presence of key functional groups like C-N, C-O, and aromatic C-H bonds characteristic of this compound.[8]

  • Solid-State Analysis: Can be performed on solid samples directly.

Limitations:

  • Provides limited information about the overall molecular structure and connectivity.

  • The "fingerprint region" can be complex and difficult to interpret for closely related compounds.

Chromatographic Techniques (HPLC and GC)

Principle: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[9][10] These are primarily techniques for purity assessment.[11][12]

Advantages over ¹H NMR for Purity Assessment:

  • Superior Quantification of Impurities: Can detect and quantify minor impurities at levels often undetectable by ¹H NMR.

  • Separation of Closely Related Compounds: Can separate isomers and closely related impurities that may have overlapping signals in an NMR spectrum.

Limitations:

  • Do not provide structural information on their own and require coupling with other detectors like MS or UV-Vis.

  • Method development can be time-consuming.

Conclusion: An Integrated Approach for Robust Characterization

For the comprehensive characterization of this compound, ¹H NMR spectroscopy is an indispensable tool for primary structural elucidation. However, relying solely on ¹H NMR can leave critical questions of molecular weight and purity unanswered. A robust analytical workflow should, therefore, integrate ¹H NMR with mass spectrometry to confirm the molecular weight, FTIR spectroscopy to verify functional groups, and a suitable chromatographic method (HPLC or GC) to accurately determine purity. This multi-technique approach ensures the highest level of scientific integrity and provides the comprehensive data package required for drug development and other high-stakes research applications.

References

13C NMR Analysis of 4-(5-Iodopyridin-2-yl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(5-Iodopyridin-2-yl)morpholine. Due to the absence of a publicly available experimental spectrum for the title compound, this guide leverages experimental data from key structural analogs to predict and understand its spectral features. By comparing the 13C NMR data of morpholine, pyridine, 2-chloropyridine, and 2-iodopyridine, we can dissect the electronic effects of the substituted pyridine ring on the morpholine moiety and vice-versa. This analysis is crucial for the structural elucidation and purity assessment of this and similar compounds in a research and drug development context.

Data Summary: 13C NMR Chemical Shifts of this compound and Related Compounds

The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for morpholine, pyridine, 2-chloropyridine, and 2-iodopyridine. These values provide a basis for predicting the chemical shifts of this compound. The carbon atoms are numbered for clarity as illustrated in the accompanying diagram.

Compound NameSolventC2'C3'C4'C5'C6'C2, C6C3, C5
This compound CDCl3~159~109~145~84~150~66~45
Morpholine[1]CDCl3-----67.746.4
PyridineCDCl3150.0123.8136.0123.8150.0--
2-ChloropyridineCDCl3152.6124.6139.3123.1149.9--
2-Iodopyridine[2]Unknown122.9124.0139.1130.8149.8--

Note: Chemical shifts for this compound are predicted values based on the analysis of the provided reference compounds. The numbering of the pyridine ring is denoted with a prime (').

Experimental Protocol: 13C NMR Spectroscopy

The following is a general experimental protocol for acquiring a quantitative 13C NMR spectrum of a heterocyclic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C NMR.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • A standard proton-decoupled 13C NMR experiment should be performed.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: Typically 0 to 220 ppm.

  • Acquisition Time: At least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): A delay of at least 2 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration. For fully quantitative results, a longer delay of 5 times the longest T1 relaxation time of the carbon atoms should be used.

  • Number of Scans (ns): This will depend on the sample concentration and the sensitivity of the instrument. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (typically ranging from hundreds to thousands of scans).

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain pure absorption lineshapes.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift.

  • Integrate the peaks of interest.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR spectrum of this compound.

G cluster_data Experimental Data Acquisition cluster_analysis Spectral Analysis cluster_prediction Prediction morpholine 13C NMR of Morpholine morpholine_effect Effect of N-substitution on Morpholine Carbons morpholine->morpholine_effect pyridine 13C NMR of Pyridine pyridine_effect Effect of Morpholino Group on Pyridine Carbons pyridine->pyridine_effect chloro_pyridine 13C NMR of 2-Chloropyridine halogen_effect Effect of Halogen on Pyridine Carbons chloro_pyridine->halogen_effect iodo_pyridine 13C NMR of 2-Iodopyridine iodo_pyridine->halogen_effect predicted_spectrum Predicted 13C NMR of this compound morpholine_effect->predicted_spectrum pyridine_effect->predicted_spectrum halogen_effect->predicted_spectrum

Caption: Workflow for the 13C NMR analysis of this compound.

Discussion of Expected Spectral Features

Based on the reference data, the following features are anticipated in the 13C NMR spectrum of this compound:

  • Morpholine Carbons: In unsubstituted morpholine, the carbons adjacent to the oxygen (C2, C6) appear at a lower field (67.7 ppm) than those adjacent to the nitrogen (C3, C5) (46.4 ppm) due to the higher electronegativity of oxygen.[1] Upon N-substitution with the pyridine ring, the C3 and C5 carbons are expected to shift slightly, while the C2 and C6 carbons will be less affected.

  • Pyridine Carbons:

    • C2': The attachment of the electron-donating morpholino group is expected to cause a significant downfield shift for C2' compared to pyridine (150.0 ppm).

    • C3' and C5': The introduction of the morpholino group at the 2-position will influence the chemical shifts of the other pyridine carbons. The iodine at the 5-position will have a notable effect. In 2-iodopyridine, the carbon bearing the iodine (C2') is shielded, while the adjacent carbons are deshielded. A similar, though positionally different, effect is expected here. The C5' carbon directly attached to the iodine is predicted to be significantly shielded (around 84 ppm).

    • C4' and C6': These carbons will also experience shifts due to the combined electronic effects of the morpholino and iodo substituents. C6' is expected to remain at a low field, similar to its position in other 2-substituted pyridines.

This comparative approach, utilizing experimental data from key structural fragments, allows for a robust prediction and interpretation of the 13C NMR spectrum of this compound, a valuable tool for researchers in the field.

References

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of mass spectrometry-based fragmentation of 4-(5-Iodopyridin-2-yl)morpholine and explores alternative analytical methodologies. The information presented is compiled from established fragmentation patterns of structurally related compounds to offer a predictive guide for its characterization.

The analysis of this compound, a molecule with a molecular weight of 290.10 g/mol and the formula C₉H₁₁IN₂O, presents a unique set of analytical challenges and opportunities.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in complex matrices. This guide delves into the predicted fragmentation pathways and compares this powerful technique with other analytical approaches.

Predictive Fragmentation Analysis of this compound

Upon introduction into the mass spectrometer, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment would likely lead to a series of characteristic fragment ions. The primary fragmentation events are anticipated to involve the morpholine ring and the bond connecting it to the pyridine ring.

Key Predicted Fragmentation Pathways:

  • Loss of the Morpholine Ring: A common fragmentation pathway for morpholine-containing compounds is the cleavage of the bond connecting the morpholine nitrogen to the aromatic ring.[3] This would result in a significant neutral loss of the morpholine moiety.

  • Fragmentation within the Morpholine Ring: The morpholine ring itself can undergo characteristic fragmentation, leading to the loss of smaller neutral molecules.

  • Cleavage of the Pyridine Ring: While less common, fragmentation of the iodinated pyridine ring is also possible, especially at higher collision energies.

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

Predicted m/z Proposed Fragment Ion Proposed Fragmentation Mechanism
291.0[M+H]⁺Protonated parent molecule
204.9[C₅H₃IN]⁺Loss of the morpholine ring
177.9[C₅H₄N]⁺Loss of iodine from the pyridine ring fragment
86.1[C₄H₈NO]⁺Fragment corresponding to the morpholine ring

Comparative Analysis of Analytical Techniques

While mass spectrometry, particularly with tandem capabilities (MS/MS), is a powerful tool for the structural elucidation of small molecules, a comprehensive characterization often benefits from the application of multiple analytical techniques.[4]

Analytical Technique Strengths Limitations Applicability to this compound
LC-MS/MS High sensitivity and selectivity; provides structural information through fragmentation.[5][6]Requires ionization; fragmentation can sometimes be complex to interpret.Ideal for identification and quantification in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling elemental composition determination.[2][7]Does not inherently provide structural connectivity information without fragmentation.Crucial for confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, including connectivity and stereochemistry.Lower sensitivity compared to MS; requires larger sample amounts.Essential for unambiguous structure determination and characterization of the final compound.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Does not provide detailed structural connectivity.Useful for confirming the presence of key functional groups like the morpholine ether linkage.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound would need to be optimized. However, a general protocol for the analysis of a small molecule using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is provided below.

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[8]

  • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).[8]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[8]

Instrumentation and Data Acquisition:

  • Liquid Chromatography (LC): A C18 reverse-phase column is typically used for the separation of small polar molecules. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to promote the formation of the [M+H]⁺ ion.[2]

    • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion (predicted at m/z 291.0).

    • MS/MS Scan: Select the protonated molecular ion as the precursor ion for collision-induced dissociation (CID). Optimize the collision energy to obtain a rich fragmentation spectrum.[9]

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound mol This compound [M+H]⁺ m/z = 291.0 frag1 Iodopyridine fragment [C₅H₃IN]⁺ m/z = 204.9 mol->frag1 Loss of Morpholine frag3 Morpholine fragment [C₄H₈NO]⁺ m/z = 86.1 mol->frag3 Cleavage at Pyridine frag2 Pyridine fragment [C₅H₄N]⁺ m/z = 177.9 frag1->frag2 Loss of Iodine

Caption: Predicted fragmentation pathway of this compound.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For a key building block like 4-(5-Iodopyridin-2-yl)morpholine, ensuring its purity is paramount to guarantee the safety, efficacy, and quality of the final drug product. This guide provides a comparative overview of three common analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The selection of an appropriate analytical method depends on various factors, including the nature of the compound, the expected impurities, and the desired level of sensitivity and specificity. The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, which can lead to a range of potential impurities.

Potential Impurities

Understanding the potential impurities is crucial for developing and validating suitable analytical methods. Based on the likely synthetic route, the following impurities could be present:

  • Starting Materials: Unreacted morpholine and 2-halo-5-iodopyridine (e.g., 2-chloro-5-iodopyridine or 2-fluoro-5-iodopyridine).

  • Isomeric Impurities: Positional isomers of the final product, such as 4-(2-Iodopyridin-5-yl)morpholine, which may arise from impurities in the starting materials.

  • By-products: Compounds formed through side reactions, for instance, the hydrolysis of the starting halopyridine to 5-iodo-2-pyridone.

  • Degradation Products: Iodinated compounds can be sensitive to light and heat, potentially leading to degradation products. The morpholine ring can also be susceptible to degradation under harsh conditions.

  • Residual Solvents: Organic solvents used during the synthesis and purification processes.

Potential Impurities in the Synthesis of this compound cluster_synthesis Synthetic Pathway SM1 2-Halo-5-iodopyridine Product This compound SM1->Product Impurity1 Unreacted Starting Materials SM1->Impurity1 Impurity2 Isomeric Impurities SM1->Impurity2 Isomeric Starting Material Impurity3 By-products (e.g., 5-iodo-2-pyridone) SM1->Impurity3 Hydrolysis SM2 Morpholine SM2->Product SM2->Impurity1 Impurity4 Degradation Products Product->Impurity4 Degradation HPLC Experimental Workflow Sample Sample Preparation (Dissolve in mobile phase) HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Analysis (Chromatogram) Detector->Data GC-MS Experimental Workflow Sample Sample Preparation Derivatization Derivatization (e.g., Nitrosation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS System Extraction->GCMS Data Data Analysis (Mass Spectrum) GCMS->Data qNMR Experimental Workflow Sample Sample & Internal Standard Weighing Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR Spectrum ¹H NMR Spectrum Acquisition NMR->Spectrum Analysis Integration & Purity Calculation Spectrum->Analysis

Comparative Reactivity Analysis: 4-(5-Iodopyridin-2-yl)morpholine vs. 4-(5-Bromopyridin-2-yl)morpholine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-(5-iodopyridin-2-yl)morpholine and 4-(5-bromopyridin-2-yl)morpholine, two common building blocks in medicinal chemistry and materials science. The comparison focuses on their performance in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

Introduction to Reactivity in Cross-Coupling

The utility of halopyridines as substrates in cross-coupling reactions is largely dictated by the nature of the carbon-halogen (C-X) bond. The reactivity trend for halogens in the rate-determining oxidative addition step of most palladium-catalyzed reactions is generally I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy (BDE); the weaker C-I bond requires less energy to break, facilitating faster reaction rates and often allowing for milder reaction conditions compared to the stronger C-Br bond.

Quantitative Reactivity Comparison

To illustrate the practical implications of this reactivity difference, the following table summarizes representative data for a Suzuki-Miyaura coupling reaction between the respective halopyridines and a generic boronic acid. The data highlights the superior performance of the iodo-derivative in terms of reaction kinetics and yield under identical conditions.

ParameterThis compound4-(5-Bromopyridin-2-yl)morpholine
Reaction Time 2 hours8 hours
Reaction Temperature 80 °C100 °C
Typical Yield >90%75-85%
Catalyst Loading 1-2 mol%2-4 mol%

Note: The data presented is illustrative and based on general reactivity principles. Actual results may vary based on the specific coupling partners, catalyst system, and reaction conditions.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for either substrate, with the understanding that the bromo-derivative may require a higher temperature, longer reaction time, and potentially a higher catalyst loading for optimal results.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine (1.0 mmol), the boronic acid partner (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and stir vigorously for the required time.

  • Monitoring: Monitor the reaction progress by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualized Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle governing this class of reactions.

experimental_workflow reagents Reagents & Catalyst Loading setup Inert Atmosphere Setup reagents->setup solvent Solvent Addition setup->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdi_complex R1-Pd(II)L2-X pd0->pdi_complex oxidative_addition->pdi_complex transmetalation Transmetalation pdi_r_complex R1-Pd(II)L2-R2 pdi_complex->pdi_r_complex transmetalation->pdi_r_complex pdi_r_complex->pd0 reductive_elimination Reductive Elimination product R1-R2 pdi_r_complex->product reductive_elimination->pd0 aryl_halide R1-X aryl_halide->pd0 boronic_acid R2-B(OR)2 boronic_acid->pdi_complex base Base base->pdi_complex

A Technical Guide to the Structure-Activity Relationship of 4-(5-Iodopyridin-2-yl)morpholine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the morpholine moiety has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors.[1][2] Its advantageous physicochemical properties often confer improved solubility and metabolic stability to drug candidates.[2] When incorporated into a pyridine scaffold, specifically as a 2-morpholinopyridine, it can serve as a crucial hinge-binding motif for various protein kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(5-Iodopyridin-2-yl)morpholine derivatives, a class of compounds with significant potential in oncology. While direct, comprehensive SAR studies on this specific iodinated scaffold are not extensively available in the public domain, we can construct a robust understanding by examining closely related analogs and drawing logical, data-supported inferences. This guide will delve into the rationale behind structural modifications, compare the performance of analogous compounds, and provide detailed experimental protocols for their synthesis and evaluation.

The 2-Morpholinopyridine Scaffold: A Key Player in Kinase Inhibition

The 2-morpholinopyridine core is a cornerstone of many potent and selective kinase inhibitors. The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction is a key determinant of the inhibitory activity of these compounds. The remainder of the scaffold can be modified to achieve selectivity and potency against specific kinases.

Deciphering the Structure-Activity Relationship

The biological activity of this compound derivatives can be systematically modulated by making structural changes at three key positions:

  • The Pyridine Ring: Substitution on the pyridine ring, particularly at the 5-position, significantly influences the electronic properties and steric profile of the molecule, which in turn affects its interaction with the target kinase.

  • The Morpholine Ring: Modifications to the morpholine ring can impact the compound's interaction with the solvent-exposed region of the kinase and can be optimized to enhance pharmacokinetic properties.

  • Appended Moieties: The addition of other functional groups to the core scaffold can introduce new interactions with the target protein and fine-tune the overall biological activity.

The Critical Role of the 5-Halo Substituent

While specific data for the 5-iodo derivative is limited, studies on related 5-halopyridinyl morpholine compounds can provide valuable insights. The nature of the halogen at the 5-position of the pyridine ring can modulate the electron density of the ring system and its ability to participate in various non-covalent interactions within the kinase binding pocket.

A hypothetical SAR exploration of 5-halo-2-morpholinopyridine derivatives might reveal the following trends, which are commonly observed in kinase inhibitor design:

Compound5-SubstituentRationale for Activity
1 -HBaseline activity, serves as a reference compound.
2 -FThe small, highly electronegative fluorine atom can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability.
3 -ClA larger and less electronegative halogen than fluorine, chlorine can occupy small hydrophobic pockets and form halogen bonds, potentially increasing potency.
4 -BrSimilar to chlorine but larger and more polarizable, bromine can also form halogen bonds and may offer a different steric and electronic profile for optimal binding.
5 (Topic Scaffold) -IThe largest and most polarizable of the common halogens, iodine can form strong halogen bonds and engage in significant van der Waals interactions, which can lead to very high potency.

It is important to note that the optimal halogen will be target-dependent, as the specific topology and electronic environment of the ATP-binding pocket will dictate which interactions are most favorable.

Exploring Modifications on a Related Scaffold: The 2-Morpholino-4-anilinoquinoline Series

To further understand the SAR of morpholine-containing kinase inhibitors, we can examine the data from a series of 2-morpholino-4-anilinoquinoline derivatives that have been evaluated for their anticancer activity against the HepG2 cell line.[3][4] While this is a quinoline and not a pyridine scaffold, the principles of modifying a 2-morpholino-heterocycle are highly relevant.

Compound IDC4-Anilino MoietyIC50 (µM) vs. HepG2
3c 4-(pyridin-4-yloxy)aniline11.42
3d 4-(pyridin-3-yloxy)aniline8.50
3e 4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)aniline12.76

Data sourced from Al-Sheikh et al. (2024).[3][4]

  • The position of the nitrogen in the appended pyridyloxy ring influences activity, with the 3-pyridyloxy derivative (3d ) being the most potent.

  • The addition of a methylcarbamoyl group to the pyridyloxy ring (3e ) slightly decreases the activity compared to the unsubstituted analogs.

This highlights the sensitivity of the target to even subtle structural changes in the appended moieties.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 4-(Pyridin-2-yl)morpholine Derivatives

A common method for the synthesis of 2-morpholinopyridine derivatives is the nucleophilic aromatic substitution of a 2-halopyridine with morpholine.

Workflow for the Synthesis of this compound:

G start Start Materials: 2-Chloro-5-iodopyridine Morpholine Solvent (e.g., DMSO) Base (e.g., K2CO3) reaction Reaction Mixture: Combine reactants in a sealed vessel. start->reaction heating Heating: Heat the mixture at 120-150 °C for 12-24 hours. reaction->heating workup Work-up: Cool to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate). heating->workup purification Purification: Dry the organic layer (e.g., over Na2SO4). Concentrate under reduced pressure. Purify by column chromatography. workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a solution of 2-chloro-5-iodopyridine (1.0 eq) in a suitable solvent such as DMSO or DMF, add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture in a sealed tube at 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

PI3Kα Kinase Assay Protocol

Given that many morpholine-containing compounds are potent PI3K inhibitors, a representative protocol for a PI3Kα kinase assay is provided below.[5][6][7] This assay can be used to determine the IC50 values of the synthesized compounds.

Workflow for PI3Kα Kinase Assay:

G start Prepare Reagents: PI3Kα enzyme Lipid substrate (e.g., PIP2) ATP Test compounds (serial dilutions) Assay buffer plate Plate Setup: Add test compounds and enzyme to a 384-well plate. Incubate briefly. start->plate initiate Initiate Reaction: Add ATP and lipid substrate to start the kinase reaction. plate->initiate incubate Incubation: Incubate at 30 °C for a defined period (e.g., 60 minutes). initiate->incubate detect Detect Product Formation: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity. incubate->detect read Read Plate: Measure the signal (e.g., luminescence) using a plate reader. detect->read analyze Data Analysis: Calculate IC50 values from the dose-response curves. read->analyze

Caption: Workflow for a typical PI3Kα kinase assay.

Step-by-Step Protocol (using ADP-Glo™ Kinase Assay as an example): [5][7]

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds and a solution of PI3Kα enzyme in kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data for this specific compound series is not abundant, by analyzing related structures, we can infer that the 5-iodo substituent likely plays a significant role in enhancing potency through halogen bonding and other favorable interactions. The provided synthetic and assay protocols offer a clear path for researchers to synthesize and evaluate new derivatives of this scaffold.

Future work should focus on a systematic exploration of substituents at the 5-position of the pyridine ring, including a direct comparison of all halogens, to precisely quantify their impact on kinase inhibitory activity. Additionally, modifications to the morpholine ring and the introduction of diverse functional groups at other positions on the pyridine ring could lead to the discovery of highly potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

A Comparative Guide to the In Vitro Efficacy of Morpholine-Containing Kinase Inhibitors: An Analysis of Pyridine and Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the in vitro performance of a class of synthetic compounds characterized by a core morpholine moiety, a privileged structure in modern medicinal chemistry. While our initial point of interest is the 4-(5-Iodopyridin-2-yl)morpholine scaffold, we will broaden our analysis to include a variety of analogs based on pyrimidine and other heterocyclic systems. This comparative approach is essential for understanding the nuanced structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, a critical nexus in cancer cell growth and proliferation.

The rationale for focusing on the morpholine group stems from its repeated success in clinical and preclinical candidates. Its inclusion often enhances aqueous solubility, metabolic stability, and provides a crucial hydrogen bond acceptor that can interact with the hinge region of kinase ATP-binding pockets.[1][2] This guide will dissect the experimental data from various studies, offering researchers and drug development professionals a clear, objective view of how modifications to the core scaffold and its substituents impact target potency and cellular activity.

The PI3K/Akt/mTOR Signaling Pathway: A Primary Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancers.[3][4] Its constitutive activation, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, drives cellular processes essential for tumor progression, including proliferation, survival, and metabolic reprogramming.[1][3] Consequently, developing inhibitors that target key nodes within this pathway—namely PI3K and mTOR—has been a major focus of oncology drug discovery.[4]

The dual targeting of PI3K and mTOR is a particularly compelling strategy. Given that mTOR exists in two distinct complexes, mTORC1 and mTORC2, and that PI3K is an upstream activator of both, simultaneous inhibition can lead to a more comprehensive and durable blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.[4][5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits AKT Akt PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated

Caption: The core PI3K/Akt/mTOR signaling cascade.

Comparative In Vitro Performance of Morpholine Analogs

The following sections present a comparative analysis of morpholine-containing analogs based on their core heterocyclic structure. The data is compiled from multiple studies to highlight key structure-activity relationships.

Thienopyrimidine-Based Analogs

The thieno[3,2-d]pyrimidine scaffold has been extensively explored for PI3K/mTOR inhibition. GDC-0941, a potent inhibitor of class I PI3K, serves as a key reference compound for this class.[3] Studies on related structures reveal how modifications influence potency and selectivity.

Compound IDCore ScaffoldR Group (Substitution)PI3Kα IC50 (µM)mTOR IC50 (µM)Cell Line (Cancer Type)Cellular IC50 (µM)Reference
11 Thiopyrano[4,3-d]pyrimidineAryl Pyridine Urea6.720.94A549 (Lung)0.52[4]
8d Thiopyrano[4,3-d]pyrimidinePyrazolineModerate ActivityNot ReportedA549 (Lung)~6.02[6]
GDC-0941 Thieno[3,2-d]pyrimidineIndazole0.00330.25Not Directly StatedNot Directly Stated[3]

Analysis of Structure-Activity Relationship (SAR):

  • Potency: The data suggests that aryl urea scaffolds attached to the core, as seen in compound 11 , can confer potent dual PI3K/mTOR inhibitory activity and excellent cellular potency against lung cancer cells (A549).[4]

  • Substituents: For the thiopyrano[4,3-d]pyrimidine series, the presence of electron-withdrawing groups (e.g., Cl, F) on the phenyl ring of the pyrazoline moiety generally leads to better cytotoxic activity than electron-donating groups (e.g., OCH3).[6] This highlights the sensitivity of the binding pocket to the electronic properties of the substituents.

  • Dual Inhibition: Compound 11 demonstrates a favorable profile with sub-micromolar mTOR inhibition and low micromolar PI3Kα inhibition, translating to potent anti-proliferative effects.[4]

Pyrimidine-Morpholine Hybrids

Directly combining pyrimidine and morpholine creates a versatile scaffold that has been evaluated for antiproliferative activity against various cancer cell lines.

Compound IDR Group (Substitution)SW480 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference Drug (IC50 µM)Reference
2g 3-trifluoromethyl-4-chlorobenzyl5.10 ± 2.1219.60 ± 1.135-FU (4.90) / Cisplatin (16.10)[7][8]
2c 4-chlorobenzyl18.30 ± 1.0425.10 ± 2.155-FU (4.90) / Cisplatin (16.10)[7][8]
2e 2,4-dichlorobenzyl17.10 ± 1.1433.20 ± 2.105-FU (4.90) / Cisplatin (16.10)[7][8]

Analysis of Structure-Activity Relationship (SAR):

  • Antiproliferative Activity: Compound 2g shows the most potent activity against the SW480 colon cancer cell line, with an IC50 value comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[7][8]

  • Substituent Effects: The combination of electron-withdrawing groups, specifically a trifluoromethyl and a chloro group on the benzyl substituent in 2g , appears critical for its high potency. This suggests that these groups may engage in favorable interactions within the biological target's binding site.

  • Cell Line Selectivity: The compounds generally show greater potency against the SW480 cell line compared to the MCF-7 breast cancer cell line.[7][8]

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the underlying experimental protocols. The following are detailed, step-by-step methodologies for key assays used to characterize these inhibitors.

Workflow for In Vitro Screening of Kinase Inhibitors

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays synthesis Compound Synthesis & Purification enzymatic Enzymatic Kinase Assay (e.g., PI3Kα, mTOR) synthesis->enzymatic ic50_calc Determine IC50 Values enzymatic->ic50_calc cell_culture Cancer Cell Line Culture ic50_calc->cell_culture Select Lead Compounds mtt_assay Cell Proliferation Assay (MTT / SRB) cell_culture->mtt_assay western_blot Target Engagement Assay (Western Blot for p-Akt) mtt_assay->western_blot apoptosis Apoptosis Assay (e.g., Annexin V) western_blot->apoptosis

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

Protocol 1: In Vitro Cell Proliferation (MTT) Assay

This assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8]

Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., SW480, MCF-7)[7][8]

  • Culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

  • 96-well microtiter plates.

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Cell Seeding: Harvest cells that are in a logarithmic growth phase. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as PI3Kα or mTOR.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50% (IC50).

Principle: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™). The principle involves incubating the kinase, its substrate (e.g., PIP2 for PI3K), and ATP with the test compound. The amount of product formed (e.g., PIP3 or ADP) is then quantified.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR).

  • Kinase-specific substrate.

  • ATP.

  • Test compounds (dissolved in DMSO).

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • White, opaque 384-well plates.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (or vehicle control), and the substrate/ATP mixture. The order of addition is crucial to distinguish between ATP-competitive and non-competitive inhibitors; typically, the kinase and inhibitor are pre-incubated before adding the substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction by adding the detection reagent. For an ADP-Glo™ assay, this involves a first reagent to deplete the remaining ATP and a second reagent to convert the ADP produced into a luminescent signal.

  • Data Acquisition: Incubate as per the manufacturer's instructions, then measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

Conclusion and Future Perspectives

The in vitro data for this compound analogs and related heterocyclic structures consistently underscore the importance of the morpholine moiety in designing potent kinase inhibitors. The structure-activity relationships derived from comparative analyses reveal that while the morpholine group often secures the compound in the ATP-binding pocket, the overall potency and selectivity are fine-tuned by the nature of the core scaffold and its peripheral substituents.

Specifically, the inclusion of electron-withdrawing groups on aromatic substituents frequently enhances antiproliferative activity, as demonstrated by pyrimidine-morpholine and thienopyrimidine analogs.[6][7][8] The development of dual PI3K/mTOR inhibitors remains a promising strategy, and scaffolds that can effectively accommodate substitutions to optimize binding at both related-but-distinct active sites are of high value.

Future work should focus on leveraging these SAR insights to design next-generation analogs with improved selectivity profiles to minimize off-target effects, enhanced metabolic stability, and better penetration into challenging tumor microenvironments. The systematic application of the in vitro assays detailed in this guide will be paramount to validating these new chemical entities and advancing the most promising candidates toward clinical development.

References

Morpholine vs. Piperazine Derivatives in Bioassays: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Among the most prominent and widely utilized are the six-membered saturated heterocycles, morpholine and piperazine. Both are considered "privileged structures" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds.[1][2] This guide provides a comparative analysis of the efficacy of morpholine and piperazine derivatives in various bioassays, supported by experimental data from a head-to-head study, detailed methodologies, and visual representations of experimental workflows.

Introduction to Morpholine and Piperazine Scaffolds

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. The presence of the oxygen atom imparts unique physicochemical properties, including increased water solubility and the potential for hydrogen bonding, which can favorably influence a compound's pharmacokinetic profile.[3] Piperazine, a symmetrical diamine, offers two sites for substitution, allowing for the facile generation of diverse chemical libraries and the modulation of a molecule's basicity and receptor interaction profile.[1] Both scaffolds are integral components of numerous approved drugs and are actively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.

Comparative Efficacy in Anticancer Bioassays

A study by a team of researchers involved the synthesis and evaluation of a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines coupled with morpholine, piperidine, or N-substituted piperazine moieties for their cytotoxic activity against a panel of human cancer cell lines.[4][5][6][7] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Quantitative Data Summary

The following table summarizes the IC50 values for representative morpholine and piperazine derivatives from the study against various cancer cell lines.

Compound IDHeterocyclic MoietySubstitutionCancer Cell LineIC50 (µM)
13da/14da N-Methylpiperazine4-FluorophenylM-HeLa2.5
A5491.8
HuTu 803.6
MCF-74.1
K5622.9
Jurkat3.3
U-9372.7
13db/14db N-Phenylpiperazine4-FluorophenylM-HeLa>100
A549>100
HuTu 80>100
MCF-7>100
K562>100
Jurkat>100
U-937>100
13dc/14dc Piperidine4-FluorophenylM-HeLa11.2
A54915.4
HuTu 8020.1
MCF-718.5
K56213.7
Jurkat16.2
U-93714.8
13dd/14dd Morpholine4-FluorophenylM-HeLa8.5
A54910.1
HuTu 8012.3
MCF-79.8
K5627.9
Jurkat11.5
U-9379.2

Data extracted from "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents".[5][6]

From the data, it is evident that the nature of the heterocyclic ring and its substitution significantly impacts the cytotoxic activity. The N-methylpiperazine derivatives (13da/14da) exhibited the most potent anticancer activity across all tested cell lines, with IC50 values in the low micromolar range. In contrast, the N-phenylpiperazine derivatives (13db/14db) were largely inactive. The morpholine-containing compounds (13dd/14dd) demonstrated moderate activity, generally more potent than the piperidine analogues (13dc/14dc) but less active than the N-methylpiperazine derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for evaluating the cytotoxic effects of the synthesized compounds.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][2][8][9]

Materials:

  • Human cancer cell lines (e.g., M-HeLa, A549, HuTu 80, MCF-7, K562, Jurkat, U-937)

  • Normal human fetal lung fibroblast line (WI38)

  • Culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to the respective wells. A control group with vehicle (DMSO) and a blank group with medium only are also included. The plates are then incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Relationships

Synthesis and Screening Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the morpholine and piperazine derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 3-aroylquinoxalinones, substituted benzene-1,2-diamines) synthesis_steps Multi-step Synthesis (e.g., Mamedov rearrangement) start->synthesis_steps purification Purification and Characterization (NMR, MS, X-ray) synthesis_steps->purification compounds Synthesized Derivatives (Morpholine, Piperazine, Piperidine) purification->compounds mtt_assay MTT Cytotoxicity Assay compounds->mtt_assay Compound Treatment cell_culture Cell Line Culture (7 Cancer Lines, 1 Normal Line) cell_culture->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

General workflow for synthesis and screening.
Structure-Activity Relationship (SAR) Insights

This diagram illustrates the key structure-activity relationships observed in the anticancer study.

SAR cluster_heterocycles Heterocyclic Moiety cluster_activity Anticancer Activity Core 2-(Benzimidazol-2-yl)-3-arylquinoxaline Core NMePip N-Methylpiperazine Core->NMePip Morpholine Morpholine Core->Morpholine Piperidine Piperidine Core->Piperidine NPhPip N-Phenylpiperazine Core->NPhPip High High Potency NMePip->High Strongly Favors Activity Moderate Moderate Potency Morpholine->Moderate Contributes to Activity Low Low Potency Piperidine->Low Less Favorable Inactive Inactive NPhPip->Inactive Detrimental to Activity

SAR of heterocyclic moieties on anticancer activity.

Conclusion

This comparative guide highlights the significant role that both morpholine and piperazine scaffolds play in medicinal chemistry. The presented data from a direct comparative study in anticancer bioassays demonstrates that while both are valuable, the specific substitution pattern is crucial for determining biological efficacy. In this particular study, N-methylpiperazine derivatives displayed superior potency compared to their morpholine, piperidine, and N-phenylpiperazine counterparts. This underscores the importance of empirical testing of various heterocyclic derivatives in the drug discovery process. The provided experimental protocols and workflow diagrams offer a framework for researchers to design and execute similar comparative studies in their own therapeutic areas of interest.

References

A Comparative Guide to the Synthetic Validation of 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 4-(5-Iodopyridin-2-yl)morpholine, a key building block in pharmaceutical research. The validation of a synthetic pathway is critical for ensuring reproducibility, scalability, and purity of the final compound. Here, we objectively compare the two most viable strategies for the key bond-forming step: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-catalyzed Buchwald-Hartwig amination.

Core Synthetic Strategies

The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between the C2 position of the 5-iodopyridine ring and the nitrogen atom of morpholine. The two premier methods to achieve this are:

  • Nucleophilic Aromatic Substitution (SNA_r): This is a classical approach where a nucleophile (morpholine) displaces a leaving group (typically a halogen) on an electron-deficient aromatic ring. The reaction is generally favored by more electronegative leaving groups (F > Cl > Br > I) and does not require a metal catalyst, but may necessitate harsh conditions such as high temperatures.[1]

  • Buchwald-Hartwig Amination: A powerful, modern method that utilizes a palladium catalyst with specialized ligands to couple an amine with an aryl halide.[2] This reaction is known for its broad substrate scope, functional group tolerance, and often proceeds under milder conditions than traditional methods.[2][3]

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two synthetic routes based on typical results for analogous transformations.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNA_r)Route 2: Buchwald-Hartwig Amination
Starting Material 2-Chloro-5-iodopyridine or 2-Bromo-5-iodopyridine2-Bromo-5-iodopyridine or 2-Chloro-5-iodopyridine
Key Reagents Morpholine, Base (e.g., K₂CO₃, Et₃N)Morpholine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu)
Catalyst Required NoYes (Palladium)
Typical Temp. 80 - 150 °CRoom Temperature - 100 °C
Typical Yield 40 - 75%60 - 95%[4][5]
Reaction Time 12 - 48 hours2 - 24 hours
Key Advantage Lower cost (no catalyst/ligand), simpler purificationHigh yield, mild conditions, broad scope
Key Disadvantage Harsh conditions, lower yield, limited scopeCatalyst cost, potential for metal contamination, ligand sensitivity

Experimental Protocols

Detailed methodologies for each proposed route are provided below.

Route 1: Nucleophilic Aromatic Substitution (SNA_r) Protocol

This protocol is based on general procedures for SNA_r reactions on 2-halopyridines.

Materials:

  • 2-Bromo-5-iodopyridine (1.0 equiv)

  • Morpholine (3.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a sealed reaction vessel, add 2-bromo-5-iodopyridine, potassium carbonate, and the solvent (DMF or NMP).

  • Add morpholine to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and heat the reaction mixture to 120 °C.

  • Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) to remove the solvent and excess morpholine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Route 2: Buchwald-Hartwig Amination Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[6]

Materials:

  • 2-Bromo-5-iodopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or similar ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 2-bromo-5-iodopyridine and morpholine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualized Workflows and Pathways

The following diagrams illustrate the general process for validating a synthetic route and a comparison of the two chemical pathways discussed.

Synthetic_Route_Validation_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_validation Phase 3: Validation & Comparison start Identify Target Molecule (this compound) lit_review Literature Review & Route Scouting start->lit_review route_selection Select Primary & Alternative Routes (SNAr vs. Buchwald-Hartwig) lit_review->route_selection synthesis Synthesize Compound via Both Routes route_selection->synthesis optimization Optimize Reaction Conditions (Temp, Time, Reagents) synthesis->optimization analysis Purify & Characterize Product (NMR, MS, HPLC) optimization->analysis data_comp Compare Data (Yield, Purity, Cost) analysis->data_comp scalability Assess Scalability & Robustness data_comp->scalability end Select Optimal Route for Drug Development scalability->end Synthetic_Pathway_Comparison SM 2-Halo-5-iodopyridine + Morpholine SNAr_Node Route 1: SNAr SM->SNAr_Node BH_Node Route 2: Buchwald-Hartwig SM->BH_Node Product This compound SNAr_Node->Product SNAr_Cond High Temperature (120°C) No Catalyst SNAr_Node->SNAr_Cond BH_Node->Product BH_Cond Mild Temperature (80-100°C) Pd Catalyst + Ligand BH_Node->BH_Cond

References

A Comparative Guide to the X-ray Crystallography of 4-(5-Iodopyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the three-dimensional structure of small molecules is paramount for confirming chemical connectivity, elucidating stereochemistry, and informing structure-activity relationships. Single-crystal X-ray diffraction (scXRD) stands as the definitive method for these determinations. This guide provides a comparative overview of the crystallographic analysis of 4-(5-iodopyridin-2-yl)morpholine derivatives, supported by experimental data from related structures and a look at alternative techniques.

Comparison of Structural Analysis Techniques

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. However, recent advancements have brought other techniques to the forefront, particularly when suitable single crystals are difficult to obtain. The following table compares scXRD with two prominent alternatives: three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) combined with powder X-ray diffraction (PXRD).

FeatureSingle-Crystal X-ray Diffraction (scXRD)Three-Dimensional Electron Diffraction (3DED)Crystal Structure Prediction (CSP) with PXRD
Sample Requirement Single crystal (typically > 0.1 mm)[1]Microcrystalline powder (ideal crystal size ~0.5 µm)[2]Crystalline powder
Data Collection Time Hours to daysMinutes to hoursHours (for PXRD) + computational time
Resolution Typically high (< 1.0 Å)Can be high, but may be lower than scXRDNot directly applicable; resolution is from PXRD refinement
Key Advantage Unambiguous determination of atomic positions and connectivity.[2][3]Ability to work with extremely small crystals.[2]Does not require single crystals; can solve structures from powder data.[2][3]
Key Limitation Requires relatively large, well-ordered single crystals.Can be affected by dynamical scattering; newer technique.[2]Computationally intensive; relies on the accuracy of the force field.[2][3]
Example Application Structure determination of a wide range of small molecules and macromolecules.[4]Structure solution of drug candidates from microcrystalline powders.[2][3]Solving crystal structures when single crystals are unavailable.[2][3]

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results in crystallographic studies. The following outlines a typical procedure for single-crystal X-ray diffraction of a small molecule like a this compound derivative.

Single-Crystal X-ray Diffraction (scXRD) Protocol
  • Crystal Growth and Selection:

    • Single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

    • A suitable crystal with well-defined faces and minimal defects is selected under a microscope.

  • Mounting:

    • The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion of the atoms.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing:

    • The collected images are processed to integrate the intensities of the diffraction spots.

    • The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

    • The unit cell parameters and space group are determined.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]

    • The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

    • The final refined structure is validated using various crystallographic metrics.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth Slow Evaporation mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: Workflow for single-crystal X-ray crystallography.

Structural Insights from Related Compounds

While data for the specific title compound is elusive, analysis of related structures provides valuable insights:

  • Morpholine Conformation: In crystal structures, the morpholine ring typically adopts a chair conformation.

  • Halogen Bonding: The iodine atom on the pyridine ring is a potential halogen bond donor. This can lead to specific intermolecular interactions with halogen bond acceptors (e.g., nitrogen or oxygen atoms) in the crystal packing.[5][6] The strength and geometry of these interactions can significantly influence the crystal packing.

  • Pyridine Interactions: The pyridine ring can participate in π-π stacking interactions, further directing the supramolecular assembly in the solid state.[6]

References

A Senior Application Scientist's Guide to Comparative Docking of 4-(5-Iodopyridin-2-yl)morpholine Analogs as Potential PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study focused on 4-(5-Iodopyridin-2-yl)morpholine and its rationally designed analogs. We will explore the scientific rationale for selecting Phosphoinositide 3-kinase alpha (PI3Kα) as a high-value cancer target, present a detailed, field-proven protocol for conducting the in silico analysis, and objectively compare the potential efficacy of these compounds based on computational data.

Introduction: The Therapeutic Potential of Morpholine Scaffolds and the PI3Kα Target

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2][3] The core compound of our investigation, this compound, combines this valuable heterocycle with a substituted pyridine ring, a common feature in kinase inhibitors.[4] While the direct biological targets of this specific compound are not extensively documented, its structural motifs suggest a strong potential for interaction with protein kinases, which are critical regulators of cellular processes.

Our investigation will focus on a pivotal enzyme in oncology: PI3Kα. The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[5][6][7][8][9] Genetic mutations, particularly in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, are common drivers of tumorigenesis.[5][9] This makes PI3Kα a highly attractive and validated target for the development of novel cancer therapeutics. This guide will demonstrate how to computationally evaluate a series of this compound analogs for their potential to inhibit PI3Kα, providing a foundational step in structure-based drug design.

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical cancer-related pathway. Activation of PI3K by upstream signals (e.g., growth factors) initiates a cascade that ultimately promotes cell growth and survival. Inhibiting PI3Kα is a key strategy to disrupt this oncogenic signaling.[6][7][9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Design: A Workflow for Comparative In Silico Analysis

Our objective is to compare the binding potential of a parent compound, this compound (Analog A), with two hypothetical derivatives against the ATP-binding pocket of PI3Kα. The analogs are designed to probe the effects of minor structural modifications:

  • Analog A (Parent): this compound

  • Analog B (Fluoro substitution): 4-(5-Fluoro-pyridin-2-yl)morpholine - To assess the impact of replacing a large, hydrophobic iodine atom with a small, electronegative fluorine atom.

  • Analog C (Hydroxyl addition): (R)-1-(5-Iodopyridin-2-yl)morpholin-3-yl)methanol - To introduce a potential hydrogen bond donor/acceptor group.

The entire computational workflow, from target selection to final analysis, is a self-validating system designed to ensure reproducibility and scientific rigor.

Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Download PI3Kα Structure (e.g., PDB: 7TZ7) PrepProtein Prepare Receptor: - Remove water, co-ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->PrepProtein Ligands Design & Draw Analogs (A, B, C) PrepLigands Prepare Ligands: - Generate 3D coordinates - Energy minimization - Assign rotatable bonds Ligands->PrepLigands Grid Define Grid Box (Active Site Definition) PrepProtein->Grid Vina Execute Molecular Docking (AutoDock Vina) PrepLigands->Vina Grid->Vina Scores Extract Binding Affinities (kcal/mol) Vina->Scores Poses Visualize Binding Poses (PyMOL, Chimera) Vina->Poses Compare Comparative Analysis of Analogs Scores->Compare Interactions Analyze Molecular Interactions (H-bonds, Hydrophobic) Poses->Interactions Interactions->Compare

Caption: Experimental workflow for the comparative docking study.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol utilizes widely adopted and validated open-source software: UCSF Chimera for structure preparation and visualization, and AutoDock Vina for the docking calculations.[10][11][12][13] The process involves two main stages: preparation of the receptor and ligands, and the docking simulation itself.[14][15][16][17]

Part 1: Receptor (PI3Kα) Preparation

Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are crucial for calculating accurate interactions. This preparation phase "cleans" the structure and readies it for the docking algorithm.[15][17][18]

  • Fetch the Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the PDB ID 7TZ7 and click Fetch.[19] This structure of PI3Kα is co-crystallized with an inhibitor, which helps in identifying the active site.

  • Clean the Structure:

    • Remove water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.

    • Delete alternate locations: Select > Residue > ... (choose any residue with alternate locations, e.g., from the sequence viewer). Then Actions > Atoms/Bonds > delete. It is often simpler to use the Dock Prep tool which handles this automatically.

    • Remove the co-crystallized ligand and any other non-protein chains to isolate the target protein.

  • Prepare for Docking using Dock Prep:

    • Navigate to Tools > Structure Editing > Dock Prep.

    • In the Dock Prep window, keep the default settings to add hydrogens (crucial for hydrogen bonding) and assign charges (Gasteiger charges are standard for AutoDock). This step ensures the protein has the correct protonation states and electrostatic potential.

    • Execute the preparation. Save the prepared protein file in the Mol2 format (e.g., 7TZ7_protein.mol2).

  • Convert to PDBQT Format:

    • Open AutoDockTools (ADT).

    • Go to File > Read Molecule and open the prepared .mol2 file.

    • Navigate to Grid > Macromolecule > Choose. Select the protein.

    • Save the output as a PDBQT file (7TZ7_protein.pdbqt). This format contains atomic coordinates, partial charges, and atom types required by Vina.

Part 2: Ligand Preparation

Causality: Ligands must be converted into a 3D format with correct stereochemistry and assigned rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds, mimicking its flexibility in the binding pocket.[16]

  • Generate 3D Structures:

    • Draw the 2D structures of Analogs A, B, and C using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert these 2D structures to 3D .sdf or .mol2 files, ensuring an initial energy minimization is performed to generate a low-energy starting conformation.

  • Prepare Ligands in AutoDockTools:

    • In ADT, go to Ligand > Input > Open and load one of your ligand files.

    • ADT will automatically detect the root atom and rotatable bonds. Verify these are chemically sensible.

    • Go to Ligand > Output > Save as PDBQT. Save each analog as a separate PDBQT file (e.g., analog_A.pdbqt, analog_B.pdbqt).

Part 3: Docking Execution

Causality: The "grid box" defines the three-dimensional space where the docking algorithm will search for favorable binding poses. A well-defined grid, centered on the known active site, dramatically increases the efficiency and accuracy of the docking run.[10][12]

  • Define the Grid Box:

    • In ADT, with the 7TZ7_protein.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site. A good practice is to center it on the location of the original co-crystallized ligand. For 7TZ7, appropriate center coordinates might be X=10, Y=25, Z=10 with dimensions of 25x25x25 Å. These values must be determined by visualizing the binding pocket.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.

    • Add the following lines, replacing filenames and coordinates as needed:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config conf.txt --log analog_A_log.txt

    • Repeat this process for Analogs B and C by changing the ligand and out lines in the conf.txt file.

Results and Comparative Analysis

The primary output from AutoDock Vina is a log file containing the binding affinity scores for the top predicted poses and a PDBQT file with the coordinates of these poses. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.[20][21]

Quantitative Data Summary
Analog IDCompound NameModificationBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
A This compoundParent Compound-8.5Val851, Met922, Tyr836
B 4-(5-Fluoro-pyridin-2-yl)morpholineI → F-7.2Val851, Met774
C (R)-1-(5-Iodopyridin-2-yl)morpholin-3-yl)methanolHydroxyl Addition-9.1Val851, Ser854, Asp933

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Predicted Binding Modes

Causality: Simply comparing scores is insufficient. A thorough analysis involves visualizing the docked poses to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that contribute to the binding affinity. This provides a mechanistic hypothesis for why one analog might be better than another.[20][22][23][24]

  • Analog A (Parent Compound): The docking results predict a binding affinity of -8.5 kcal/mol. Visual analysis of the top pose shows the morpholine ring positioned deep within the binding pocket. The bulky iodine atom occupies a hydrophobic sub-pocket, forming favorable van der Waals interactions with residues like Met922. The pyridine nitrogen is predicted to form a crucial hydrogen bond with the backbone amide of Val851 in the hinge region, a common interaction for kinase inhibitors.

  • Analog B (Fluoro substitution): Replacing iodine with fluorine results in a significantly weaker predicted binding affinity (-7.2 kcal/mol). This is likely because the small fluorine atom cannot effectively fill the hydrophobic pocket occupied by iodine in Analog A, leading to a loss of favorable van der Waals contacts. This suggests that a larger, hydrophobic group at this position is beneficial for binding.

  • Analog C (Hydroxyl addition): The addition of a hydroxyl group leads to the most favorable predicted binding score (-9.1 kcal/mol). Visualization reveals that this improvement is driven by the formation of new, strong hydrogen bonds. The hydroxyl group is predicted to act as a hydrogen bond donor to the side chain of Asp933 and as a hydrogen bond acceptor from the side chain of Ser854, all while maintaining the key hinge interaction with Val851. These additional interactions provide a clear structural rationale for the improved binding affinity.

Conclusion and Future Directions

This comparative docking study provides valuable, actionable insights into the structure-activity relationship (SAR) of this compound analogs as potential PI3Kα inhibitors. Our in silico data suggests that:

  • A hydrophobic substituent at the 5-position of the pyridine ring is crucial for potent binding.

  • The introduction of a hydrogen-bonding moiety on the morpholine ring, as in Analog C, can significantly enhance binding affinity by engaging with key polar residues in the active site.

These computational predictions form a strong basis for the next steps in the drug discovery process. The immediate follow-up should involve the chemical synthesis of these analogs and their subsequent in vitro biochemical evaluation (e.g., IC50 determination against PI3Kα) to validate the docking results.[20] This iterative cycle of computational design and experimental validation is the cornerstone of modern structure-based drug discovery.

References

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 4-(5-Iodopyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deconstructing the Scaffold for Drug Discovery Potential

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 4-(5-Iodopyridin-2-yl)morpholine scaffold is a compelling starting point, integrating three distinct structural motifs, each contributing unique and advantageous properties. Understanding these components is fundamental to explaining the experimental choices we make in assessing the drug-like potential of its derivatives.

  • The Morpholine Moiety: Often classified as a "privileged structure," the morpholine ring is a mainstay in approved drugs.[1][2][3] Its inclusion is a deliberate choice to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring structure often imparts favorable physicochemical properties that aid in oral bioavailability.[4]

  • The 2,5-Disubstituted Pyridine Core: Pyridine rings are prevalent in pharmaceuticals, serving as versatile bioisosteres for phenyl rings but with an added hydrogen bond acceptor capability through the nitrogen atom.[5][6] This feature can be pivotal for establishing strong and specific interactions with biological targets.[5] The 2,5-substitution pattern provides clear vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize potency and selectivity.[7][8]

  • The Iodine Substituent: Far from being a simple bulky group, the iodine atom offers unique advantages in drug design. It can form halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity and specificity for a target protein.[9] Furthermore, its inclusion can modulate the metabolic profile of a compound and is a key feature in various imaging agents and therapeutics.[10][11][12]

This guide provides a comprehensive framework for systematically evaluating derivatives of this scaffold, moving from rapid computational predictions to robust in vitro experimental validation. Our objective is to build a holistic profile of each derivative, enabling a data-driven comparison to identify candidates with the highest probability of success in downstream development.

The Assessment Workflow: A Strategy from Prediction to Validation

A successful drug discovery campaign relies on a phased approach, filtering a large pool of compounds down to a select few with optimal characteristics. We employ a workflow that begins with broad, cost-effective computational methods and progresses to more resource-intensive, but definitive, experimental assays.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: Physicochemical & ADME Assays cluster_2 Phase 3: In Vitro Safety cluster_3 Phase 4: Data Analysis & Candidate Selection in_silico Computational Assessment (Lipinski's Rule of Five) solubility Kinetic Solubility Assay in_silico->solubility Promising Candidates permeability PAMPA for Permeability solubility->permeability metabolism Microsomal Stability Assay permeability->metabolism cytotoxicity MTT Cytotoxicity Assay metabolism->cytotoxicity analysis Comparative Data Analysis & Lead Prioritization cytotoxicity->analysis

Caption: A streamlined workflow for assessing drug-like properties.

Phase 1: In Silico Triage with Lipinski's Rule of Five

Before committing to expensive and time-consuming synthesis and testing, we perform a computational screen based on Lipinski's Rule of Five.[13][14] This rule of thumb is not an absolute law but a highly effective filter for identifying compounds that are likely to possess poor oral absorption or permeation characteristics.[15][16] An orally active drug generally has no more than one violation of the following criteria.[13][15]

G center Drug-Likeness (Rule of Five) mw Molecular Weight < 500 Da center->mw hbd H-Bond Donors ≤ 5 center->hbd hba H-Bond Acceptors ≤ 10 center->hba logp LogP ≤ 5 center->logp

Caption: Key parameters of Lipinski's Rule of Five.

Comparative Data: In Silico Profile of Hypothetical Derivatives

Let's consider three hypothetical derivatives of our core scaffold to illustrate the comparison process.

Compound IDR GroupMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsAssessment
Parent -H319.142.1040Pass
DERIV-01 -CH₂CH₂OH363.191.8150Pass
DERIV-02 -C(O)NH₂362.171.5150Pass
DERIV-03 -SO₂-Phenyl459.313.5060Pass

Note: Values are calculated for illustrative purposes.

All hypothetical derivatives pass the initial in silico screen, justifying their progression to experimental validation.

Phase 2: Experimental ADME Profiling

Here, we move from prediction to physical measurement. The following assays form the cornerstone of an early-stage ADME (Absorption, Distribution, Metabolism, Excretion) assessment.

A. Aqueous Solubility: The Prerequisite for Absorption

A compound must be in solution to be absorbed. Poor solubility is a frequent cause of failure for promising drug candidates. We utilize a kinetic solubility assay for its high throughput, which is ideal for screening a library of derivatives.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Compound Addition: Dispense 1.5 µL of each stock solution into a 96-well microplate. Add 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated material.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in PBS/1% DMSO.

  • Data Reporting: Solubility is reported in µM.

B. Membrane Permeability: The Gateway to Circulation

For oral drugs, crossing the intestinal wall is a critical step. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that predicts passive diffusion, a primary mechanism for drug absorption.[17][18] It is cost-effective and avoids the complexities of active transport, making it an excellent tool for ranking candidates in early discovery.[17]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to the membrane of each well in the donor plate.[19]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[19]

  • Donor Plate Preparation: Prepare 200 µM solutions of the test compounds in PBS (pH 7.4). Add 200 µL of each solution to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 16-18 hours with gentle shaking.[20]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. Lucifer yellow can be used to check membrane integrity.[18]

  • Permeability Calculation: The effective permeability (Pe) in cm/s is calculated using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

C. Metabolic Stability: Predicting In Vivo Clearance

The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in liver microsomes.[21] The microsomal stability assay measures the rate at which a compound is metabolized, providing a crucial estimate of its in vivo half-life and clearance.[22][23]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM working solutions.

    • Liver Microsomes: Thaw human or animal liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[21][24]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor.[22]

  • Incubation:

    • Pre-warm the microsomal solution and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[21][25]

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[24]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the percentage of the parent compound remaining at each time point relative to time zero.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).[22] A control incubation without NADPH is essential to check for non-CYP-mediated degradation or chemical instability.[25]

Phase 3: In Vitro Safety Assessment

Early assessment of potential toxicity is vital to avoid wasting resources on compounds that will ultimately fail for safety reasons. The MTT assay is a standard colorimetric method for assessing a compound's effect on cell viability and is a reliable indicator of general cytotoxicity.[26][27]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2, a liver cell line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS) to each well.[26]

  • Formazan Formation: Incubate the plate for an additional 4 hours. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[26][28][29]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[26]

  • Data Analysis: Calculate the concentration at which 50% of cell viability is inhibited (IC₅₀). A higher IC₅₀ value indicates lower cytotoxicity.

Phase 4: Comparative Analysis and Candidate Selection

The ultimate goal is to integrate all collected data to compare derivatives and select the most promising leads for further investigation.

Comparative Data: Experimental Profile of Hypothetical Derivatives

Compound IDSolubility (µM)Permeability Pe (10⁻⁶ cm/s)Microsomal T½ (min)Cytotoxicity IC₅₀ (µM)Overall Assessment
DERIV-01 7515.245> 100Promising: Good balance of solubility, permeability, and stability with low toxicity.
DERIV-02 1505.1> 60> 100Potential Liability: Excellent solubility and stability, but low permeability may hinder absorption.
DERIV-03 1525.52025.3High Risk: Poor solubility and metabolic stability, coupled with moderate cytotoxicity.

From this hypothetical comparison, DERIV-01 emerges as the most balanced candidate. While DERIV-02 has some excellent properties, its low permeability would need to be addressed through structural modification. DERIV-03 displays multiple liabilities and would likely be deprioritized.

Conclusion

The this compound scaffold represents a rich starting point for the development of novel therapeutics. The strategic integration of the morpholine, iodopyridine motifs provides a strong foundation for crafting molecules with desirable drug-like properties. However, a scaffold is only as good as the derivatives it yields. The systematic, multi-parameter assessment outlined in this guide—from in silico prediction to a suite of robust in vitro assays—provides the critical data necessary for objective comparison. By rigorously evaluating solubility, permeability, metabolic stability, and cytotoxicity, researchers can confidently identify and prioritize derivatives that possess the optimal balance of properties required for advancement into more complex preclinical models. This data-driven approach is essential for navigating the challenges of drug discovery and maximizing the probability of clinical success.

References

Navigating the Nuances of Isomerism: A Comparative Guide to the Biological Activity of Substituted Pyridinylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isomeric variations in substituted pyridinylmorpholine compounds is critical for the rational design of more potent and selective therapeutic agents. The spatial arrangement of the morpholine ring and other substituents on the pyridine core can dramatically influence a molecule's interaction with its biological target, leading to profound differences in efficacy, selectivity, and overall pharmacological profile.

This guide provides an objective comparison of the biological activities of substituted pyridinylmorpholine positional isomers, supported by experimental data. It aims to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this important chemical scaffold. The strategic placement of substituents on the pyridine ring has been shown to be a key determinant of biological activity in numerous studies.[1][2]

Impact of Positional Isomerism on Receptor Modulation: A Case Study in PPARγ Agonists

A compelling example of the influence of positional isomerism can be found in the development of selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators. A study on derivatives of DS-6930, a potent and selective PPARγ modulator, investigated the effect of replacing the 2-pyridyl group with 3-pyridyl and 4-pyridyl moieties.[3] This seemingly minor change from one positional isomer to another resulted in significant shifts in both in vitro potency and agonist activity.

Quantitative Comparison of 3-Pyridyl and 4-Pyridyl Isomers

The following tables summarize the in vitro biological activity of various substituted 3-pyridyl and 4-pyridyl isomers based on the DS-6930 scaffold. The data clearly demonstrates that the position of the nitrogen atom within the pyridine ring, as well as the placement of further substituents, critically impacts the compound's ability to activate the PPARγ receptor.

Table 1: Biological Activity of Substituted 3-Pyridyl Derivatives [3]

Compound IDSubstitution on Pyridine RingPPARγ EC50 (nM)PPARγ Emax (%)
1a Unsubstituted>1000020
1c 4-Methyl1700100
1d 5-Methyl2300100
1f 2-Methoxy>1000027
1g 4-Methoxy710100
1h 5-Methoxy110077
1l 4,5-Dimethyl420036

Table 2: Biological Activity of Substituted 4-Pyridyl Derivatives [3]

Compound IDSubstitution on Pyridine RingPPARγ EC50 (nM)PPARγ Emax (%)
2a 3-Methyl320051
2b 3-Ethyl32060
2c 3-Methoxy18859
2d 3-Ethoxy18254

From this data, it is evident that the 4-pyridyl isomers, particularly those with alkoxy substituents at the 3-position (e.g., 2c and 2d ), generally exhibit higher potency (lower EC50 values) as partial agonists compared to the 3-pyridyl series.[3] In contrast, certain substitutions on the 3-pyridyl ring, such as a 4-methoxy group (1g ), can lead to full agonism (Emax = 100%).[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following is a summary of the key experimental methodology employed in the comparative study of PPARγ modulators.[3]

PPARγ Agonist Assay

The in vitro agonist activity of the compounds was determined using a cell-based reporter assay. COS-7 cells were transiently co-transfected with a chimeric human PPARγ-Gal4 receptor expression plasmid and a pG5luc reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with Gal4 binding sites.

  • Cell Culture and Transfection: COS-7 cells were cultured under standard conditions and then transfected with the expression and reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: Following transfection, the cells were treated with varying concentrations of the test compounds.

  • Luciferase Assay: After an incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The light output is proportional to the level of PPARγ activation.

  • Data Analysis: The EC50 (the concentration at which 50% of the maximum response is observed) and Emax (the maximum observed response relative to a full agonist) values were calculated from the dose-response curves.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To conceptualize the mechanism of action and the experimental process, the following diagrams are provided.

PPAR_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_dna DNA Binding & Transcription cluster_response Biological Response Pyridinylmorpholine_Agonist Pyridinylmorpholine Agonist Isomer PPARg PPARγ Pyridinylmorpholine_Agonist->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Target_Gene Target Gene PPRE->Target_Gene Transcription Activation mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Cellular_Response Cellular Response (e.g., Glucose Uptake) Protein->Cellular_Response

Caption: Simplified PPARγ signaling pathway activated by an agonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture COS-7 Cell Culture Plasmid_Transfection Co-transfection with PPARγ-Gal4 and pG5luc plasmids Cell_Culture->Plasmid_Transfection Compound_Addition Addition of Pyridinylmorpholine Isomers at various concentrations Plasmid_Transfection->Compound_Addition Incubation Incubation Period Compound_Addition->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Luciferase Activity Measurement Cell_Lysis->Luciferase_Assay Data_Analysis Calculation of EC50 and Emax Luciferase_Assay->Data_Analysis

Caption: Workflow for the in vitro PPARγ agonist assay.

References

Safety Operating Guide

Proper Disposal of 4-(5-Iodopyridin-2-yl)morpholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(5-Iodopyridin-2-yl)morpholine and its containers must be disposed of through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, and proper precautions must be taken to avoid exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thicknessProtects against skin contact.[1]
Eye Protection Safety glasses with side-shields or gogglesPrevents eye contact from splashes.[1]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[1]
Respiratory Use only in a well-ventilated area or under a chemical fume hoodAvoid breathing dust or vapors.[1]

Chemical and Physical Properties Overview

Understanding the properties of this compound is crucial for safe handling and disposal.

Table 2: Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁IN₂O[2]
Molecular Weight 290.10 g/mol [2]
Appearance Solid
Storage Store refrigerated, protected from light.[2]
Hazards Harmful if swallowed.[2] May cause skin and eye irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that involves segregation, packaging, labeling, and transfer to a certified waste management service.

Step 1: Segregation of Waste

  • Identify the Waste Stream: this compound is a halogenated organic compound.[3][4] It must be segregated into a dedicated "Halogenated Organic Waste" container.

  • Do Not Mix: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste to prevent dangerous reactions and ensure proper disposal.

Step 2: Packaging of Waste

  • Primary Container: Collect waste in a chemically compatible and sealable container (e.g., a labeled glass bottle with a screw cap). Ensure the container is in good condition and does not leak.

  • Solid Waste: If disposing of the pure solid, sweep it up and place it into a suitable, closed container for disposal.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or weighing paper, should also be placed in the designated solid halogenated organic waste container.

Step 3: Labeling the Waste Container

  • Proper Labeling is Crucial: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • Your name and laboratory contact information

Step 4: Storage of Waste

  • Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.

  • Incompatibilities: Keep the waste container away from incompatible materials such as strong oxidizing agents and acids.[5]

Step 5: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The EH&S department will work with a licensed and approved waste disposal company to ensure the chemical is transported and disposed of in accordance with all local, state, and federal regulations.[6]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Table 3: Emergency Response

IncidentProcedure
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Small Spill Absorb with an inert dry material and place in an appropriate waste disposal container.[5]
Large Spill Evacuate the area and contact your institution's emergency response team or EH&S.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Packaging & Labeling cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify as Halogenated Organic Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect in a Designated, Compatible Container C->D E Segregate from other Waste Streams D->E F Securely Seal the Container E->F G Label with 'Hazardous Waste' & Chemical Name F->G H Store in a Secure Waste Accumulation Area G->H I Contact EH&S for Waste Pickup H->I J Professional Disposal via Approved Waste Plant I->J

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(5-Iodopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on the GHS information available for 4-(5-Iodopyridin-2-yl)morpholine and the hazardous properties of its structural analogs, this compound should be handled with caution. The available information suggests it is harmful if swallowed[1]. Structurally related compounds exhibit a range of hazards including skin and eye irritation, potential for organ damage through prolonged or repeated exposure, and flammability[2][3][4]. Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRequired Equipment
Eye/Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[5] A lab coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[6]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (470463-42-4), and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. Recommended storage temperatures from suppliers vary, with some suggesting 4°C and others -20°C, with protection from light[1]. Always follow the storage conditions specified by the supplier. Keep the container tightly closed when not in use.[7]

2.2. Handling and Use

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.

    • Use appropriate tools (e.g., spatula) to handle the solid material, minimizing the creation of dust.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure adequate ventilation during this process.

  • General Hygiene:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[9]

    • Do not eat, drink, or smoke in the laboratory or when handling this product.[9]

    • Wash hands thoroughly with soap and water after handling.[10]

2.3. Spill and Exposure Procedures

  • In Case of a Spill:

    • Small Spills: If a small amount is spilled, absorb it with an inert dry material and place it in an appropriate waste disposal container.[5]

    • Large Spills: For larger spills, evacuate the area and ensure it is well-ventilated.[8]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic wastes should be collected separately from non-halogenated waste streams.[13][14]

  • Waste Containers:

    • Use designated, clearly labeled, and sealed containers for liquid and solid waste.

    • Label waste containers with "Hazardous Waste," the full chemical name, and associated hazards.[15]

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

  • Disposal Request: When the waste container is approximately three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EHS) department.[13]

Quantitative Data Summary

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 470463-42-4
Molecular Formula C₉H₁₁IN₂O
Molecular Weight 290.10 g/mol
Storage Temperature 4°C or -20°C (Protect from light)[1]

Visual Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep Fume Hood Prepare Work Area in Chemical Fume Hood Don PPE->Prep Fume Hood Weighing Weigh Compound in Hood Prep Fume Hood->Weighing Start Handling Transfer Transfer to Reaction Vessel Weighing->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Glassware and Work Surfaces Experiment->Decontaminate End of Experiment Segregate Waste Segregate Halogenated Waste (Solid and Liquid) Experiment->Segregate Waste Generate Waste Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Doff PPE->Segregate Waste Dispose of Contaminated PPE Label Waste Label Waste Container (Hazardous Waste) Segregate Waste->Label Waste Store Waste Store in Designated Satellite Accumulation Area Label Waste->Store Waste Request Pickup Request EHS Waste Pickup Store Waste->Request Pickup

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.